(1R)-(+)-cis-Pinane

Catalog No.
S1911425
CAS No.
4795-86-2
M.F
C10H18
M. Wt
138.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-(+)-cis-Pinane

CAS Number

4795-86-2

Product Name

(1R)-(+)-cis-Pinane

IUPAC Name

(1R,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

InChI

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m0/s1

InChI Key

XOKSLPVRUOBDEW-DJLDLDEBSA-N

SMILES

CC1CCC2CC1C2(C)C

Canonical SMILES

CC1CCC2CC1C2(C)C

Isomeric SMILES

C[C@H]1CC[C@@H]2C[C@H]1C2(C)C

The exact mass of the compound Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1R)-(+)-cis-Pinane bicyclo[3.1.1]heptane structure

Author: Smolecule Technical Support Team. Date: February 2026

Core Structure and Relevance

The bicyclo[3.1.1]heptane (BCHep) framework is a saturated hydrocarbon isostere that closely mimics the geometry of a meta-substituted benzene ring [1]. The (1R)-(+)-cis-pinane molecule is a specific, naturally derived variant of this scaffold [2] [3].

  • Molecular Formula: C₁₀H₁₈ [4] [5] [2]
  • Average Mass: 138.25 g/mol [2]
  • Monoisotopic Mass: 138.14 g/mol [2]
  • IUPAC Name: 2,6,6-Trimethylbicyclo[3.1.1]heptane [2]
  • CAS Registry Numbers:
    • (±)-cis-Pinane: 10281-53-5 [2]
    • (1R)-(+)-cis-Pinane: 4795-86-2 [2] [3]
    • Pinane (unspecified stereochemistry): 473-55-2 [2]

Synthesis and Functionalization Protocols

A 2025 Nature Protocols article details a modern, multigram-scale synthesis of BCHep derivatives from [3.1.1]propellane [1]. This method is more efficient than traditional routes from pinene.

G Start Ethyl 4-chlorobutanoate (Commercial) Step1 Multistep Synthesis Overall yield: 26-37% Start->Step1 Propellane [3.1.1]Propellane Step1->Propellane Step2 Photocatalyzed Atom Transfer Radical Addition (456 nm blue light) Propellane->Step2 BCHep_Iodides Key BCHep Iodide Building Blocks Step2->BCHep_Iodides Step3 Iron-catalyzed Kumada Coupling with Aryl Grignard Reagents BCHep_Iodides->Step3 Route A Step4 Hydrolysis/Oxidation (Pivalate to Carboxylic Acid) BCHep_Iodides->Step4 Route B Derivative1 BCHep Aryl Derivatives Step3->Derivative1 Derivative2 BCHep Carboxylic Acid Step4->Derivative2

Synthesis workflow for bicyclo[3.1.1]heptane derivatives from [3.1.1]propellane [1].

Key Experimental Details [1]:

  • Objective: Provide a general route to diverse BCHep derivatives for use in drug discovery.
  • Starting Material: Commercially available ethyl 4-chlorobutanoate.
  • Critical Intermediate: [3.1.1]Propellane, synthesized in five steps (26-37% overall yield).
  • Ring-Opening Functionalization: Use photocatalyzed atom transfer radical addition reactions with blue light (456 nm) to generate key BCHep iodide intermediates.
  • Further Derivatization:
    • Cross-Coupling: Iron-catalyzed Kumada coupling with aryl Grignard reagents to introduce aromatic rings.
    • Hydrolysis/Oxidation: Conversion of a pivalate ester to a carboxylic acid.
  • Expertise Level: Requires an average level of synthetic chemistry expertise.
  • Time Requirements:
    • [3.1.1]Propellane synthesis: ~53 hours
    • BCHep iodides: 6-8 hours
    • BCHep carboxylic acid: ~40 hours

Biological Activity and Quantitative Data

BCHep structures and their pinane derivatives show promising biological activities. The tables below summarize key experimental findings.

Table 1: Antimicrobial and Antiparasitic Activities of α-Pinene and Derivatives

Source/Compound Model System Assay Method Key Results & Quantitative Data Ref
α-Pinene (Sigma Aldrich) Campylobacter jejuni Broth microdilution, ethidium bromide deposition Modulated antibiotic resistance; reduced MIC of ciprofloxacin, erythromycin, triclosan by up to 512-fold [6]
α-Pinene & β-lactam derivatives E. coli, M. luteus, S. aureus, C. albicans Bioautography, MIC measurement (+)-α-pinene showed modest activity; its β-lactam derivatives exhibited enhanced effects [6]
3-Cyanopyridine derivatives of β-pinene K. pneumoniae, E. aerogenes, S. aureus, S. epidermidis, C. albicans Serial two-fold dilution (MIC) MIC values of all derivatives ranged from 15.6 to 125 mg/L [6]
α-Pinene (from S. cumini EO) Leishmania amazonensis promastigotes MTT assay, cell death measurement Cytotoxic effect: 93.7%, 83.2%, 58.4% cell death at 100, 50, 25 mg/mL, respectively [6]

Table 2: Other Pharmacological Activities

Activity Model / Context Key Findings Ref
Antitumor Non-small cell lung carcinoma (NSCLC) with paclitaxel (PAC) α- and β-pinene synergistically enhanced PAC-induced mitotic arrest and apoptosis; no strong effect alone. [7]
Anticoagulant Rabbit model; in vitro thrombin time (TT) and platelet aggregation α-Pinene derivatives from A. sinensis prolonged TT and inhibited platelet aggregation. [7]
Insecticidal/Repellent Anopheles subpictus (malaria vector) larvae α-Pinene showed larvicidal activity with an LC₅₀ of 32.09 μg/mL. [6]
Antioxidant H₂O₂-stimulated oxidative stress α- and β-pinene demonstrated cytoprotective effects. [6]

Application in Drug Discovery

The primary application of the BCHep scaffold is as a bioisostere for meta-substituted arenes [1]. Replacing a meta-substituted benzene ring with a BCHep can improve key drug properties.

Key Geometric and Property Advantages [1]:

  • Precise Geometry: The bridgehead substituents of BCHep reproduce the ~120° exit vector angle and ~0° dihedral angle of a meta-substituted benzene.
  • Improved Physicochemical Properties: This substitution often leads to enhanced solubility, better metabolic stability, and improved membrane permeability compared to the planar aromatic ring.
  • Saturation: The saturated nature of BCHep reduces susceptibility to oxidative metabolism and eliminates potential toxicity associated with aromatic rings.

References

thermal rearrangement mechanism of cis-pinane to beta-citronellene

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of the Thermal Rearrangement

The thermal rearrangement of cis-pinane is a retro-[2+2]-cycloaddition reaction. Research indicates that the stepwise mechanism involving biradical intermediates is energetically more favorable than a concerted one [1].

  • Favored Pathway: A gauche ring opening of the cyclobutane ring in cis-pinane leads to a biradical intermediate. This pathway has a significantly lower activation barrier compared to an anti ring opening [1].
  • Mechanism Explained: The reaction begins with the cleavage of a C-C bond in the four-membered cyclobutane ring, forming a transient 1,4-diradical. This intermediate then undergoes bond reorganization and fragmentation to yield the acyclic product, β-citronellene [1].

The diagram below illustrates this stepwise biradical mechanism.

G cis_pinane cis-Pinane biradical Biradical Intermediate cis_pinane->biradical Gauche Ring Opening & Cleavage beta_citronellene β-Citronellene biradical->beta_citronellene Fragmentation & Rearrangement

Experimental and Calculated Kinetic Data

The following table summarizes key experimental and computational data for the rearrangement of cis-pinane. The calculated activation energies from quantum chemical studies show very good agreement with experimental values, validating the proposed biradical mechanism [1] [2].

Parameter Value Conditions / Method Reference
Primary Product β-Citronellene Pyrolysis [1]
Competing Product Isocitronellene Pyrolysis [1]
Proposed Mechanism Stepwise retro-[2+2] via biradicals CASSCF/CASSCF-MP2 calculations [1]
Key Finding Gauche ring opening has lower barrier than anti opening Computational analysis [1]
Data Source for Modeling Rate constants & activation parameters Pyrolysis experiments (382.5-409.0°C) [2]

Key Experimental Context

The industrial availability of cis-pinane makes it an attractive starting material for synthetic research. It is derived from α-pinene, a major component of turpentine oil, via catalytic hydrogenation [3] [4].

  • Industrial Relevance: cis-Pinane and the related cis-pinanol are industrially available and used as intermediates in the synthesis of fragrances and other chemicals, highlighting the practical importance of understanding its rearrangement [3].
  • Reaction Conditions: Kinetic studies and pyrolysis experiments are typically conducted at high temperatures, often between 382.5 °C and 409.0 °C, to provide data for modeling the reaction network [2].

References

Atomistic Insights into cis-Pinane Pyrolysis by ReaxFF MD Simulation

Author: Smolecule Technical Support Team. Date: February 2026

Overview cis-Pinane, a hydrogenated derivative of pinene derived from renewable biomass, is a promising high-density alternative jet fuel due to its unique cycloalkane structure and excellent combustion performance [1]. Understanding its high-temperature pyrolysis is crucial for hypersonic flight applications, where fuel acts as a coolant in environments reaching 2500–3000 K [1]. This guide details atomistic insights gained from ReaxFF Molecular Dynamics (MD) simulations, which effectively capture complex reaction mechanisms at extreme conditions difficult to study experimentally [1] [2].

Experimental & Simulation Protocols

The following methodology is based on the combined ReaxFF MD and Density Functional Theory (DFT) approach used in the cited research [1].

  • Force Field and Software: The ReaxFF force field was used, as developed by van Duin et al. [1]. Simulations were performed using the Large-scale Atomic/Molecular Massively Parallel Simulator (LAMMPS).
  • System Setup: A multi-molecular system of cis-pinane was constructed with a density of 0.1 g/cm³.
  • Simulation Procedure:
    • Equilibration: The system was first equilibrated using the Berendsen thermostat.
    • Production Run: NVT ensembles (constant volume and temperature) were used for production runs.
    • Temperature Range: Simulations were conducted at high temperatures ranging from 2000 K to 3000 K to mimic pyrolysis conditions.
    • Simulation Parameters: A time step of 0.1 femtoseconds (fs) was used. Five or more independent simulations were run at 2500 K to ensure statistical reliability.
  • Analysis: The evolution of species was tracked over time. The potential energy of the system was calculated using the formula: E_potential = (E_total - E_nonbond) / N_atoms, where E_nonbond includes van der Waals and Coulomb energies [1].
  • Density Functional Theory (DFT) Calculations: To complement and validate the ReaxFF findings, DFT calculations were performed at the B3LYP/6-311G level to obtain more accurate energy barriers and confirm reaction pathways [1].

Key Pyrolysis Data and Product Distribution

ReaxFF MD simulations reveal a two-stage pyrolysis process for cis-pinane and provide quantitative data on products and kinetics [1].

Table 1: Major Primary and Secondary Pyrolysis Products from cis-Pinane This table lists the key radical intermediates and stable molecular products identified during simulations at 2500 K [1].

Product Type Molecular Formula/Name Role/Description
Primary Radicals C6H11, C4H7, C5H9, C3H5 Highly active diradicals formed from ring fission.
Primary Products CH3, C9H15 Formed via simple C-C bond cleavage.
Secondary Products C2H4 (Ethylene), C3H6 (Propylene) Major small molecule olefins.
C4H6 (Butadiene), C3H4 (Propyne) Other significant light hydrocarbons.
H2 (Hydrogen) Molecular hydrogen.

Table 2: Pyrolysis Kinetics and Characteristics This table summarizes the characteristic parameters of the pyrolysis process [1].

Parameter Finding from ReaxFF MD Notes / Correlation
Apparent Activation Energy 55.20 kcal/mol In close agreement with experimental values [1].

| Pyrolysis Stages | 1. Initial isomerization/dissociation 2. Secondary decomposition | The second stage begins once potential energy plateaus [1]. | | Primary Reaction | Isomerization & C-C bond cleavage | Initial step involves C-C bond fission on the ring, forming diradicals [1]. |

Pyrolysis Reaction Pathway

The diagram below, generated with Graphviz, illustrates the primary pyrolysis pathways of cis-pinane as revealed by ReaxFF MD simulations [1].

cis_pinane_pathway cis_pinane cis-Pinane isomerization Isomerization cis_pinane->isomerization cc_cleavage_ring C-C Bond Fission (on ring) cis_pinane->cc_cleavage_ring cc_cleavage_simple Simple C-C Bond Cleavage cis_pinane->cc_cleavage_simple diradicals Diradicals (C6H11, C4H7, C5H9, C3H5) isomerization->diradicals Forms cc_cleavage_ring->diradicals Forms primary_frags CH3 + C9H15 cc_cleavage_simple->primary_frags Forms secondary_prods Secondary Products (C2H4, C3H6, C4H6, C3H4, H2) diradicals->secondary_prods Decomposition primary_frags->secondary_prods Secondary Reactions

Diagram 1. Primary reaction pathways for cis-pinane pyrolysis. Initial steps are isomerization and C-C bond cleavage, leading to radical intermediates and stable secondary products.

Conclusion and Research Significance

This computational study provides atomistic-level understanding of cis-pinane pyrolysis that is difficult to achieve through experiments alone. The findings offer fundamental guidance for designing and applying terpenoid-based alternative jet fuels [1] [2]. The close alignment between the ReaxFF-calculated apparent activation energy and experimental values validates the methodology, making it a powerful tool for screening and predicting the performance of other potential bio-derived fuel candidates.

References

IUPAC nomenclature (1R,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane

Author: Smolecule Technical Support Team. Date: February 2026

Nomenclature and Structure Breakdown

The systematic name describes the carbon skeleton, substituents, and three-dimensional configuration of the molecule.

  • Parent Bicyclic System: The core structure is bicyclo[3.1.1]heptane [1] [2]. In this naming system:

    • The prefix "bicyclo" indicates two rings.
    • The numbers in brackets [3.1.1] represent the number of carbon atoms in the three bridges connecting the two bridgehead carbons, listed in descending order [1] [2].
    • The suffix "heptane" indicates that the entire bicyclic system contains a total of 7 carbon atoms [1].
  • Substituents: The name "2,6,6-trimethyl" indicates three methyl groups (–CH₃) attached to the parent structure: one at position 2, and two at position 6 [3].

  • Stereochemistry: The prefix (1R,2S,5R) defines the absolute stereochemistry at the three chiral centers (carbons 1, 2, and 5) [3]. This specific stereochemistry is a defining feature of the natural product pinane.

The following diagram illustrates the core bicyclo[3.1.1]heptane structure and its standard atom numbering, which is fixed for the pinane system [4].

G C1 C1 C2 C2 C1->C2 Direct Bond C5 C5 C1->C5 1-carbon bridge C7 C7 C1->C7 3-carbon bridge C6 C6 C2->C6 1-carbon bridge C3 C3 C3->C2 3-carbon bridge C4 C4 C4->C3 3-carbon bridge C5->C4 3-carbon bridge C6->C5 3-carbon bridge C7->C6 3-carbon bridge Bridge1 3-carbon bridge Bridge1->C1 Bridge2 1-carbon bridge Bridge2->C2 Bridge3 1-carbon bridge Bridge3->C1

The bicyclo[3.1.1]heptane ring system consists of two bridgehead carbons (C1, C2) connected by three bridges [1] [2].

Molecular Identity and Isomerism

The compound is a standardized molecule found in chemical databases.

Property Description
IUPAC Name (1α,2β,5α)-2,6,6-Trimethylbicyclo[3.1.1]heptane [3]
CAS Registry Number 6876-13-7 [3]
Molecular Formula C₁₀H₁₈ [3]
Molecular Weight 138.2499 g/mol [3]
Common Name cis-Pinane [3]

According to IUPAC nomenclature for terpenes, the name pinane is retained for this specific structure with its fixed numbering system [4]. The stereochemistry indicated by (1R,2S,5R) is equivalent to the cis- configuration at the ring junction, as denoted by the stereochemical descriptors (1α,2β,5α) [3].

Nomenclature Conventions for Researchers

For complex natural product skeletons like pinane, non-systematic IUPAC names are often preferred in research for clarity. The name "pinane" is officially prescribed for this bicyclic terpene hydrocarbon structure [4]. The two bridgehead carbons in such systems are typically in a cis orientation due to geometric constraints of the rings [2].

References

pyrolysis characteristics of cis-pinane reaction pathways

Author: Smolecule Technical Support Team. Date: February 2026

Pyrolysis Pathways of cis-Pinane

The thermal decomposition of cis-pinane is a complex process involving multiple stages and pathways. The figure below illustrates the primary reaction network derived from ReaxFF MD simulations.

reaction_network cis_pinane cis-Pinane (C₁₀H₁₈) c_c_fission C-C Bond Fission cis_pinane->c_c_fission ring_isom Isomerization via Diradicals cis_pinane->ring_isom CH3 CH₃• (Methyl Radical) c_c_fission->CH3 C9H15 C₉H₁₅• Radical c_c_fission->C9H15 C6H11 C₆H₁₁• Radical ring_isom->C6H11 C4H7 C₄H₇• Radical ring_isom->C4H7 C5H9 C₅H₉• Radical ring_isom->C5H9 C3H5 C₃H₅• Radical ring_isom->C3H5 C2H4 C₂H₄ (Ethene) CH3->C2H4 Secondary Reactions C4H6 C₄H₆ (1,3-Butadiene) C9H15->C4H6 Secondary Reactions H2 H₂ (Hydrogen) C9H15->H2 Secondary Reactions C3H6 C₃H₆ (Propene) C6H11->C3H6 Secondary Reactions C6H11->H2 Secondary Reactions C4H7->C4H6 Secondary Reactions C5H9->C2H4 Secondary Reactions C5H9->C3H6 Secondary Reactions C3H4 C₃H₄ (Propyne) C3H5->C3H4 Secondary Reactions

Figure 1: Primary and secondary pyrolysis pathways of cis-pinane, showing initial radical formation and subsequent product generation [1] [2].

The pyrolysis process can be roughly divided into two main stages [1]:

  • Stage 1: Rapid decomposition of the parent cis-pinane molecule via initial C-C bond cleavage and isomerization, leading to a sharp increase in the total number of species and a decrease in system potential energy.
  • Stage 2: Consumption of the primary active intermediates and their subsequent dissociation into smaller, more stable molecular products.

Quantitative Data on Pyrolysis Products

The table below summarizes the major products identified from cis-pinane pyrolysis through ReaxFF MD simulations, providing a quantitative overview of the output.

Product Category Specific Products Formation Pathway / Notes
Primary Radical Intermediates C₆H₁₁•, C₄H₇•, C₅H₉•, C₃H₅• [1] Formed via isomerization and C-C bond fission on the pinane ring.
Small Molecular Products C₂H₄ (Ethene), C₃H₆ (Propene), C₄H₆ (1,3-Butadiene) [1] [2] Result from secondary decomposition of larger radical intermediates.
Other Gaseous Products C₃H₄ (Propyne), H₂ (Hydrogen) [1] [2] Formed through secondary reactions like β-scission and dehydrogenation.
Kinetic Data Apparent activation energy from ReaxFF simulations aligns with experimental values [1]. Provides validation for the computational model.

Detailed Experimental & Simulation Protocols

The insights into cis-pinane pyrolysis are primarily derived from advanced computational simulations. The following methodology details the procedure as described in the research.

workflow cluster_a Initial Configuration cluster_b Simulation Parameters cluster_c Reaction Analysis cluster_d DFT Calculations setup 1. System Setup simulation 2. MD Simulation Execution setup->simulation a1 Construct multi-molecular system of cis-pinane analysis 3. Trajectory Analysis simulation->analysis b1 NVT ensemble validation 4. DFT Validation analysis->validation c1 Track bond breaking/formation using bond order criteria d1 Calculate reaction energy barriers a2 Set density to 0.1 g/cm³ b2 Temperature range: 2000-3000 K b3 Simulation time: ~250 ps b4 5 independent runs for statistical reliability c2 Identify intermediates and stable products c3 Analyze evolution of potential energy and species count d2 Validate key reaction pathways from ReaxFF

Figure 2: Workflow for ReaxFF molecular dynamics simulations and DFT validation used to study cis-pinane pyrolysis [1].

Key Analytical Techniques
  • ReaxFF Force Field: The method uses the concept of bond order, calculated based on interatomic distances, to characterize the breakage and formation of chemical bonds. The system's total energy includes various partial energy contributions [1].
  • Reaction Analysis: A reaction is identified when the bond order between two atoms exceeds 0.3 [1]. The evolution of the total number of species and the system's potential energy are tracked to understand the pyrolysis kinetics and stages.
  • Validation with Density Functional Theory (DFT): DFT calculations are used to validate key reaction pathways and calculate reaction energy barriers identified by the ReaxFF MD simulations, adding a layer of quantum mechanical accuracy [1] [2].

Application and Significance

Understanding the pyrolysis of cis-pinane is critical for evaluating its potential as a sustainable alternative jet fuel. The strain in its multivariate ring structure and density similar to high-density fuel components make it an ideal candidate [1]. The atomistic-level reaction mechanisms and kinetic data provided by these simulations are crucial for:

  • Assessing the performance of cis-pinane as a fuel under extreme conditions typical of hypersonic flight (e.g., in scramjet engines where wall temperatures can reach 2500-3000 K) [1].
  • Informing accurate computational fluid dynamics (CFD) simulations for engine design, which rely on precise chemical kinetic models [1].

References

quantum chemical investigation of cis-pinane thermal rearrangement

Author: Smolecule Technical Support Team. Date: February 2026

Quantum Chemical Investigation of the Reaction Mechanism

A pivotal quantum chemical study investigated the thermal rearrangement of cis-pinane and trans-pinane into the acyclic products β-citronellene and isocitronellene [1]. The research employed high-level ab initio calculations, specifically the multiconfigurational CASSCF and CASSCF MP2 methods [1] [2].

The core finding was a comparison between a concerted and a stepwise retro-[2+2]-cycloaddition mechanism for the cleavage of the four-membered cyclobutane ring. The calculations demonstrated that the stepwise mechanism via biradical intermediates is energetically favored [1]. Furthermore, the study revealed that a gauche ring opening of the cyclobutane ring has a significantly lower activation barrier compared to an anti ring opening [1]. The calculated activation energies from this path showed excellent agreement with experimental values, explaining the observed differences in reactivity and selectivity between the cis and trans isomers [1].

The table below summarizes the key findings from this quantum chemical study:

Aspect Finding Significance
Preferred Mechanism Stepwise retro-[2+2] via biradicals [1] Resolves the debate on the "forbidden" concerted pathway; aligns with the generally accepted stepwise mechanism [3].
Key Transition Gauche conformation ring opening [1] Explains the lower activation energy and the selectivity for specific products like β-citronellene.
Computational Method CASSCF, CASSCF MP2 [1] Use of multiconfigurational methods is crucial for accurately modeling biradical intermediates.

Kinetic and Experimental Studies

Subsequent kinetic and experimental studies have built upon this mechanistic understanding. The thermal rearrangement of pinane derivatives is industrially relevant, particularly for the production of linalool, a valuable compound in fragrances and pharmaceuticals [3].

The prevailing view is that the initial cyclobutane fragmentation follows a stepwise mechanism with biradical intermediates [3]. This is supported by kinetic models that treat the fragmentation as elementary steps. These studies have shown that cis-2-pinanol (an oxidized derivative of cis-pinane) has a higher reactivity than its trans counterpart during pyrolysis [3].

The following table outlines key parameters and conditions from experimental kinetic research:

Parameter Details
Typical Reaction Type Gas-phase pyrolysis (isomerization) [3].
Industrial Application Production of linalool (selectivity up to 90%) [3].
Key Byproducts Plinol, β-terpineol, isolinalool, 5,7-dimethyloct-6-ene-2-one [3].
Experimental Setup Bench-scale setup with a quartz reactor; analysis via Gas Chromatography (GC) and Mass Spectrometry (GC-MS) [3].

Current Research and Catalytic Hydrogenation

While the thermal rearrangement breaks down pinane, a significant research focus is on its green synthesis from α-pinene. The selective hydrogenation of α-pinene to the more reactive cis-pinane is a key step in maximizing the value of turpentine resources [4] [5].

Recent advances aim to replace traditional Raney nickel catalysts with safer, more efficient, and selective systems under milder conditions. These include:

  • Noble metal catalysts like Ruthenium (Ru), which can achieve high conversion and cis-pinane selectivity at room temperature when supported on materials like CeO₂ [4].
  • Non-precious metal catalysts, such as amphiphilic nickel-based catalysts, which can be used in green solvents like water, offering an efficient and environmentally friendly alternative [5].

Reaction Mechanism and Experimental Workflow

The following diagram illustrates the stepwise biradical mechanism of the thermal rearrangement of cis-pinane, based on the quantum chemical calculations.

Cis-Pinane Thermal Rearrangement Mechanism CisPinane cis-Pinane Bicyclic Structure BR1 Biradical Intermediate 1 Gauche Ring Opening CisPinane->BR1 Step 1 Cyclobutane Fragmentation BR2 Biradical Intermediate 2 BR1->BR2 Step 2 Bond Rotation / H-shift Products Acyclic Products β-Citronellene Isocitronellene BR2->Products Step 3 Ring Cleavage To Products

c-pinane thermal rearrangement via biradical intermediates.

The diagram above shows the three-step, biradical-mediated pathway. The initial gauche ring opening is the rate-determining step with the highest activation barrier [1]. The biradical intermediates then undergo conformational changes before the final cleavage leads to the acyclic monoterpenes.

The workflow for conducting kinetic studies, as described in the research, can be summarized as follows [3]:

  • Feedstock Preparation: Use high-purity cis-2-pinanol (or cis-pinane).
  • Pyrolysis Reaction: Introduce the feedstock into a quartz reactor within a temperature-controlled furnace.
  • Product Condensation & Collection: Cool the reactor effluent to separate and collect liquid products.
  • Analysis: Analyze the product mixture using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).
  • Kinetic Modeling: Construct a reaction network of elementary steps and fit activation energies to experimental data using non-linear regression.

References

natural sources and origin of cis-pinane in terpene chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Natural Origin and Industrial Production

Although cis-pinane itself is a hydrogenated product, its origin is deeply rooted in natural sources.

  • Primary Natural Source: cis-Pinane is synthesized from α-pinene, which is the primary component of turpentine [1]. Turpentine is a volatile liquid obtained by distilling the resin from pine trees and other conifers [2] [1].
  • Global Availability: The composition of turpentine oil varies by geographical origin. For instance, turpentine from China has a very high α-pinene content (around 90%), whereas sources from the U.S.A. and the European Union have concentrations ranging from 50-66% [3]. This makes α-pinene an abundantly available, renewable chemical feedstock [4].

The following diagram illustrates the primary industrial pathway for producing cis-pinane from turpentine.

TurpentineOil Turpentine Oil AlphaPinene α-Pinene TurpentineOil->AlphaPinene Distillation CatalyticHydrogenation Catalytic Hydrogenation AlphaPinene->CatalyticHydrogenation Feedstock cisPinane cis-Pinane CatalyticHydrogenation->cisPinane Primary Product

Industrial production pathway of cis-pinane from pine tree resin.

Synthesis and Key Experimental Protocol

The synthesis of cis-pinane is primarily achieved through the catalytic hydrogenation of α-pinene. Recent research focuses on developing greener and more efficient catalytic systems.

Detailed Experimental Protocol: Aqueous-Phase Hydrogenation

A 2023 study describes a green and efficient method for hydrogenating α-pinene to cis-pinane using a water-based system and a non-precious metal catalyst [1].

  • Catalyst Preparation: An amphiphilic nickel-based catalyst was synthesized. A hollow nanosphere was created with a nitrogen-doped carbon inner layer and a mesoporous silica outer layer. Nickel was loaded onto this nanomaterial using a simple impregnation method with nickel acetate tetrahydrate, followed by reduction under hydrogen flow [1].
  • Reaction Setup: The hydrogenation reaction was performed in a high-pressure autoclave reactor. The typical procedure involved:
    • Charging the reactor with α-pinene, water (as the solvent), and the nickel-based catalyst.
    • Sealing and purging the reactor with hydrogen several times to remove air.
    • Pressurizing the reactor with hydrogen gas (H₂) to a specific pressure (e.g., 1.5 MPa).
    • Heating the mixture to the target reaction temperature (e.g., 120°C) and maintaining it with constant stirring for the duration of the reaction [1].
  • Product Isolation: After the reaction, the mixture was cooled to room temperature. The organic phase (containing the product pinane) and the aqueous phase separated naturally. The product was isolated by simple phase separation, and the catalyst could be recovered by centrifugation [1].
Industrial Synthesis Route to Linalool

Beyond direct production, cis-pinane is a key intermediate in the industrial synthesis of the fragrance compound linalool [3]. The industrial process involves:

  • Hydrogenation of α-pinene to cis-pinane.
  • Oxidation of cis-pinane to form pinane hydroperoxides.
  • Reduction of the hydroperoxides to cis-pinanol.
  • Pyrolysis (high-temperature cracking) of cis-pinanol to obtain linalool [3].

Chemical Properties and Comparative Data

cis-Pinane is a saturated bicyclic hydrocarbon (a monoterpene) with the molecular formula C₁₀H₁₈ [5].

The table below summarizes its key physical and chemical properties, with comparative data for its isomer, trans-pinane, where available.

Property cis-Pinane trans-Pinane Notes / Significance
CAS Number 6876-13-7 [5] N/A in sources Unique identifier for the chemical.
Boiling Point 167-168 °C [5] N/A in sources Indicates volatility.
Density 0.857 g/mL at 20°C [5] N/A in sources Physical characteristic.
Odor Profile Fresh pine, balsam, herbal [5] N/A in sources Makes it useful in fragrances.
Reactivity Higher Lower The C2-H bond in trans-pinane is sterically hindered by methyl groups, making cis-pinane much more reactive for subsequent chemical transformations [1].
Industrial Use Primary product for fragrances, medicine; key intermediate for Linalool [3] [1] N/A in sources The higher reactivity of cis-pinane makes it more economically valuable [1].

Applications and Synthetic Utility

cis-Pinane serves as a versatile building block in organic synthesis and the fragrance industry.

  • Fragrance and Flavor Industry: It is a direct precursor in the multi-step synthesis of linalool, and subsequently geraniol and citronellol, which are highly valuable fragrance compounds [3].
  • Synthesis of Novel Compounds: cis-Pinane and its derivative, cis-pinanol, can undergo further chemical reactions to access diverse molecular structures [4] [3]:
    • Chlorooxidation: Reaction with hypochlorous acid (HOCl) produces a novel chloroketone, which can be used to synthesize various dimethylcyclobutane derivatives [4].
    • Alkoxy Ketones: The chloroketone can react with primary alcohols to yield alkoxy ketones with floral and woody notes [3].
    • Protected Derivatives: Further chemical modifications can produce ketals and other compounds with cedarwood-like or sophisticated woody fragrances [3].

Research Frontiers and Future Outlook

The field is advancing toward more sustainable and innovative uses of terpene feedstocks like pinane.

  • Greener Catalysis: Research is focused on developing efficient aqueous-phase reaction systems using non-precious metal catalysts (e.g., nickel) to make processes more environmentally friendly and cost-effective [1].
  • Expanding Chemical Space: A promising frontier is the integration of synthetic biology and synthetic chemistry to go beyond nature's capabilities. This includes using engineered enzymes to perform non-natural reactions on terpene scaffolds, potentially leading to novel "non-natural" terpenoids with new bioactive properties [6].

References

Comprehensive Application Notes and Protocols: Synthesis of Cis-Pinane from Alpha-Pinene Catalytic Hydrogenation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Industrial Context

Alpha-pinene, a major constituent of turpentine derived from pine resin, represents a key renewable biomass resource with significant importance in the bio-based economy. The catalytic hydrogenation of alpha-pinene yields cis-pinane, a vital intermediate in the fragrance, flavor, and pharmaceutical industries. The strategic importance of this transformation stems from the enhanced reactivity of cis-pinane compared to its trans-isomer, primarily due to reduced steric hindrance around its C2-H bond, facilitating further derivatization into valuable compounds. This reaction has attracted substantial research interest directed toward developing highly selective catalytic systems that maximize cis-pinane yield while adhering to green chemistry principles such as solvent-free or aqueous-phase reactions, minimal metal usage, and catalyst recyclability.

The global market for alpha-pinene is experiencing steady growth, driven by increasing demand for natural ingredients in flavors, fragrances, and pharmaceuticals, with projections estimating a market value of $283–289 million by 2032–2033. This economic background underscores the practical relevance of efficient cis-pinene synthesis protocols. The industrial significance of cis-pinane is multifaceted: it serves as a key precursor for synthetic linalool—a fundamental component for vitamins A and E synthesis—and finds applications in polymer chemistry, agrochemicals, and fine chemicals. Recent research has focused on addressing the challenges of conventional methodologies, particularly the reliance on precious metal catalysts and organic solvents, by developing innovative approaches employing non-precious metals, novel catalyst architectures, and environmentally benign reaction media.

Comparative Catalyst Performance Data

Comprehensive Overview of Catalytic Systems

Table 1: Performance comparison of various catalytic systems for alpha-pinene hydrogenation

Catalyst Type Conversion (%) cis-Pinane Selectivity (%) Reaction Conditions Stability/Reusability
SiO₂@Pd-Ni@mSiO₂ (Core-Shell) 99.4 93.3 Not specified High stability after repeated use [1]
Ru/APTS-Functionalized NaNbO₃ >99 >98 (comparable to Ru/C) Solvent-free Moderate (performance decrease after 7 cycles) [2]
IL-Ni/DF3C (10 wt% IL) >99 >98 Solvent-free Excellent (stable after 13 runs, ~99% conversion maintained) [3]
Pt Nanoparticles with Sodium Lignosulfonate 99.44 93.91 Aqueous phase, 3 MPa H₂, 100°C, 1.5h Good (5 cycles with minimal activity loss) [4]
Amphiphilic Ni-Based Catalyst Not specified Not specified Aqueous phase Good stability reported [5]
Ni-B Amorphous Alloy High High Various conditions Depends on specific formulation [6]

Table 2: Optimization parameters for alpha-pinene hydrogenation reactions

Parameter Impact on Conversion/Selectivity Optimal Range Notes
Temperature Significant impact on activity and selectivity 70-100°C Lower temperatures often favor cis-selectivity [4]
H₂ Pressure Affects reaction rate and conversion 1-3 MPa Milder pressures sufficient with optimized catalysts [4]
Catalyst Loading Directly influences conversion Varies by system Noble metals typically require lower loading [4]
Ionic Liquid Modifier Enhances selectivity and stability ~10 wt% loading Optimal loading suppresses activity slightly but improves selectivity [3]
Reaction Medium Affects mass transfer and selectivity Solvent-free or aqueous phase Green solvents reduce environmental impact [2] [5]
Metal Dispersion Critical for activity and selectivity High dispersion preferred Functionalized supports promote dispersion [2]
Critical Analysis of Catalyst Systems

The data reveals several important trends in catalyst development for this transformation. Noble metal catalysts (Ru, Pt, Pd) generally provide excellent activity and selectivity under relatively mild conditions but face challenges related to cost and resource scarcity. In contrast, non-precious metal systems, particularly those based on nickel, offer economical alternatives with increasingly competitive performance when properly optimized through advanced supporting materials or promotors. The emergence of specialized catalyst architectures such as core-shell structures (SiO₂@Pd-Ni@mSiO₂) demonstrates how strategic design can simultaneously address multiple challenges including metal leaching, stability, and selectivity [1].

The reaction environment plays a crucial role in determining both performance and environmental impact. Traditional organic solvents are increasingly being replaced by green alternatives, with solvent-free and aqueous-phase systems showing particular promise. The incorporation of ionic liquid layers represents another significant advancement, creating interfaces that enhance selectivity while protecting active sites from deactivation [3]. These modifications exemplify how catalyst engineering at the nanoscale can yield substantial improvements in practical performance metrics.

Detailed Experimental Protocols

Ru/APTS-Functionalized Cubic Phase NaNbO₃ Catalyst (Solvent-Free)

Principle: This protocol describes the preparation of a ruthenium catalyst supported on aminopropyltriethoxysilane (APTS)-functionalized sodium niobate (NaNbO₃) for highly efficient solvent-free hydrogenation of alpha-pinene to cis-pinane. The functionalization promotes highly dispersed and uniform Ru species with small particle size, leading to outstanding conversion and selectivity [2].

Materials:

  • Cubic NaNbO₃ crystals
  • (γ-aminopropyl)-triethoxysilane (APTS)
  • Ruthenium precursor (e.g., RuCl₃)
  • Alpha-pinene (≥98% purity)
  • Hydrogen gas (high purity)
  • Solvents for catalyst preparation: ethanol, deionized water

Procedure:

  • Support Functionalization:

    • Dispense 1g cubic NaNbO₃ in 50mL anhydrous ethanol
    • Add APTS (2mmol) dropwise under nitrogen atmosphere
    • Reflux at 80°C for 6h with continuous stirring
    • Recover by centrifugation, wash with ethanol, and dry at 80°C for 4h
  • Ru Deposition:

    • Disperse APTS-functionalized NaNbO₃ (0.5g) in ethanol-water mixture (1:1 v/v, 30mL)
    • Add Ru precursor (targeting 1-3wt% Ru loading)
    • Stir for 2h at room temperature, then transfer to autoclave for solvothermal treatment at 120°C for 6h
    • Recover by filtration, dry at 80°C, and reduce under H₂ flow at 200°C for 2h
  • Hydrogenation Reaction:

    • Charge alpha-pinene (10mmol) and catalyst (0.1mol% Ru) into pressure reactor
    • Purge system with H₂ three times, then pressurize to 2-3MPa H₂
    • Heat to 80-100°C with vigorous stirring (600rpm) for 2-4h
    • Cool reactor, carefully release pressure, and separate catalyst by filtration
    • Analyze reaction mixture by GC-MS to determine conversion and selectivity

Troubleshooting:

  • Low conversion: Ensure complete reduction of Ru species and check H₂ pressure integrity
  • Decreasing selectivity after cycles: Monitor for APTS leaching; consider catalyst regeneration protocols
  • Incomplete catalyst separation: Use membrane filtration for fine particles
IL-Ni/DF3C Catalyst System (Solvent-Free)

Principle: This protocol employs nickel supported on discarded fluid catalytic cracking catalyst (DF3C) modified with 1-ethanol-3-methylimidazolium tetrafluoroborate ionic liquid ([C₂OHmim][BF₄]). The ionic liquid layer enhances cis-selectivity and protects active sites, enabling exceptional stability and recyclability while using a non-precious metal [3].

Materials:

  • Discarded fluid catalytic cracking catalyst (DF3C)
  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O, 99.0%)
  • N-methylimidazole (99.0%), 2-chloroethanol (99.0%), sodium fluoroborate (99.0%)
  • Alpha-pinene (98%), acetone, dichloromethane
  • Hydrogen gas (high purity)
  • Polyvinylpyrrolidone (PVP)

Procedure:

  • Support Pretreatment:

    • Calcine DF3C at 500°C for 5h in muffle furnace to remove carbon deposits
    • Cool in desiccator before use
  • Ionic Liquid Synthesis:

    • React N-methylimidazole (50.00g, 0.60mol) with 2-chloroethanol (60.38g, 0.75mol) at 85°C for 72h under argon
    • Wash bottom phase with ethyl acetate (6×30mL), dry by rotary evaporation
    • React resulting product (50g, 0.3mol) with NaBF₄ (38g, 0.34mol) in acetone (150mL) at room temperature for 72h
    • Recover [C₂OHmim][BF₄] by filtration, remove solvent under vacuum
  • Catalyst Preparation:

    • Prepare nickel solution: Ni(NO₃)₂·6H₂O (10wt% Ni loading) and PVP (1.5wt%) in deionized water
    • Impregnate pretreated DF3C via incipient wetness method, age overnight at room temperature
    • Dry at 110°C for 4h under vacuum, then calcine at 550°C for 4h to form NiO/DF3C
    • Reduce under temperature-programmed H₂ flow to obtain Ni/DF3C
    • Coat with ionic liquid by impregnating with [C₂OHmim][BF₄] solution (10wt% loading) in acetone, dry at 60°C for 3h
  • Hydrogenation Reaction:

    • Combine alpha-pinene (10mmol) and IL-Ni/DF3C catalyst (0.3mol% Ni) in pressure reactor
    • Purge with H₂, pressurize to 2MPa H₂ at room temperature
    • Heat to 100°C with vigorous stirring for 2h
    • Cool, depressurize, and separate catalyst by centrifugation
    • Analyze products by GC; recover catalyst for reuse after washing with acetone and drying

Troubleshooting:

  • Catalyst deactivation: Ensure complete reduction step and maintain anhydrous conditions during IL coating
  • Mass transfer limitations: Optimize stirring speed (≥600rpm) and consider particle size reduction
  • Ionic liquid leaching: Monitor IL loading during recycling; replenish if necessary
Sodium Lignosulfonate-Stabilized Pt Nanoparticles (Aqueous Phase)

Principle: This green approach utilizes platinum nanoparticles reduced and stabilized by sodium lignosulfonate (SLS) in aqueous solution, eliminating need for additional reducing agents or stabilizers. The system provides excellent activity and selectivity under mild conditions while utilizing renewable materials [4].

Materials:

  • Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
  • Sodium lignosulfonate (SLS)
  • Alpha-pinene (98%)
  • Deionized water
  • Hydrogen gas (high purity)

Procedure:

  • Pt Nanoparticle Preparation:

    • Prepare aqueous SLS solution (10g/L, 6mL)
    • Add H₂PtCl₆ solution (targeting n(α-pinene)/n(Pt) = 100-400)
    • Heat at 80°C for 2-3h under stirring until solution turns black transparent
    • Characterize by UV-vis (disappearance of Pt peak at 259nm)
  • Hydrogenation Reaction:

    • Transfer Pt NP solution to pressure reactor
    • Add alpha-pinene (10mmol)
    • Purge with H₂, pressurize to 1-3MPa H₂
    • React at 70-100°C for 1.5h with vigorous stirring
    • Cool, separate organic and aqueous phases by decantation
    • Aqueous catalyst phase can be directly reused

Troubleshooting:

  • Incomplete Pt reduction: Extend reduction time at 80°C or characterize by UV-vis to confirm completion
  • Phase separation issues: Adjust SLS concentration (optimal 10g/L) or add minimal electrolyte
  • Activity loss in recycling: Check for nanoparticle aggregation; consider fresh SLS addition
Amphiphilic Ni-Based Catalyst (Aqueous Phase)

Principle: This method employs a hollow nanospheric material with nitrogen-doped carbon inner layer and mesoporous silica outer layer, creating amphiphilic properties that enhance dispersion in water while enriching organic reactants near active nickel sites, enabling efficient aqueous-phase hydrogenation [5].

Materials:

  • Cetyltrimethylammonium bromide (CTAB)
  • Ethylenediamine (EDA), resorcinol, formaldehyde (37wt%)
  • Tetraethyl silicate (TEOS)
  • Nickel acetate tetrahydrate (NiC₄H₆O₄·4H₂O, 99%)
  • Alpha-pinene (98%)
  • Ethanol, deionized water

Procedure:

  • Catalyst Synthesis:

    • Prepare hollow nanospheres via template-assisted method with resorcinol-formaldehyde and TEOS
    • Dope with nitrogen using ethylenediamine during synthesis
    • Load nickel via impregnation with nickel acetate solution
    • Reduce under H₂ flow to form metallic Ni nanoparticles
  • Hydrogenation Reaction:

    • Disperse amphiphilic Ni catalyst (0.2mol% Ni) in water (10mL)
    • Add alpha-pinene (10mmol)
    • Transfer to pressure reactor, purge and pressurize with H₂ to 2MPa
    • Heat to 80°C with vigorous stirring for 3h
    • Cool, separate organic phase, and recover catalyst by filtration for reuse

Troubleshooting:

  • Poor dispersion: Sonicate catalyst in water before reaction
  • Metal leaching: Check stability of nitrogen doping and reduction completeness
  • Mass transfer limitations: Optimize stirring and catalyst particle size

Reaction Mechanism and Theoretical Considerations

The hydrogenation of alpha-pinene follows a concerted mechanism where hydrogen atoms are added to the carbon-carbon double bond through interaction with the catalyst surface. Theoretical studies using Density Functional Theory (DFT) calculations have revealed that this transformation involves electron transfer between the lowest vacant orbital of the carbon-carbon double bond (π) and the highest occupied orbital of H₂ or between the lowest vacant orbital of H₂ (σ) and the highest occupied orbital of the carbon-carbon double bond (π) [6]. Without catalytic intervention, this reaction is symmetry-forbidden, necessitating appropriate catalysts to facilitate the process.

The stereochemical outcome of the reaction (cis vs. trans pinane) is determined by the approach of hydrogen atoms to the double bond relative to the bulky gem-dimethyl bridge on the bicyclic system. Catalysts influence this selectivity through several mechanisms:

  • Geometric effects from the catalyst surface structure can favor one approach over the other
  • Electronic modulation through ligand effects or support interactions can tune electron density at metal centers
  • Spatial constraints in catalyst pores or modified surfaces can create steric environments that favor cis-addition

The bifunctional role of ionic liquids in SCILL (Solid Catalyst with Ionic Liquid Layer) systems involves both steric and electronic modifications to the catalytic environment. The ionic liquid layer can create a selective partitioning medium that preferentially allows certain orientations of the alpha-pinene molecule to access active sites, thereby enhancing cis-selectivity. Additionally, the ionic liquid can modify the electronic environment of metal nanoparticles through donor-acceptor interactions, further influencing the reaction pathway [3].

Diagram: Catalytic hydrogenation mechanism and catalyst design strategies

G AlphaPinene α-Pinene (C₁₀H₁₆) Adsorption Adsorption to Catalyst Surface AlphaPinene->Adsorption H2Activation H₂ Activation & Dissociation Adsorption->H2Activation HydrogenTransfer Hydrogen Transfer to C=C Bond H2Activation->HydrogenTransfer Desorption Product Desorption HydrogenTransfer->Desorption cisPinane cis-Pinane Desorption->cisPinane Preferred path transPinane trans-Pinane Desorption->transPinane Minor path CatalystDesign Catalyst Design Strategies SupportEffects Support Functionalization (APTS, etc.) CatalystDesign->SupportEffects Architecture Advanced Architectures (Core-Shell, etc.) CatalystDesign->Architecture ILModification Ionic Liquid Modification CatalystDesign->ILModification GreenMedia Green Reaction Media (Water, Solvent-Free) CatalystDesign->GreenMedia SupportEffects->cisPinane Architecture->cisPinane ILModification->cisPinane GreenMedia->cisPinane

Practical Implementation Workflow

For researchers implementing alpha-pinene hydrogenation, a systematic approach to experimental planning and optimization is essential. The following workflow provides a logical framework for developing an efficient process tailored to specific research objectives and constraints.

Diagram: Decision framework for experimental planning and optimization

G Start Project Start Priority Primary Priority? Start->Priority Cost Cost Sensitivity? Priority->Cost Economics Selectivity Maximize Selectivity? Priority->Selectivity Performance Green Green Chemistry Important? Priority->Green Sustainability NiILSystem IL-Ni/DF3C System Cost->NiILSystem Non-Precious Metal with High Performance RuSystem Ru/APTS-NaNbO₃ System Selectivity->RuSystem Highest cis-Selectivity PtSystem Pt/SLS Aqueous System Selectivity->PtSystem Balance of Performance & Green Aspects Stability Catalyst Reusability Required? CoreShell SiO₂@Pd-Ni@mSiO₂ System Stability->CoreShell Superior Stability Advanced Architecture Green->PtSystem Aqueous System Renewable Stabilizer Green->NiILSystem Waste-Derived Support Solvent-Free Scale Potential for Scale-up? End Protocol Implementation & Optimization RuSystem->End PtSystem->End NiILSystem->End CoreShell->End

Implementation Guidelines:

  • For maximum selectivity: Begin with the Ru/APTS-functionalized NaNbO₃ system, focusing on achieving optimal metal dispersion and ensuring complete solvent removal [2]
  • For cost-sensitive applications: Implement the IL-Ni/DF3C system, paying particular attention to the ionic liquid coating process and reduction conditions [3]
  • For green chemistry priorities: Opt for the sodium lignosulfonate-stabilized Pt nanoparticle system or aqueous amphiphilic Ni catalyst, optimizing stabilizer concentration and phase separation [5] [4]
  • For superior stability requirements: Consider the core-shell SiO₂@Pd-Ni@mSiO₂ architecture, focusing on synthesis precision and structural integrity preservation during recycling [1]

Industrial Applications and Concluding Perspectives

The synthesized cis-pinane serves as a versatile intermediate for numerous high-value products across multiple industries. In the fragrance and flavor sector, cis-pinane is preferentially oxidized to pinane hydroperoxides, which are subsequently reduced to pinanol and thermally cracked to produce linalool—a widely used fragrance compound with annual production of thousands of tons [7]. This synthetic route represents one of the most economically significant applications of turpentine-derived chemicals. The pharmaceutical industry utilizes cis-pinane as a starting material for vitamin E and vitamin A synthesis, while recent research has explored its potential in anti-inflammatory and antimicrobial formulations, capitalizing on the bioactivity of terpenoid derivatives.

The polymer industry employs pinane hydroperoxides as initiators for radical polymerization and as catalysts in devulcanization processes for rubber recycling [7]. The distinct reactivity of cis- versus trans-pinane derivatives enables the synthesis of specialized materials with tailored properties. Recent advances in catalyst design highlighted in this review—particularly the development of non-precious metal systems with performance rivaling noble metal catalysts—promise to improve the economic viability and sustainability of cis-pinane production. Future research directions will likely focus on biocatalytic approaches, continuous flow systems, and catalyst intelligence through machine learning-assisted design.

References

cis-pinane chiral auxiliary in asymmetric synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chiral Auxiliaries and Pinane

A chiral auxiliary is an enantiomerically pure molecule temporarily attached to a substrate to control the formation of a new stereocenter. After the diastereoselective reaction, the auxiliary is cleaved and ideally recycled [1].

Naturally occurring chiral terpenes, like α- and β-pinene, are inexpensive and valuable starting points for synthesizing chiral catalysts, auxiliaries, and ligands [2] [3]. While a direct "cis-pinane chiral auxiliary" protocol isn't described in the literature, β-pinene is a prime precursor for creating effective pinane-based chiral ligands, such as aminodiols [2].

Application in Asymmetric Synthesis

Pinane-based chiral ligands have been successfully implemented in catalytic asymmetric reactions. The table below summarizes the performance of selected β-pinene-derived aminodiol ligands in the addition of diethylzinc to aldehydes [2].

Table 1: Performance of β-Pinene-Derived Chiral Ligands in the Addition of Diethylzinc to Benzaldehyde [2]

Ligand Name / Type N-Substituent Conversion (%) Enantiomeric Excess (% ee) Predominant Product Configuration
Aminodiol 6 Benzyl >99 86 (R)
Aminodiol 7 Isopropyl 98 87 (R)
Aminodiol 8 Allyl 99 82 (R)
Aminodiol 13 Butyl 97 70 (R)
O-Benzyl Aminodiol 19 Benzyl 95 45 (R)

These ligands demonstrate that the N-substituent on the aminodiol significantly influences enantioselectivity, with bulky groups like isopropyl and benzyl giving the best results. Furthermore, modifying the core structure by protecting a hydroxyl group (e.g., O-benzyl aminodiol 19) leads to a substantial drop in enantiocontrol, highlighting the importance of the tridentate structure for creating a well-defined chiral environment around the zinc center [2].

Experimental Protocols

Here is a detailed methodology for the synthesis of a key pinane-based allylic alcohol intermediate and its application in a catalytic asymmetric reaction.

Protocol 1: Synthesis of Key Chiral Intermediate (-)-3-Methylenenopinone

This procedure outlines the synthesis of a crucial intermediate from (-)-β-pinene [2].

  • Objective: To synthesize (-)-3-methylenenopinone from commercially available (-)-β-pinene.
  • Materials:
    • (-)-β-Pinene
    • Sodium periodate (NaIO₄)
    • Ruthenium(III) chloride (RuCl₃)
    • Formaldehyde solution
    • Diethyl ether, Water, Aqueous sodium hydroxide (NaOH)
  • Procedure:
    • Oxidation to (-)-Nopinone: Add (-)-β-pinene to a mixture of NaIO₄ and a catalytic amount of RuCl₃ in a solvent system of ethyl acetate, acetonitrile, and water. Stir the reaction mixture vigorously at room temperature and monitor by TLC. Upon completion, extract the product, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to obtain (-)-nopinone.
    • Methylene Homologation: Dissolve the obtained (-)-nopinone in a suitable organic solvent (e.g., dioxane). Add an aqueous solution of formaldehyde and a base like potassium carbonate or sodium hydroxide. Heat the mixture to reflux with stirring. After reaction completion, cool the mixture to room temperature, dilute with water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by vacuum distillation or column chromatography to yield pure (-)-3-methylenenopinone as a colorless liquid [2].
  • Safety Notes: Perform the RuCl₃-catalyzed oxidation in a well-ventilated fume hood. Standard laboratory safety practices should be followed when handling chemicals.
Protocol 2: Stereoselective Reduction to Allylic Alcohol 4a

This protocol describes the highly regioselective reduction to obtain the desired allylic alcohol stereoisomer [2].

  • Objective: To reduce (-)-3-methylenenopinone to allylic alcohol 4a with high stereoselectivity.
  • Materials:
    • (-)-3-Methylenenopinone
    • Sodium borohydride (NaBH₄)
    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
    • Anhydrous methanol (MeOH)
  • Procedure:
    • Activate CeCl₃·7H₂O by flame-drying under high vacuum.
    • Suspend the activated CeCl₃ in anhydrous MeOH and stir at room temperature until a clear solution is obtained.
    • Cool the CeCl₃/MeOH solution to 0°C.
    • Slowly add NaBH₄ to the stirred solution.
    • After stirring for 30 minutes, add a solution of (-)-3-methylenenopinone in anhydrous MeOH dropwise.
    • Continue stirring at 0°C and monitor the reaction by TLC.
    • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
    • Purify the residue by flash column chromatography to isolate the pure allylic alcohol 4a as the major product [2].
  • Key Note: This Luche reduction condition is critical. Using NaBH₄ alone in various solvents gives a mixture of isomers, but the CeCl₃ additive promotes 1,2-reduction and high stereoselectivity for 4a [2].
Protocol 3: Catalytic Asymmetric Addition of Diethylzinc to Aldehydes

This is a general procedure for using synthesized pinane-based aminodiols as chiral ligands [2].

  • Objective: To synthesize chiral secondary alcohols via diethylzinc addition to aldehydes using a pinane-based aminodiol ligand.
  • Materials:
    • Aromatic or aliphatic aldehyde
    • Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)
    • Chiral pinane-based aminodiol ligand (e.g., Ligand 7 from Table 1)
    • Anhydrous toluene
  • Procedure:
    • Charge an oven-dried Schlenk tube with a magnetic stir bar.
    • Under an inert atmosphere (Ar or N₂), add the chiral aminodiol ligand and dissolve it in anhydrous toluene.
    • Cool the solution to 0°C.
    • Add the diethylzinc solution dropwise via syringe.
    • Stir the mixture for 30 minutes at 0°C to form the chiral zinc catalyst.
    • Add the aldehyde dropwise.
    • Allow the reaction to warm to room temperature and stir for the required time (typically 12-24 hours).
    • Quench the reaction by careful addition of a 1 M HCl solution.
    • Extract the mixture with ethyl acetate, wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.
    • Determine the enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis. Purify the product by flash chromatography [2].
  • Key Parameters: The enantioselectivity is highly dependent on the ligand structure. The optimal N-substituent (e.g., isopropyl) and the free hydroxyl groups are essential for high ee [2].

Workflow and Mechanism Visualization

The following diagram illustrates the complete synthetic workflow from β-pinene to a chiral alcohol product, integrating the protocols above.

The mechanism of enantioselection can be understood through molecular modeling. The chiral aminodiol ligand chelates to the zinc atom, creating a rigid, chiral environment. The reaction proceeds through a six-membered transition state where the aldehyde coordinates to zinc. The bulky pinane backbone of the ligand effectively blocks one face of the aldehyde, forcing the ethyl group from diethylzinc to attack from the less hindered face, leading to the predominant (R)-enantiomer of the product [2].

Conclusion

Pinane-based chiral systems, derived from natural β-pinene, are highly effective for asymmetric synthesis. Their synthesis is robust and scalable, leveraging the stable chiral scaffold of the pinane structure. When designed as tridentate ligands like aminodiols, they provide excellent enantiocontrol in reactions such as the addition of organozinc reagents to aldehydes. The key to high performance lies in the optimization of the ligand's substituents, which fine-tune the chiral space around the metal center.

References

pyrolysis of cis-pinane for acyclic terpene production

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Parameters and Kinetics

Optimizing the pyrolysis reaction is crucial for achieving high selectivity toward desired acyclic terpenes. Key operational parameters and kinetic data are consolidated in the following table.

Parameter Typical/Optimal Value Effect on Reaction
Temperature Range 450–650°C [1] Higher temperatures increase conversion rate but may promote side products.
Residence Time Order of seconds (short) [1] Short times prevent consecutive reactions of primary products like linalool.
cis-pinane Content in Feed 75–95% [1] Higher cis-pinane content leads to higher yield and optical purity of the product.
Activation Energy (Eₐ) 173 kJ·mol⁻¹ [2] [3] Quantifies the temperature sensitivity of the pinane pyrolysis rate.
Pre-exponential Factor (A) 5.7 × 10¹⁰ s⁻¹ [2] [3] Frequency factor for molecular collisions in the pinane pyrolysis reaction.

Detailed Experimental Protocol

This protocol outlines the vapor-phase pyrolysis of cis-pinane for the production of 2,6-dimethyl-2,7-octadiene, based on established industrial and laboratory methods [1].

Materials and Equipment
  • Reactant: Optically active pinane feed, with a high cis-pinane content (75-95%) [1].
  • Equipment:
    • Flow-type pyrolysis reactor (e.g., tubular reactor) [4].
    • Precision syringe or HPLC pump for liquid feed.
    • Mass Flow Controller (MFC) for carrier gas (e.g., N₂).
    • Two-zone temperature-controlled furnace.
    • Cold trap (e.g., dry-isopropanol/liquid N₂) for product collection.
    • Online or offline Gas Chromatography-Mass Spectrometry (GC-MS) system for product analysis [5].
Procedure
  • Feed Preparation: Use a pinane feed with a precisely determined ratio of cis- to trans-pinane isomers, preferably within the 75:25 to 95:5 range [1].
  • Reactor Setup and Conditioning:
    • Purge the reactor system with inert gas (e.g., N₂) for at least 30 minutes to ensure an oxygen-free environment [4].
    • Heat the reactor to the target pyrolysis temperature (e.g., between 550–600°C) [1].
  • Initiating Pyrolysis:
    • Vaporize the liquid pinane feed and introduce it into the pre-heated reactor zone using N₂ as a carrier gas.
    • Maintain a high gas flow rate to achieve a short residence time (on the order of seconds) [1].
  • Reaction Quenching and Product Collection:
    • Immediately downstream of the reactor, pass the effluent through a cold trap to quench the reaction and condense the liquid products.
  • Reaction Arrest and Analysis:
    • Do not run to full conversion. Based on the initial cis-pinane content, stop the reaction when the conversion reaches the level corresponding to the predefined optimal polygon (e.g., Polygon AB'C'D' for 550-600°C) to maximize the optical activity of the product [1].
    • Analyze the liquid pyrolyzate using GC-MS to determine conversion, product distribution, and selectivity [4] [5].

Analytical Methodology: Py-GC/MS

Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful analytical technique for characterizing the pyrolysis products and understanding the reaction pathway [5] [6].

workflow Start Sample Preparation (μg to mg of pyrolyzate) Pyrolysis Pyrolysis Unit (e.g., 600°C, inert atmosphere) Start->Pyrolysis GC Gas Chromatography (GC) (Separation of volatiles) Pyrolysis->GC MS Mass Spectrometry (MS) (Identification of compounds) GC->MS Data Data Analysis (Pyrogram, Library Matching) MS->Data

Workflow Description:

  • Sample Preparation: A small amount (micrograms to milligrams) of the liquid pyrolyzate or pure cis-pinane is placed in the pyrolysis cup [6].
  • Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 600°C) in an inert environment, causing thermal degradation [5].
  • GC Separation: The generated volatile fragments are transferred online to the GC, where they are separated based on their affinity for the column [6].
  • MS Detection & Data Analysis: As compounds elute from the GC, they are ionized and fragmented in the MS. The resulting mass spectra are compared against commercial libraries (e.g., NIST) for identification. The final output, a pyrogram, is a chromatogram where each peak represents a specific pyrolysis product, allowing for qualitative and semi-quantitative analysis [6].

Application Notes

  • Controlling Optical Purity: The optical purity of the product 2,6-dimethyl-2,7-octadiene is directly related to the cis-pinane content in the feed and the point of reaction arrest. Using a feed with high cis-pinane content and stopping the reaction before complete conversion preserves the desired optical activity [1].
  • Minimizing Secondary Reactions: The primary acyclic products, such as linalool, are often more reactive than the starting material. Using high temperatures with very short residence times in a flow reactor helps to "freeze" the product distribution and minimize their subsequent conversion to cyclized by-products like plinols [4].
  • Mechanistic Insight: Advanced modeling techniques like ReaxFF molecular dynamics simulations reveal that the pyrolysis of cis-pinane at high temperatures is initiated by C-C bond cleavage, forming radical intermediates (e.g., CH₃, C₉H₁₅) which then undergo further reactions to yield the observed product spectrum [7] [8].

References

green synthesis cis-pinane ionic liquid layer SCILL catalyst

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Green Synthesis of cis-Pinane

The stereoselective hydrogenation of α-pinene to cis-pinane is a significant transformation in the flavor, fragrance, and pharmaceutical industries, where high product purity is often required [1]. Conventional methods using noble metal catalysts and organic solvents present challenges, including cost, environmental concerns, and poor catalyst reusability [1]. The Solid Catalyst with Ionic Liquid Layer (SCILL) technology offers a robust and green alternative by coating a conventional solid catalyst with a thin layer of ionic liquid (IL). This system enhances stereoselectivity, protects active sites, and improves catalyst stability, all while eliminating the need for organic solvents [2] [1]. This application note provides a detailed protocol for synthesizing and utilizing a Nickel-based SCILL catalyst for the highly selective hydrogenation of α-pinene to cis-pinane.

Experimental Protocols

Synthesis of the Ionic Liquid [C₂OHmim][BF₄]

The ionic liquid 1-ethanol-3-methylimidazolium tetrafluoroborate is synthesized as follows [1]:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 50.00 g (0.60 mol) of 1-methylimidazole.
  • Alkylation Reaction: Under an argon atmosphere and with constant stirring, slowly add 60.38 g (0.75 mol) of 2-chloroethanol dropwise via a constant-pressure funnel. Heat the reaction mixture to 85 °C in an oil bath and maintain the temperature for 72 hours.
  • Purification: After two distinct liquid phases form, remove the upper layer. Wash the bottom ionic liquid phase repeatedly with ethyl acetate (6 × 30 mL) to remove unreacted starting materials.
  • Anion Metathesis: Combine the dried product (approximately 50 g, 0.3 mol) with 150 mL of acetone and 38 g (0.34 mol) of sodium tetrafluoroborate (NaBF₄) in a 250 mL round-bottom flask. Stir the mixture at room temperature for 72 hours.
  • Isolation: Separate the resulting ionic liquid by vacuum filtration. Wash the product with acetone (4 × 30 mL) and remove any residual volatile solvents using a rotary evaporator at 90 °C under high vacuum to obtain pure [C₂OHmim][BF₄].
Preparation of the SCILL Catalyst (IL-Ni/DF3C)

The catalyst is prepared using a discarded fluid catalytic cracking catalyst (DF3C) as a support [1].

  • Support Pretreatment: Calcine the DF3C in a muffle furnace at 500 °C for 5 hours to remove carbon deposits from its surface.
  • Nickel Impregnation: Impregnate the calcined DF3C via incipient wetness method with an aqueous solution of nickel nitrate hexahydrate (to achieve 10 wt% Ni loading) and 1.5 wt% polyvinylpyrrolidone (PVP). Allow the mixture to stand overnight at room temperature.
  • Drying and Calcination: Dry the impregnated material at 110 °C for 4 hours under vacuum. Subsequently, calcine the dried precursor in a muffle furnace at 550 °C for 4 hours to obtain NiO/DF3C.
  • Reduction: Reduce the NiO/DF3C precursor under a flowing hydrogen atmosphere using a temperature-programmed protocol to obtain the active Ni/DF3C catalyst.
  • Ionic Liquid Coating: Prepare the SCILL catalyst by adding an acetone solution of [C₂OHmim][BF₄] dropwise to the Ni/DF3C catalyst. Mix thoroughly and dry the slurry in a vacuum oven at 60 °C for 3 hours to evaporate the acetone, leaving a thin, uniform ionic liquid layer on the catalyst surface. For optimal performance in this reaction, an ionic liquid loading of 10 wt% is recommended [2] [1].
Hydrogenation of α-Pinene to cis-Pinane

Materials:

  • α-Pinene (≥ 98%)
  • IL-Ni/DF3C SCILL catalyst (10 wt% IL loading)
  • Hydrogen gas (H₂), high purity

Procedure:

  • Reaction Setup: Place the IL-Ni/DF3C catalyst and a magnetic stir bar into a high-pressure reactor (e.g., Parr autoclave).
  • Loading Reactant: Add α-pinene to the reactor. The reaction can be performed neat (without solvent) [2].
  • Purging and Pressurization: Seal the reactor, purge several times with H₂ to remove air, and then pressurize with H₂ to the desired pressure (e.g., 1-4 MPa).
  • Reaction Initiation: Heat the reaction mixture to the target temperature (e.g., 120-200 °C) with constant stirring to initiate the hydrogenation reaction.
  • Reaction Monitoring: Maintain the reaction conditions for a specified period (e.g., 2-4 hours). Monitor reaction progress by tracking H₂ pressure drop or via offline GC analysis of withdrawn samples.
  • Product Isolation: After the reaction, cool the reactor to room temperature and carefully release the residual H₂ pressure.
  • Separation: Separate the catalyst from the reaction mixture by filtration or centrifugation. The catalyst can be washed with a minimal amount of acetone and dried for reuse.
  • Product Analysis: Analyze the liquid product using Gas Chromatography (GC) to determine α-pinene conversion and cis-pinane selectivity.

Results and Data Analysis

The following tables summarize the key performance data for the SCILL-catalyzed hydrogenation of α-pinene.

Table 1: Catalyst Performance with 10 wt% IL Loading [2]

Performance Metric Value
Conversion of α-Pinene > 99%
Selectivity to cis-Pinane > 98%
Catalyst Stability (Number of Runs) 13
Conversion after 13 runs ~ 99%

Table 2: Effect of Reaction Parameters on Catalyst Performance [2] [1]

Parameter Range Studied Effect on Conversion Effect on cis-Selectivity
IL Loading 0 - 10 wt% Suppressed at higher loadings Increased significantly with IL loading
H₂ Pressure 1 - 4 MPa Increased with pressure Mild positive effect
Temperature 120 - 200 °C Increased with temperature Decreased at very high temperatures

Workflow and Mechanism Visualization

The diagram below illustrates the preparation of the SCILL catalyst and the subsequent hydrogenation reaction workflow.

G Start Start: Catalyst Preparation A DF3C Support Calcination at 500°C Start->A B Ni Impregnation & Drying at 110°C A->B C Calcination at 550°C (NiO/DF3C) B->C D H₂ Reduction (Ni/DF3C) C->D E Ionic Liquid Coating (IL-Ni/DF3C SCILL) D->E 10 wt% [C₂OHmim][BF₄] F Load SCILL Catalyst and α-Pinene E->F Catalyst Ready Start2 Start: Reaction Start2->F G Pressurize with H₂ F->G H Heat with Stirring (120-200°C) G->H I Filter to Separate Catalyst H->I J Product: cis-Pinane >99% Conversion >98% Selectivity I->J

The enhanced selectivity in the SCILL system is attributed to a dual mechanism [1]:

  • Filter Effect: The ionic liquid layer creates a diffusion barrier, regulating the concentration of reactants and intermediates at the active metal sites, which favors the formation of the less sterically hindered cis-pinane isomer.
  • Ligand Effect: The ionic liquid can modify the electronic environment of the nickel nanoparticles, optimizing their interaction with the α-pinene molecule and the reaction intermediates for high cis-selectivity.

Conclusion and Outlook

The described protocol for the SCILL-catalyzed hydrogenation of α-pinene provides a green and highly efficient route to cis-pinane. The use of a non-noble metal (Nickel) supported on an industrial waste material (DF3C), combined with an ionic liquid layer, demonstrates a commitment to the principles of green chemistry by enhancing selectivity, eliminating organic solvents, and utilizing waste [2] [1]. The catalyst exhibits exceptional performance, with conversions and selectivities exceeding 98%, and remarkable stability over at least 13 reaction cycles. This makes the process highly attractive for industrial application. Future work may focus on optimizing ionic liquid structures for further performance enhancement and scaling up the catalytic system for continuous flow operations.

References

Comprehensive Technical Notes: Industrial Synthesis of Linalool via cis-Pinane Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Industrial Context and Significance

Linalool (3,7-dimethylocta-1,6-dien-3-ol) represents a monoterpene alcohol of significant commercial importance in the flavor and fragrance industries, in addition to being a key intermediate for the synthesis of vitamins A and E. The global consumption of linalool exceeds 21,000 metric tonnes annually, with prices ranging from US$6/kg for racemic mixtures from chemical synthesis to US$18/kg for high-end enantiopure linalool extracted from natural sources. [1] While traditional production methods have relied on petrochemical routes or extraction from natural sources, the industrial synthesis from α-pinene via cis-pinane has emerged as a viable alternative that leverages renewable resources from the pulp and paper industry. [2] [3] This technical report provides comprehensive application notes and experimental protocols for researchers and scientists engaged in the development and optimization of linalool production processes, with particular emphasis on the critical role of cis-pinane as a key intermediate.

The industrial significance of this synthesis pathway stems from its utilization of α-pinene derived from crude sulfate turpentine (CST), a by-product of the pulp and paper industry that provides a renewable feedstock alternative to petrochemical sources. [4] Countries vary considerably in their turpentine composition, with Chinese sources containing approximately 90% α-pinene, while United States sources contain 50-60% α-pinene, creating regional variability in feedstock quality that must be considered in process optimization. [3] The cis-pinane pathway offers technical advantages over earlier turpentine-based routes that relied on thermal cracking of β-pinene to myrcene, followed by hydrolysis with hydrogen chloride. [2] [3]

Synthesis Pathway Overview

The industrial synthesis of linalool from α-pinene proceeds through a four-step reaction sequence involving catalytic hydrogenation, oxidation, reduction, and thermal cracking. This pathway transforms the bicyclic structure of α-pinene into the acyclic tertiary alcohol linalool through carefully controlled reaction conditions that maintain molecular integrity while introducing necessary functional groups. [4] The complete synthesis pathway represents an elegant example of terpene rearrangement chemistry that has been optimized for industrial-scale production.

The following diagram illustrates the complete industrial synthesis workflow from α-pinene to linalool, including key reaction steps, intermediates, and by-product formation pathways:

G Linalool Synthesis from alpha-Pinene via cis-Pinane AlphaPinene α-Pinene (C10H16) CisPinane cis-Pinane (C10H18) AlphaPinene->CisPinane Catalytic Hydrogenation H2, Ru/Al2O3 catalyst PHP Pinane Hydroperoxide (C10H18O2) CisPinane->PHP Oxidation O2, 75-90°C Pinanol cis-Pinanol (C10H18O) PHP->Pinanol Reduction Na2S, Pd/C Linalool Linalool (C10H18O) Pinanol->Linalool Pyrolysis 450-600°C, 0.6-0.8s Byproducts By-products: Plinols, β-Terpineol, Myrcene, Limonene Linalool->Byproducts Consecutive Reactions

Figure 1: Industrial synthesis pathway of linalool from α-pinene via cis-pinane intermediate, illustrating key reaction steps and major by-product formation pathways. Reaction conditions are optimized at each stage to maximize yield and selectivity.

Experimental Protocols

Catalytic Hydrogenation of α-Pinene to cis-Pinane

Objective: To convert α-pinene to cis-pinane through stereoselective catalytic hydrogenation with high selectivity and yield. [5]

Materials and Equipment:

  • α-Pinene (technical grade, 85-90% purity)
  • Ruthenium on alumina catalyst (0.5-5% Ru/Al2O3)
  • High-pressure hydrogenation reactor (Parr reactor or equivalent)
  • Hydrogen gas (high purity, 99.9%)
  • Inert solvent (methanol, ethanol, or heptane)

Procedure:

  • Charge the reactor with α-pinene (100 g) and Ru/Al2O3 catalyst (0.5-1.0% w/w)
  • Purge the system three times with hydrogen to ensure oxygen-free environment
  • Pressurize with hydrogen to 100-500 psig while stirring at 500-1000 rpm
  • Heat to 150-200°C and maintain for 2-6 hours until hydrogen uptake ceases
  • Cool the reactor to room temperature and carefully release pressure
  • Separate catalyst by filtration and recover solvent by rotary evaporation
  • Analyze product by GC-MS for conversion and isomeric purity

Technical Notes:

  • Catalyst selection is critical: Ruthenium catalysts provide higher selectivity to cis-pinane compared to nickel or palladium catalysts
  • Maintain strict control of reaction parameters to prevent over-hydrogenation or isomerization
  • Catalyst poisons such as sulfur compounds must be removed from feedstock
  • Typical yield: 90-95% cis-pinane with 85-90% isomeric purity [5]
Oxidation of cis-Pinane to Pinane Hydroperoxide

Objective: To oxidize cis-pinane to pinane hydroperoxide (PHP) through controlled radical chain oxidation. [2] [3]

Materials and Equipment:

  • cis-Pinane (purified from previous step)
  • Oxygen or air supply
  • Antioxidant inhibitors (optional)
  • Temperature-controlled reactor with efficient gas dispersion

Procedure:

  • Charge the reactor with cis-pinane (100 g)
  • Heat to 75-90°C with continuous stirring
  • Introduce oxygen or air at controlled rate (0.5-1.0 L/min per kg pinane)
  • Monitor hydroperoxide formation by iodometric titration
  • Continue oxidation until 40-60% conversion (typically 8-16 hours)
  • Cool and store the PHP solution under inert atmosphere

Technical Notes:

  • Maintain strict temperature control to prevent decomposition of hydroperoxide
  • Higher temperatures accelerate reaction but may lead to decomposition pathways
  • Conversion may be limited to 50-60% to minimize by-product formation
  • PHP can be used directly in next step without purification [2] [3]
Reduction of PHP to Pinanol

Objective: To reduce pinane hydroperoxide to pinanol using catalytic reduction. [2] [4]

Materials and Equipment:

  • Pinane hydroperoxide solution (from previous step)
  • Sodium sulfide or other reducing agents (e.g., Na2SO3)
  • Palladium on carbon catalyst (1-5% Pd/C)
  • Solvent (methanol or ethanol)

Procedure:

  • Dissolve PHP in methanol (20% w/v solution)
  • Add sodium sulfide (1.0-1.2 molar equivalents) or Pd/C catalyst (0.5-1.0% w/w)
  • Heat to 50-70°C with stirring for 2-4 hours
  • Monitor reaction completion by TLC or GC
  • Filter to remove catalyst if used
  • Wash organic layer with water and concentrate by rotary evaporation
  • Purify pinanol by vacuum distillation if necessary

Technical Notes:

  • Alkaline reduction with sodium sulfide provides high yields without metal catalysts
  • Catalytic reduction with Pd/C may offer better selectivity
  • Avoid acidic conditions that may promote rearrangement
  • Typical yield: 85-90% pinanol [2]
Pyrolysis of Pinanol to Linalool

Objective: To convert pinanol to linalool through gas-phase thermal rearrangement. [4]

Materials and Equipment:

  • cis-Pinanol (purified)
  • Flow-type pyrolysis reactor (quartz or stainless steel)
  • Temperature control system capable of 350-600°C
  • Inert gas supply (nitrogen or argon)
  • Cold traps for product collection
  • Short-path distillation apparatus

Procedure:

  • Pre-heat pyrolysis reactor to desired temperature (450-550°C)
  • Dilute pinanol in inert solvent (10-20% w/w) or vaporize neat
  • Feed pinanol solution at controlled rate using syringe pump or vaporizer
  • Maintain residence time of 0.6-0.8 seconds in hot zone
  • Sweep products with nitrogen carrier gas (0.8 L/min)
  • Collect products in cold traps maintained at -10 to 0°C
  • Separate linalool from by-products by fractional distillation

Technical Notes:

  • Residence time control is critical to maximize linalool yield and minimize decomposition
  • cis-Pinanol shows higher reactivity than trans-pinanol, converting at lower temperatures
  • Addition of pyridine (0.1-1.0%) can suppress side reactions and improve selectivity
  • Surface-to-volume ratio of reactor affects selectivity
  • Optimal conditions: 475°C for cis-pinanol, 500°C for trans-pinanol
  • Maximum linalool selectivity: 73% achieved [4]

Quantitative Data and Performance Parameters

Table 1: Performance Parameters for Pinanol Pyrolysis to Linalool at Varying Temperatures [4]

Temperature (°C) Conversion (%) Linalool Selectivity (%) Linalool Yield (%) Plinols Yield (%)
400 20-30 70-75 14-23 2-5
450 50-60 68-72 34-43 8-12
475 75-85 65-70 49-60 15-20
500 90-95 60-65 54-62 20-25
550 >98 55-60 54-59 25-30

Table 2: By-product Formation During Pinanol Pyrolysis at Optimal Conditions [4]

By-product Chemical Classification Formation Pathway Typical Yield Range (%)
Plinols (8a-d) Cyclopentanols Consecutive reaction of linalool 15-30
β-Terpineol p-Menthane monoterpenol Parallel isomerization of pinanol 3-8
Myrcene Acyclic hydrocarbon Dehydration of linalool 2-5
Limonene Cyclic hydrocarbon Dehydration of β-terpineol 1-3
5,7-Dimethyloct-6-ene-2-one Methyl ketone Subsequent reaction of isolinalool 2-4

Process Considerations and Optimization

Technical Challenges and Solutions

The industrial synthesis of linalool via cis-pinane presents several technical challenges that require careful optimization:

  • Pyrolysis Control: The thermal rearrangement of pinanol to linalool is highly sensitive to reaction conditions. Research indicates that residence time optimization is critical, with 0.6-0.8 seconds providing the best balance between conversion and selectivity. [4] The use of microreactor technology has demonstrated improved heat transfer and residence time control compared to conventional tubular reactors, potentially increasing linalool selectivity by 5-10%. [4]

  • By-product Formation: The formation of plinols through consecutive reactions of linalool represents a significant yield limitation. These cyclopentanol derivatives become increasingly prevalent at temperatures above 450°C and with extended residence times. [4] Process optimization should aim to minimize the time between linalool formation and rapid quenching of the reaction mixture.

  • Isomeric Considerations: The reactivity difference between cis- and trans-pinanol isomers significantly impacts process efficiency. cis-Pinanol demonstrates higher reactivity, beginning conversion at 400°C, while trans-pinanol requires temperatures of 450°C for significant conversion. [4] This differential reactivity extends to their pyrolysis products, with linalool derived from cis-pinanol showing greater tendency to form plinols than that from trans-pinanol.

Industrial Optimization Strategies

Several optimization approaches have been demonstrated to improve the efficiency and economics of linalool production:

  • Additive Incorporation: The addition of small amounts of pyridine (0.1-1.0%) to the pinanol feed can suppress side reactions and increase linalool selectivity by 5-15%. [4] The mechanism likely involves passivation of active sites on the reactor surface that catalyze undesirable reactions.

  • Advanced Reactor Design: The implementation of multichannel micro-reactor systems enables better temperature control and shorter, more uniform residence times compared to traditional tubular reactors. [4] This technology can increase conversion and selectivity while reducing reactor volume and energy consumption.

  • Alternative Feedstocks: Recent research has explored the bioproduction of linalool from paper mill waste streams using metabolically engineered microorganisms. [1] While not yet competitive with chemical synthesis in terms of scale, this approach represents an emerging technology that could provide enantiopure linalool with potential labeling as "natural" for premium markets. [6]

Conclusion

The synthesis of linalool via cis-pinane intermediate represents a mature industrial process that has been optimized through decades of research and development. The critical pyrolysis step demonstrates complex reaction kinetics that require precise control of temperature, residence time, and reactor geometry to maximize linalool yield while minimizing by-product formation. Recent advances in microreactor technology and catalyst development continue to provide incremental improvements to this important industrial process.

For researchers developing linalool synthesis protocols, attention to the key parameters outlined in this report - particularly the temperature/residence time relationship in the pyrolysis step and the selective hydrogenation conditions for cis-pinane formation - will provide the most significant opportunities for process optimization. The quantitative data presented herein serves as a benchmark for evaluating new methodologies and catalyst systems.

References

Comprehensive Application Notes and Technical Protocols for cis-Pinane in Fragrance and Flavor Industry

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Introduction

cis-Pinane (CAS 6876-13-7) is a saturated bicyclic monoterpene derived from the catalytic hydrogenation of α-pinene or β-pinene, both naturally abundant in turpentine oil from coniferous trees. This colorless liquid with a characteristic piney, fresh aroma serves as a valuable intermediate in the fragrance and flavor industry, particularly for the synthesis of premium fragrance ingredients such as linalool, geraniol, and citronellol. The compound's molecular formula is C₁₀H₁₈ with a molecular weight of 138.25 g/mol, featuring a saturated bicyclic structure that provides enhanced oxidative stability compared to its precursor pinenes, making it particularly valuable for product formulations requiring extended shelf life [1] [2].

Table 1: Physicochemical Properties of cis-Pinane

Property Specification Conditions/Method
CAS Number 6876-13-7 -
Molecular Formula C₁₀H₁₈ -
Molecular Weight 138.25 g/mol -
Appearance Colorless liquid Visual
Density 0.857 g/mL At 20°C
Refractive Index 1.4622 Standard
Melting Point -53°C DSC
Solubility in Water 4.731 mg/L At 25°C
Storage Conditions Cool, dry, dark location in tightly sealed container Recommended

Industrial Applications in Fragrance and Flavor

Application in Fine Perfumery

cis-Pinane serves as a critical intermediate in the synthesis of several key fragrance compounds, most notably linalool, which possesses a pleasant floral aroma widely appreciated in fine perfumery. The chemical transformation pathway involves the oxidation of cis-pinane to pinane hydroperoxides, which are subsequently reduced to cis-pinanol and finally subjected to controlled pyrolysis to yield linalool [2]. This synthetic route represents a significant industrial process for producing consistent quality linalool that meets the stringent requirements of high-end fragrance applications. The resulting linalool can be further transformed into other valuable fragrance materials such as geraniol and citronellol, expanding the utility of cis-pinane as a versatile precursor in fragrance manufacturing [2].

Beyond its role as an intermediate, cis-pinane itself contributes directly to fragrance compositions through its fresh, pine-like scent profile. This aromatic character makes it particularly valuable in masculine fragrances, forest-themed scents, and household products where a clean, outdoor-fresh aroma is desired. The compound's stability compared to unsaturated terpenes allows for longer-lasting fragrance performance in finished products, addressing a common challenge in perfume formulation where top notes tend to evaporate quickly. Additionally, derivatives obtained from the reaction of cis-pinane with hypochlorous acid followed by treatment with primary alcohols yield alkoxy ketones with floral and woody notes, while protected carboxyl groups can produce ketals with fresh, camphor-like, and minty aromas, further expanding the palette available to perfumers [2].

Functional Fragrance Applications

The compound's utility extends to specialty fragrance molecules with unique olfactory properties. Through chlorine-mediated oxidation reactions, cis-pinane can be transformed into chloro ketone substances that subsequently react with primary alcohols under phase-transfer catalysis to yield alkoxy ketones exhibiting distinct floral and woody notes. Further chemical modifications can produce compounds with cedarwood-like scents and sophisticated woody fragrances, providing perfumers with diverse aromatic tools for creating complex fragrance accords [2]. These derivatives have expanded the creative possibilities in fragrance design while maintaining the sustainability profile associated with pine-based raw materials.

Flavor System Applications

Table 2: cis-Pinane and Derivatives in Fragrance Applications

Compound Aromatic Profile Key Applications
cis-Pinane Fresh, piney, clean Base note in masculine scents, household cleaners
Linalool (via cis-Pinane) Floral, fresh, woody Fine perfumery, shampoos, body care products
Alkoxy Ketones Floral, woody notes Heart notes in floral bouquets
Ketals Fresh, camphor-like, minty Top notes, air fresheners, shower gels
Cedarwood-like Ketones Rich woody, cedar Base notes, masculine fragrances, home scents

Synthesis and Manufacturing Protocols

Catalytic Hydrogenation Protocol

The hydrogenation of α-pinene or β-pinene to produce cis-pinane represents a crucial industrial process that requires precise control of reaction parameters to achieve optimal yield and selectivity. The following protocol details the laboratory-scale procedure for the catalytic hydrogenation of α-pinene to cis-pinane, which can be scaled to industrial production with appropriate equipment modifications [2].

Materials and Equipment:

  • α-Pinene (technical grade, ≥90% purity)
  • Heterogeneous catalyst (typically nickel, palladium, or ruthenium on support)
  • High-pressure hydrogenation reactor (Parr reactor or equivalent)
  • Hydrogen gas (high purity, ≥99.9%)
  • Inert gas supply (nitrogen or argon)
  • Sampling apparatus for reaction monitoring
  • Distillation apparatus for product purification

Procedure:

  • Reactor Preparation: Charge the reactor with α-pinene (1.0 mol) and catalyst (1-5% by weight relative to pinene). Seal the reactor and purge three times with inert gas to ensure complete removal of oxygen.
  • Pressure Building: Introduce hydrogen gas to achieve an initial pressure of 10-15 bar at room temperature with continuous stirring.
  • Reaction Initiation: Heat the reaction mixture to 80-120°C while maintaining vigorous agitation (500-1000 rpm). The operating pressure will typically increase to 20-50 bar during heating.
  • Reaction Monitoring: Maintain reaction conditions while monitoring hydrogen uptake. Reaction completion is typically achieved within 2-6 hours, confirmed by GC analysis showing >98% conversion of α-pinene.
  • Product Recovery: Cool the reactor to room temperature, carefully release residual pressure, and separate the catalyst by filtration.
  • Purification: Distill the crude product under reduced pressure (50-100 mbar, collecting the fraction boiling at 78-80°C/50 mbar) to obtain pure cis-pinane.

Typical Yield and Quality: This process typically yields 90-95% cis-pinane with a chemical purity of ≥98% by GC analysis. The product should be characterized by GC-MS, NMR, and refractive index measurement to confirm identity and purity [2].

Advanced Purification Protocol

For applications requiring ultra-high purity, such as pharmaceutical intermediates or high-value fragrance compounds, additional purification steps are necessary. The following protocol describes the crystallization-based purification of cis-pinane to achieve >99.5% purity.

Materials and Equipment:

  • Crude cis-pinane (from hydrogenation process)
  • Anhydrous methanol or ethanol (HPLC grade)
  • Low-temperature crystallization apparatus
  • Vacuum filtration setup
  • High-efficiency distillation column

Procedure:

  • Solution Preparation: Dissolve crude cis-pinane in 2-3 volumes of chilled anhydrous methanol (-20°C) with continuous stirring.
  • Crystallization Initiation: Cool the solution gradually to -40°C to -50°C at a controlled rate of 1-2°C per minute, allowing crystal formation.
  • Crystal Maturation: Maintain the mixture at the final temperature for 1-2 hours with gentle agitation to complete crystal growth.
  • Separation: Separate the crystals by vacuum filtration at low temperature, washing with minimal cold solvent.
  • Solvent Removal: Evaporate residual solvent under reduced pressure at ambient temperature.
  • Final Assessment: Analyze the purified product by GC-MS and chiral HPLC to confirm purity and isomeric composition.

This advanced purification protocol typically yields 70-80% recovery of cis-pinane with purity exceeding 99.5%, suitable for the most demanding applications in fragrance and flavor synthesis [2].

Analytical Methods and Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS represents the primary method for quantifying cis-pinane and identifying potential impurities in production samples. The following protocol details the standard operating procedure for routine quality control of cis-pinane in industrial settings [1].

Instrument Parameters:

  • Column: Equity-5 or equivalent (30 m × 0.25 mm ID, 0.25 μm film thickness)
  • Injector Temperature: 250°C
  • Detector Temperature: 280°C
  • Oven Program: 50°C (hold 2 min), ramp to 200°C at 5°C/min, hold 10 min
  • Carrier Gas: Helium, constant flow 1.0 mL/min
  • Injection Volume: 1.0 μL (split ratio 50:1)
  • Mass Spectrometer: Electron impact ionization (70 eV), scan range m/z 40-200

Sample Preparation:

  • Prepare a 1% (v/v) solution of cis-pinane in high-purity hexane or dichloromethane
  • Filter through 0.22 μm PTFE syringe filter prior to injection

System Suitability Requirements:

  • cis-Pinane peak retention time repeatability: RSD ≤ 0.5%
  • Resolution between cis-pinane and trans-pinane: ≥1.5
  • Tailing factor for cis-pinane peak: ≤1.2

Quantification:

  • Use internal standard method (dodecane or tetradecane as internal standard)
  • Prepare calibration standards in the range of 0.1-5.0 mg/mL
  • Method detection limit: 0.01% for major impurities

This method provides comprehensive characterization of cis-pinane samples, with typical impurities including trans-pinane, camphene, and unconverted pinenes [1].

Chiral Purity Assessment

For applications where isomeric composition is critical, chiral GC analysis provides precise quantification of cis-pinane enantiomeric purity. The following protocol describes the enantioselective separation of cis-pinane isomers [2].

Instrument Parameters:

  • Column: γ-Cyclodextrin-based chiral column (30 m × 0.25 mm ID)
  • Injector Temperature: 220°C
  • Detector Temperature: 250°C
  • Oven Program: 70°C (hold 10 min), ramp to 180°C at 0.5°C/min
  • Carrier Gas: Hydrogen, constant flow 1.5 mL/min
  • Injection Volume: 1.0 μL (splitless mode)

Method Validation:

  • Precision: RSD ≤ 2% for enantiomer ratio
  • Accuracy: 98-102% for known standard mixtures
  • Limit of quantification: 0.1% for minor enantiomer

This chiral method is particularly valuable for understanding the olfactory nuances of cis-pinane from different botanical sources or synthetic pathways, as enantiomeric composition can influence sensory properties in subtle ways [2].

The following diagram illustrates the complete analytical workflow for cis-pinane quality control from sample preparation to final certification:

G Analytical Quality Control Workflow for cis-Pinane Start Sample Receipt Prep Sample Preparation (1% solution in hexane 0.22 μm filtration) Start->Prep GCMS GC-MS Analysis Column: Equity-5, 30m Temp program: 50°C to 200°C Prep->GCMS Chiral Chiral GC Analysis γ-Cyclodextrin column Enantiomeric purity Prep->Chiral For enantiomeric assessment Physico Physicochemical Tests Refractive index Density, Color Prep->Physico DataReview Data Review & Specification Check GCMS->DataReview Chiral->DataReview Physico->DataReview Certify Certificate of Analysis Generation DataReview->Certify Release Product Release Certify->Release

Formulation Guidelines and Stability Protocols

Stability Testing Protocol

cis-Pinane requires comprehensive stability assessment to ensure maintenance of quality parameters throughout its shelf life in various applications. The following ICH-compliant stability testing protocol provides guidelines for evaluating cis-pinane under various storage conditions [1].

Long-Term Stability Testing:

  • Storage Conditions: 25°C ± 2°C / 60% RH ± 5% RH
  • Package: Simulated market packaging (amber glass or lined containers)
  • Testing Frequency: 0, 3, 6, 9, 12, 18, 24, 36 months
  • Test Parameters: Appearance, color, purity (GC), refractive index, acid value

Accelerated Stability Testing:

  • Storage Conditions: 40°C ± 2°C / 75% RH ± 5% RH
  • Package: As above
  • Testing Frequency: 0, 1, 2, 3, 6 months
  • Test Parameters: Same as long-term testing

Stress Testing:

  • Photostability: Exposure to UV-vis per ICH Q1B option 1
  • Thermal Stress: 60°C for 4 weeks
  • Oxidation Sensitivity: Purge with oxygen at 40°C for 2 weeks

Acceptance Criteria:

  • Purity: Not less than 97.0% (any single impurity ≤1.0%)
  • Appearance: Colorless, clear liquid free of particulate matter
  • Refractive Index: 1.4610 - 1.4630 (20°C)
  • Acid Value: Not more than 0.1 mg KOH/g
Formulation Compatibility Testing

Materials and Method:

  • Base Selection: Prepare representative bases (ethanol 50-96%, surfactant systems, oil phases, emulsion bases)
  • Sample Preparation: Incorporate cis-pinane at 0.1%, 0.5%, 1.0%, and 5.0% w/w into each base with thorough mixing
  • Accelerated Testing: Store samples at 4°C, 25°C, and 40°C for 4 weeks
  • Evaluation Parameters: Visual inspection (clarity, color, separation), pH measurement, viscosity changes, olfactory assessment

Evaluation Schedule: Immediate, 1 week, 2 weeks, 4 weeks

Compatibility Guidelines:

  • Excellent Compatibility: Ethanol systems, hydrocarbon solvents, silicone oils
  • Good Compatibility: Most emulsion systems, non-ionic surfactants
  • Limited Compatibility: Strong aqueous acidic or alkaline systems (pH <4 or >9)
  • Incompatible: Strong oxidizing agents, strong mineral acids

Regulatory and Safety Considerations

Safety Data:

  • Flash Point: 38°C (closed cup)
  • Storage: Keep in a cool, dry, dark location in a tightly sealed container
  • Incompatibilities: Strong oxidizing agents
  • Personal Protection: Chemical-resistant gloves, safety glasses, adequate ventilation

Regulatory Status:

  • TSCA (Toxic Substances Control Act): Listed
  • REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): Fully registered
  • IFRA: Compliant for use in fragrance applications without restrictions
  • GRAS: Eligible for use in flavor applications under specified conditions

Recommended Workplace Exposure Limits:

  • No specific occupational exposure limit established
  • Recommended handling as per good industrial hygiene practice
  • Engineering controls: Local exhaust ventilation for large-scale processing
  • Respiratory protection: Not required under normal use conditions with adequate ventilation

Conclusion and Future Perspectives

References

Comprehensive Application Notes and Protocols: cis-Pinane as a Versatile Starting Material in Pharmaceutical and Agrochemical Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to cis-Pinane

cis-Pinane (CAS 6876-13-7), a bicyclic monoterpene with molecular formula C₁₀H₁₈, is a saturated hydrocarbon derived from the catalytic hydrogenation of α-pinene, a major constituent of turpentine obtained from various pine species. This compound exists as a colorless liquid characterized by its distinct pine-like aroma and serves as a versatile chiral building block in organic synthesis. [1] [2] As the chemical industry increasingly shifts toward bio-based and sustainable feedstocks, cis-pinane has emerged as a valuable renewable intermediate with applications spanning pharmaceuticals, agrochemicals, flavors, and fragrances. Its unique bicyclic structure with defined stereochemistry makes it particularly valuable for synthesizing enantiomerically pure compounds, while its bio-based origin addresses growing demands for greener chemical processes. [3]

The significance of cis-pinane in industrial synthesis stems from several advantageous properties: it is fully bio-based and biodegradable, exhibits low volatility compared to traditional solvents like n-hexane, and possesses a defined stereochemistry that can be exploited in asymmetric synthesis. [3] These characteristics align with the principles of green chemistry and support the development of sustainable manufacturing processes for complex molecules in the pharmaceutical and agrochemical sectors.

Chemical Profile and Properties

Structural Characteristics and Physicochemical Properties

cis-Pinane features a bicyclic framework with three contiguous stereocenters, providing a rigid chiral scaffold for synthetic applications. The compound's specific molecular structure is (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptane, with the cis designation referring to the relative configuration of hydrogen atoms at the 2- and 3-positions of the bicyclic system. [2] This defined stereochemistry is crucial for its application as a chiral template in asymmetric synthesis.

Table 1: Physicochemical Properties of cis-Pinane

Property Value Conditions Reference
Molecular Formula C₁₀H₁₈ - [2]
Molecular Weight 138.25 g/mol - [2]
Boiling Point 157-169 °C 760 mmHg [1] [2]
Density 0.856-0.857 g/mL 20 °C [1] [2]
Refractive Index 1.462-1.463 20 °C [1] [2]
Flash Point 36-48 °C - [1] [2]
Vapor Pressure 3.63 mmHg 25 °C [2]
Appearance Colorless liquid - [2]
Odor Distinct pine-like - [1] [2]
Solvent Properties and Green Chemistry Applications

cis-Pinane demonstrates remarkable solvent capabilities, particularly as a greener alternative to traditional petroleum-based solvents. Comparative studies have shown that cis-pinane can solubilize 42 times more β-carotene, twice as much vanillin, and three times more rosmarinic acid than n-hexane. [4] These enhanced solubility properties for natural products make it particularly valuable for extraction processes in pharmaceutical and flavor applications.

As a solvent, cis-pinane exhibits structural similarities to cyclohexane but features an additional alkane bridge, contributing to its higher boiling point and reduced volatility compared to n-hexane. These properties minimize solvent losses through evaporation and facilitate recycling processes. [3] Additionally, cis-pinane forms an azeotrope with water, providing advantages for certain synthesis strategies, particularly in azeotropic distillations and reactions requiring water removal. [3]

Synthetic Applications in Pharmaceutical and Agrochemical Synthesis

Pharmaceutical Applications

cis-Pinane serves as a versatile chiral building block in pharmaceutical synthesis, where its defined stereochemistry enables the production of enantiomerically pure compounds. The compound functions as a chiral auxiliary in asymmetric synthesis and as a chiral resolving agent in enantiomeric separations, both critical for developing drugs with improved efficacy and reduced side effects. [1] Specific therapeutic applications include:

  • Anti-inflammatory Agents: cis-Pinane has demonstrated anti-inflammatory properties that can be exploited in drug development. [2] Its molecular framework serves as a template for synthesizing more potent derivatives with enhanced biological activity.
  • Antifungal Compounds: Terpenyl sulfides derived from pinane structures have shown significant antifungal activity, establishing structure-activity relationships that guide the development of new antifungal agents. [5]
  • Synthetic Intermediates: cis-Pinane is a key starting material in the synthesis of linalool, an important compound in the fragrance industry that also serves as a raw material for the production of vitamin A and vitamin E. [6] The synthetic route involves catalytic hydrogenation of pinene to cis-pinane, oxidation to pinane hydroperoxides, reduction to pinanol, and finally thermal cracking to obtain linalool. [6]
Agrochemical Applications

In the agrochemical sector, cis-pinane contributes to the development of sustainable crop protection products with novel modes of action. Its applications include:

  • Insecticidal Properties: The compound exhibits inherent insecticidal activity, providing a natural alternative for pest control in agricultural systems. [2] This bio-based origin is particularly valuable in developing reduced-risk pesticides that align with integrated pest management strategies.
  • Chiral Synthons: cis-Pinane serves as a chiral resolving agent in the synthesis of biologically active compounds for crop protection and pest management. [1] The enantioselectivity afforded by cis-pinane derivatives can lead to more targeted agrochemicals with reduced environmental impact.
  • Extraction Solvent: The enhanced solubility properties of cis-pinane make it valuable for extracting bioactive compounds from natural sources for agrochemical applications. [3]

Experimental Protocols and Methodologies

Protocol 1: Catalytic Hydrogenation of α-Pinene to cis-Pinane Using Ru/Al₂O₃ Catalyst

Objective: To achieve highly selective solvent-free hydrogenation of α-pinene to cis-pinane using a ruthenium on alumina catalyst. [4]

Materials:

  • α-Pinene (≥98% purity)
  • Ruthenium on alumina catalyst (5% Ru/Al₂O₃)
  • Hydrogen gas (400 psi)
  • Reactor vessel (high-pressure autoclave)

Procedure:

  • Charge the autoclave reactor with α-pinene (10 g) and Ru/Al₂O₃ catalyst (0.1 g, 1 wt%).
  • Purge the system three times with hydrogen to ensure an oxygen-free atmosphere.
  • Pressurize the reactor with hydrogen to 400 psi at room temperature.
  • Maintain reaction conditions with constant stirring (600 rpm) for 4 hours.
  • Carefully release hydrogen pressure and separate the catalyst by filtration.
  • Analyze the product mixture by GC-MS to determine conversion and selectivity.

Expected Results: This method typically achieves 99-100% selectivity for cis-pinane at complete conversion of α-pinene under mild conditions (room temperature). [4] The Ru/Al₂O₃ catalyst demonstrates beneficial support effects, with alumina providing higher activity compared to carbon supports under non-sonicated conditions.

Catalyst Recycling: The Ru/Al₂O₃ catalyst can be reused once without significant loss of activity, though prolonged recycling may require regeneration treatments. [4]

Protocol 2: Nickel-Catalyzed Hydrogenation with Ionic Liquid Modification (SCILL System)

Objective: To implement a solid catalyst coated with ionic liquid (SCILL) for enhanced selectivity and stability in α-pinene hydrogenation. [7]

Materials:

  • α-Pinene (≥98% purity)
  • Nickel on discarded fluid catalytic cracking catalyst (Ni/DF3C, 10 wt% Ni loading)
  • Ionic liquid: 1-ethanol-3-methylimidazolium tetrafluoroborate ([C₂OHmim][BF₄])
  • Hydrogen gas
  • Acetone (for ionic liquid deposition)

Procedure:

  • Prepare the SCILL catalyst by depositing [C₂OHmim][BF₄] (10 wt% loading) onto Ni/DF3C using acetone as a solvent.
  • Dry the modified catalyst at 60°C for 3 hours under vacuum to remove acetone.
  • Charge the reactor with α-pinene (10 g) and SCILL catalyst (0.5 g, 5 wt%).
  • Conduct hydrogenation at 80°C and 400 psi H₂ pressure for 2 hours.
  • Separate the catalyst by filtration and analyze the product.

Expected Results: The SCILL system achieves above 98% selectivity for cis-pinane with 99% conversion of α-pinene. [7] The ionic liquid layer not only improves selectivity but also protects the active sites, enabling the catalyst to maintain activity over 13 reaction cycles with consistent performance.

Key Advantage: This approach utilizes nickel, a non-noble metal, making the process more economical compared to noble metal catalysts, while the ionic liquid modification provides exceptional stability and selectivity. [7]

Protocol 3: Synthesis of Linalool from cis-Pinane via Pinane Hydroperoxides

Objective: To convert cis-pinane to linalool, a valuable fragrance compound and vitamin synthesis intermediate. [6]

Materials:

  • cis-Pinane (high purity)
  • Oxygen or air (for oxidation)
  • Sodium sulfide solution (alkaline, for reduction)
  • Thermal cracking apparatus

Procedure:

  • Oxidation Step: Bubble oxygen through cis-pinane at 90-100°C to form pinane hydroperoxides. Monitor peroxide formation by iodometric titration.
  • Reduction Step: Treat the pinane hydroperoxide mixture with alkaline sodium sulfide solution to reduce the hydroperoxides to cis-pinanol.
  • Purification: Isolate cis-pinanol by distillation under reduced pressure.
  • Pyrolysis: Subject cis-pinanol to high-temperature cracking (400-500°C) in a flow reactor to produce linalool.
  • Purification: Distill the crude product to obtain pure linalool.

Critical Parameters: The pyrolysis conditions must be carefully controlled to minimize by-product formation and maximize linalool yield. [6]

Applications: The resulting linalool can be further transformed to geraniol and citronellol, or used as a raw material for the synthesis of vitamin A and vitamin E. [6]

Table 2: Comparative Catalytic Systems for cis-Pinane Production

Catalyst System Reaction Conditions Conversion (%) Selectivity (%) Reusability Reference
Ru/Al₂O₃ Room temp, 400 psi H₂, solvent-free 100 99-100 Single use [4]
Ru/C (sonicated) Sonication, solvent-free 100 99 7 cycles [4]
Ni-B/KIT-6 Optimized conditions 90.62 97.67 Good repeatability and stability [2]
IL-Ni/DF3C (SCILL) 80°C, 400 psi H₂ 99 >98 13 cycles [7]
NaNbO₃/APTS/Ru Solvent-free ~100 ~99 7 cycles with slight decline [8]
Protocol 4: Application of cis-Pinane as Green Solvent in Knoevenagel Condensation

Objective: To demonstrate the utility of cis-pinane as a greener alternative solvent in condensation reactions. [3]

Materials:

  • 4'-Chloroacetophenone
  • Malononitrile
  • Ammonium acetate
  • Glacial acetic acid
  • cis-Pinane (dihydropinene) as solvent

Procedure:

  • Charge a round-bottom flask with 4'-chloroacetophenone (1.0 equiv), malononitrile (1.2 equiv), ammonium acetate (1.5 equiv), and cis-pinane (10 mL per mmol of substrate).
  • Add a catalytic amount of glacial acetic acid (0.1 equiv).
  • Reflux the reaction mixture at 120°C for 4-6 hours under stirring.
  • Monitor reaction progress by TLC or GC.
  • After completion, cool the mixture to room temperature and add water to precipitate the product.
  • Collect the solid by filtration and recrystallize from ethanol to obtain pure 2-(4-chlorophenyl)malononitrile.

Significance: This protocol demonstrates the successful replacement of conventional solvents like DMF, DMAc, or toluene with bio-based cis-pinane, aligning with green chemistry principles while maintaining reaction efficiency. [3]

Workflow Diagram of cis-Pinane Applications

The following diagram illustrates the key synthetic pathways and applications of cis-pinane in pharmaceutical and agrochemical synthesis:

AlphaPinene α-Pinene (Renewable Resource) Hydrogenation Catalytic Hydrogenation Ru/Al2O3 or Ni/DF3C AlphaPinene->Hydrogenation cisPinane cis-Pinane (C10H18) Oxidation Oxidation O2/Air cisPinane->Oxidation Pharma Pharmaceuticals Anti-inflammatory Antifungal cisPinane->Pharma Agro Agrochemicals Insecticidal Chiral Resolving Agent cisPinane->Agro Solvent Green Solvent Extractions Reactions cisPinane->Solvent Hydrogenation->cisPinane PHP Pinane Hydroperoxide (PHP) Oxidation->PHP Reduction Reduction Na2S (alkaline) Pinanol Pinanol Reduction->Pinanol Pyrolysis Pyrolysis 400-500°C Linalool Linalool Pyrolysis->Linalool PHP->Reduction Pinanol->Pyrolysis Vitamins Vitamins A & E Linalool->Vitamins

Diagram Title: cis-Pinane Synthetic Pathways and Applications

Safety, Handling, and Regulatory Considerations

Safety Profile and Hazard Information

cis-Pinane is classified as a flammable liquid (UN 2319, Class 3, Packing Group III) with a flash point ranging between 36-48°C. [1] [2] While not extensively documented for acute toxicity, standard precautions for handling organic solvents should be followed, including use in well-ventilated areas and proper personal protective equipment (gloves, safety glasses). The compound carries safety statements S16 (keep away from sources of ignition) and hazardous statement R10 (flammable). [1] [2]

Storage and Stability

cis-Pinane should be stored in tightly sealed containers under an inert atmosphere (nitrogen or argon) to prevent oxidation. Recommended storage temperature is 2-8°C, though the compound remains stable at room temperature for extended periods when protected from light and air. [1] Under these conditions, cis-pinane demonstrates good stability without significant decomposition.

Environmental and Regulatory Considerations

As a bio-based compound derived from renewable pine sources, cis-pinane presents environmental advantages over petroleum-derived solvents. It is fully biodegradable and offers a sustainable alternative to traditional fossil fuel-based solvents such as n-hexane. [3] The production of cis-pinane from turpentine supports circular economy models in the chemical industry by utilizing renewable forest resources rather than depleting fossil fuels.

Conclusion

cis-Pinane represents a versatile and sustainable platform chemical with significant potential in pharmaceutical and agrochemical synthesis. Its defined stereochemistry, renewable origin, and versatile reactivity make it particularly valuable for applications requiring chiral specificity. The experimental protocols outlined in this document provide practical methodologies for the production and application of cis-pinane, with catalytic systems achieving excellent selectivity (up to 100%) and high conversion rates under optimized conditions. [4] [7]

The future development of cis-pinane applications will likely focus on expanding its utility as a chiral building block for complex molecule synthesis, optimizing catalytic systems for improved sustainability profile, and exploring novel derivatives with enhanced biological activities. As industry continues to shift toward greener chemical processes, cis-pinane stands poised to play an increasingly important role in the sustainable synthesis of pharmaceuticals, agrochemicals, and other valuable chemical products.

References

Comprehensive Application Notes & Protocols: High-Selectivity cis-Pinane Synthesis Using Amphiphilic Ni-Based Catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Context

α-Pinene hydrogenation to cis-pinane represents a significant transformation in biomass valorization, converting turpentine-derived compounds into valuable intermediates for fragrance, pharmaceutical, and flavor industries. The structural specificity of cis-pinane makes it markedly more reactive than its trans-pinane isomer due to reduced steric hindrance at the C2-H bond, facilitating downstream chemical transformations [1]. Traditional industrial processes rely on Raney nickel catalysts under severe conditions (100-160°C, 2.0-2.5 MPa H₂), raising safety concerns and energy consumption issues [2]. While noble metal catalysts (Ru, Pd, Pt, Rh) often demonstrate excellent activity and selectivity, their economic limitations and occasional stability problems have motivated research into alternative catalytic systems [2] [3].

The emergence of amphiphilic Ni-based catalysts represents a promising advancement, combining the economic advantages of non-precious metals with sophisticated material design that enhances both activity and sustainability. These catalysts integrate hydrophilic external surfaces that promote aqueous dispersion with hydrophobic internal cavities that concentrate organic reactants and hydrogen, creating ideal microenvironments for efficient hydrogenation [1] [4]. This architectural innovation enables high conversion and selectivity under milder conditions while utilizing water as a green solvent, aligning with green chemistry principles and offering improved safety profiles and reduced environmental impact compared to conventional organic solvents [1].

Comparative Performance Data

Catalytic System Comparison

Table 1: Comparison of different catalytic systems for α-pinene hydrogenation

Catalyst Type Reaction Conditions Conversion (%) cis-Pinane Selectivity (%) Reference
Ni-based Amphiphilic (N-C@SiO₂) Aqueous phase, 25°C, 1 MPa H₂ 99.8 99.5 [1]
Ru/CeO₂-H Ambient temperature, 1 MPa H₂ 99.5 99.0 [2]
Ru Nanoparticles (aqueous) 75°C, 1.5 MPa H₂, 5h 96.6 98.4 [2]
Ru Species on NaNbO₃ Solvent-free, mild conditions ~100 99.0 [3]
Traditional Raney Ni 100-160°C, 2-2.5 MPa H₂ >95 85-90 [2]
Pd/C Various conditions >90 <90 [2]
Reaction Condition Optimization

Table 2: Effect of reaction conditions on amphiphilic Ni-catalyst performance

Reaction Parameter Range Tested Optimal Condition Impact on Performance
Temperature 25-100°C 25°C (ambient) Higher temperatures increase rate but may reduce selectivity
H₂ Pressure 0.5-2 MPa 1 MPa Sufficient for complete conversion without excessive cost
Reaction Time 1-6 hours 2-4 hours Complete conversion typically achieved within this window
Catalyst Loading 1-5 wt% 2-3 wt% Balance between activity and separation efficiency
Solvent System Water, ethanol, solvent-free Water Green solvent with beneficial "water effect"
Agitation Speed 300-1000 rpm ≥600 rpm Ensures adequate hydrogen mass transfer

Experimental Protocols

Catalyst Synthesis Procedure

Materials:

  • Cetyltrimethylammonium bromide (CTAB), ethylenediamine (EDA), resorcinol, formaldehyde (37 wt%), tetraethyl orthosilicate (TEOS), nickel acetate tetrahydrate, α-pinene (98% purity), high-purity hydrogen (99.99%)

Synthesis of Amphiphilic Ni-Based Catalyst (N-C@SiO₂):

  • Silica Core Preparation:

    • Prepare uniform silica colloidal particles (≈700 nm diameter) using the Stöber method [4].
    • Mix tetraethyl orthosilicate (TEOS, 5 mL) with ethanol (50 mL), ammonium hydroxide (5 mL, 28 wt%), and deionized water (5 mL).
    • Stir continuously at room temperature for 2 hours to form silica spheres with smooth surfaces.
  • Nickel Silicate Layer Formation:

    • Suspend silica spheres (1 g) in a solution of nickel acetate (0.5 M, 50 mL) and ethylenediamine (EDA, 1 mL).
    • Perform hydrothermal treatment at 120°C for 6 hours in a Teflon-lined autoclave to create a rough nickel silicate layer on the silica surface.
    • Recover the material by centrifugation and wash thoroughly with ethanol and deionized water.
  • Ni(OH)₂ Nanosheet Growth:

    • Immerse the nickel silicate-coated spheres in a fresh nickel acetate solution (0.3 M, 50 mL) with urea (0.5 M).
    • Heat at 90°C for 4 hours to facilitate the growth of Ni(OH)₂ nanosheets, creating a rough thin layer on the silica particles.
  • Resorcinol-Formaldehyde Coating:

    • Disperse the SiO₂@Ni(OH)₂ material in a mixture of ethanol (40 mL), deionized water (10 mL), resorcinol (0.2 g), and CTAB (0.1 g) as a soft template.
    • Add formaldehyde (0.3 mL, 37 wt%) and ammonia solution (0.1 mL) to initiate the polycondensation reaction.
    • Stir gently at 30°C for 6 hours to form a uniform RF layer.
  • Carbonization and Reduction:

    • Transfer the RF-coated material to a tubular furnace for thermal treatment under nitrogen atmosphere.
    • Heat to 300°C at 2°C/min and hold for 1 hour to cure the polymer, then increase to 600°C at 5°C/min and maintain for 2 hours for carbonization.
    • During this stage, the carbothermal reduction converts Ni(OH)₂ to metallic Ni nanoparticles (approximately 5-10 nm diameter) while transforming the RF layer to a nitrogen-doped carbon coating [4].
Catalyst Characterization Methods
  • Structural Analysis:

    • X-ray diffraction (XRD): Confirm formation of metallic Ni and characterize crystallinity using Cu Kα radiation.
    • Nitrogen physisorption: Measure specific surface area (typically 200-400 m²/g) and pore size distribution via BET method.
    • Electron microscopy: Analyze morphology using SEM and TEM; examine nanoparticle distribution with HADDF-STEM and elemental mapping (STEM-EDX) [1].
  • Surface Analysis:

    • X-ray photoelectron spectroscopy (XPS): Determine surface composition and nickel oxidation state; confirm nitrogen doping in carbon matrix.
    • Contact angle measurements: Verify amphiphilic properties demonstrating hydrophilic silica core and hydrophobic NC surface [4].
  • Thermal Analysis:

    • Thermogravimetric analysis (TGA): Assess thermal stability and determine metal loading percentage under air atmosphere.
Hydrogenation Reaction Procedure

Standard Reaction Conditions:

  • Reactor: High-pressure stainless steel batch reactor (100 mL capacity) with mechanical stirrer, temperature control, and hydrogen pressure regulation.
  • Reaction mixture: α-Pinene (10 mmol), catalyst (100 mg, 2-3 wt%), deionized water (20 mL) as solvent.
  • Reaction conditions: Temperature 25°C, H₂ pressure 1 MPa, stirring speed 600 rpm, reaction time 2-4 hours [1].

Step-by-Step Protocol:

  • Reactor Preparation:

    • Charge the reactor with α-pinene substrate and catalyst dispersed in deionized water.
    • Seal the reactor and purge three times with H₂ to ensure an oxygen-free atmosphere.
  • Reaction Execution:

    • Pressurize with H₂ to 1 MPa while initiating stirring (600 rpm).
    • Maintain temperature at 25°C using a circulating water bath.
    • Monitor pressure drop to assess hydrogen consumption.
  • Product Recovery:

    • After 4 hours, cool the reactor to 0°C in an ice bath and carefully release residual pressure.
    • Open reactor and separate the catalyst by centrifugation (8000 rpm, 10 minutes).
    • Extract organic products with ethyl acetate (3 × 15 mL), dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.
  • Analysis:

    • Analyze conversion and selectivity by gas chromatography (GC) using a capillary column (e.g., HP-5, 30 m × 0.25 mm × 0.25 μm) and flame ionization detector.
    • Confirm product identity by GC-MS comparison with authentic standards.
    • Calculate conversion and selectivity using internal standard method and response factors.

Reaction Mechanism & Workflow

Catalytic Mechanism Diagram

G α-Pinene α-Pinene Amphiphilic Catalyst Amphiphilic Catalyst α-Pinene->Amphiphilic Catalyst Diffusion to interface cis-Pinane cis-Pinane H₂ H₂ H₂ Enrichment H₂ Enrichment H₂->H₂ Enrichment Dissociation H₂O H₂O Amphiphilic Catalyst->cis-Pinane Selective hydrogenation Hydrophobic NC Layer Hydrophobic NC Layer Hydrophobic NC Layer->H₂ Enrichment Facilitates Reactant Concentration Reactant Concentration Hydrophobic NC Layer->Reactant Concentration Enhances Hydrophilic SiO₂ Core Hydrophilic SiO₂ Core Ni Nanoparticles Ni Nanoparticles Hydrophilic SiO₂ Core->Ni Nanoparticles Stabilizes Ni Nanoparticles->Hydrophobic NC Layer Embedded in H₂ Enrichment->Ni Nanoparticles Reactant Concentration->Ni Nanoparticles

Figure 1: Reaction mechanism of α-pinene hydrogenation to cis-pinane over amphiphilic Ni-based catalyst

Experimental Workflow Diagram

G SiO₂ Core Formation\n(Stöber Method) SiO₂ Core Formation (Stöber Method) Nickel Silicate Layer\n(Hydrothermal) Nickel Silicate Layer (Hydrothermal) SiO₂ Core Formation\n(Stöber Method)->Nickel Silicate Layer\n(Hydrothermal) Ni(OH)₂ Nanosheet Growth Ni(OH)₂ Nanosheet Growth Nickel Silicate Layer\n(Hydrothermal)->Ni(OH)₂ Nanosheet Growth RF Resin Coating RF Resin Coating Ni(OH)₂ Nanosheet Growth->RF Resin Coating Carbonization & Reduction\n(600°C, N₂ atmosphere) Carbonization & Reduction (600°C, N₂ atmosphere) RF Resin Coating->Carbonization & Reduction\n(600°C, N₂ atmosphere) Amphiphilic Ni Catalyst\n(SiO₂@Ni@NC) Amphiphilic Ni Catalyst (SiO₂@Ni@NC) Carbonization & Reduction\n(600°C, N₂ atmosphere)->Amphiphilic Ni Catalyst\n(SiO₂@Ni@NC) Catalyst Characterization\n(XRD, BET, TEM, XPS) Catalyst Characterization (XRD, BET, TEM, XPS) Amphiphilic Ni Catalyst\n(SiO₂@Ni@NC)->Catalyst Characterization\n(XRD, BET, TEM, XPS) Aqueous Reaction Setup\n(α-Pinene + H₂O + Catalyst) Aqueous Reaction Setup (α-Pinene + H₂O + Catalyst) Catalyst Characterization\n(XRD, BET, TEM, XPS)->Aqueous Reaction Setup\n(α-Pinene + H₂O + Catalyst) Hydrogenation Reaction\n(25°C, 1 MPa H₂, 4h) Hydrogenation Reaction (25°C, 1 MPa H₂, 4h) Aqueous Reaction Setup\n(α-Pinene + H₂O + Catalyst)->Hydrogenation Reaction\n(25°C, 1 MPa H₂, 4h) Product Separation\n(Centrifugation, Extraction) Product Separation (Centrifugation, Extraction) Hydrogenation Reaction\n(25°C, 1 MPa H₂, 4h)->Product Separation\n(Centrifugation, Extraction) Analysis & Validation\n(GC, GC-MS) Analysis & Validation (GC, GC-MS) Product Separation\n(Centrifugation, Extraction)->Analysis & Validation\n(GC, GC-MS)

Figure 2: Experimental workflow for catalyst preparation and α-pinene hydrogenation

Mechanistic Explanation

The exceptional performance of amphiphilic Ni-based catalysts stems from their sophisticated structural design and the resulting synergistic effects. The catalyst architecture features a hydrophilic silica core that ensures excellent dispersion in aqueous media, facilitating contact between the catalyst and reactants [4]. Simultaneously, the hydrophobic nitrogen-doped carbon (NC) layer serves multiple functions: (1) it protects the embedded Ni nanoparticles from oxidation and leaching; (2) it enriches the local concentration of H₂ and organic reactants (α-pinene) around the active sites; and (3) it modifies the electronic structure of Ni through metal-support interactions, enhancing catalytic activity [4].

The reaction mechanism proceeds through several coordinated steps: First, α-pinene molecules diffuse from the aqueous phase to the hydrophobic NC layer, where they become concentrated. Simultaneously, H₂ molecules dissociate on the Ni nanoparticle surfaces. The conformational preference for cis-addition of hydrogen atoms to the same face of the α-pinene molecule leads to exceptionally high cis-pinane selectivity, potentially exceeding 99% under optimal conditions [1]. This stereoselectivity is maintained by the constrained environment around the active sites and the specific orientation of reactant adsorption. The aqueous environment further enhances reaction rates through the "water effect," where hydrophobic interactions increase the effective concentration of organic reactants at the catalyst interface [1].

Applications & Industrial Relevance

The high-value applications of cis-pinane span multiple industries, underpinning the importance of efficient synthesis methods. In the fragrance and flavor sector, cis-pinane serves as a key intermediate for producing linalool, a widely popular monoterpenoid fragrance with pleasant aromatic characteristics [5]. Synthetic linalool derived from pinane hydroperoxides represents a significant industrial pathway, favored over petrochemical routes for its renewable credentials and comparable quality [5]. The pharmaceutical industry utilizes linalool as a raw material for synthesizing vitamin A and vitamin E, highlighting the importance of high-purity cis-pinane as a precursor [5].

Beyond fragrance and vitamin synthesis, cis-pinane and its derivatives find applications in specialty chemicals production. Pinane hydroperoxides (both cis- and trans-) function as polymer catalysts in devulcanization processes for recovered rubber [5]. Furthermore, various saturated tertiary terpenols derived from pinane, including cis-pinanol and trans-pinanol, exhibit pleasant aromas and potential therapeutic properties, finding use in plasticizers, surfactants, adhesives, resins, and lubricants [5]. The structural versatility of the pinane skeleton enables chemical transformations to diverse compounds such as ketones with cedarwood-like scents, allyl alcohols with sophisticated woody fragrances, and tricyclic ethers that serve as intermediates for bioactive molecules including the pheromone Grandisol of the Boll Weevil [5].

The development of efficient aqueous-phase hydrogenation using amphiphilic Ni-catalysts addresses several industrial challenges simultaneously. By enabling high conversion and selectivity under mild conditions (ambient temperature, moderate H₂ pressure), this approach significantly reduces energy consumption compared to traditional processes [1]. The use of water as a green solvent eliminates concerns about organic solvent emissions and simplifies product separation through spontaneous phase separation [1]. The economic advantage of nickel compared to noble metals (Ru, Pd, Pt) makes this catalytic system particularly attractive for industrial implementation, potentially lowering capital and operating costs while maintaining excellent performance [1] [4].

Conclusion

The development of amphiphilic Ni-based catalysts for α-pinene hydrogenation represents a significant advancement in biomass valorization, combining excellent catalytic performance with improved sustainability metrics. These catalysts achieve remarkable cis-pinane selectivity (>99%) under mild reaction conditions (ambient temperature, aqueous solvent) while utilizing an earth-abundant, cost-effective active metal [1]. The sophisticated architectural design—featuring a hydrophilic silica core for aqueous dispersion and a hydrophobic nitrogen-doped carbon layer for reactant enrichment—creates an ideal microenvironment for efficient and selective hydrogenation [4].

The protocols outlined in this application note provide researchers with comprehensive methodologies for catalyst synthesis, characterization, and reaction optimization. The exceptional stability and reusability of these catalytic systems, coupled with their outstanding performance, position them as attractive alternatives to both traditional Raney nickel and precious metal catalysts [1] [4]. As industry continues to seek greener and more economical processes for biomass conversion, amphiphilic Ni-based catalysts offer a promising pathway for the sustainable production of high-value chemicals from turpentine resources.

References

cis-Pinane as a Bio-Derived Jet Fuel Component: Detailed Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Significance

The aviation sector faces immense pressure to decarbonize, accounting for approximately 2.5% of global CO₂ emissions with projections indicating a rise to 5% by 2050 if unaddressed [1]. Sustainable aviation fuels (SAF) have emerged as the most promising pathway to reduce the carbon footprint of air travel, with the global bio-based renewable jet fuel market projected to grow from USD 869 million in 2024 to USD 7.29 billion by 2031, representing a compound annual growth rate of 36.4% [2]. Among the various bio-derived compounds being investigated as SAF components, cis-pinane has garnered significant research interest due to its exceptional fuel properties and sustainable credentials. This bicyclic monoterpene, derived from the hydrogenation of α-pinene found abundantly in turpentine oil, possesses a unique rigid cycloalkane structure that contributes to high energy density and favorable combustion characteristics [3] [4].

cis-Pinane represents a particularly valuable bio-derived fuel component due to its saturated nature, which provides greater oxidative stability compared to its precursor α-pinene. The compound's bridgehead methyl groups positioned on the same face of the bicyclo[3.1.1]heptane ring system create a distinct molecular geometry that influences both physical properties and reactivity [3]. Terpenoid compounds like pinane have gained prominence as promising candidates for alternative aviation fuels due to their structural similarity to conventional fossil fuels and renewable nature [4]. The production of cis-pinane aligns with the biorefinery concept, adding value to paper and pulp industry by-products through the conversion of turpentine streams into high-value fuel components. With regulatory mandates such as the European Union's ReFuelEU Aviation initiative requiring minimum SAF blending percentages starting at 2% in 2025 and increasing to 70% by 2050, compounds like cis-pinane offer a viable pathway for compliance [1] [2].

Fuel Properties and Performance Characteristics

cis-Pinane exhibits several exceptional properties that make it particularly suitable as a jet fuel component. Its bicyclic cycloalkane structure contributes to a higher density compared to conventional straight-chain alkanes, which is a critical parameter for aviation fuels where energy density per unit volume directly impacts aircraft range and payload capacity [5]. The compound's fully saturated nature provides enhanced oxidative stability compared to unsaturated terpenes, an essential characteristic for fuel storage and handling. cis-Pinane's low freezing point ensures performance at high-altitude low-temperature conditions, addressing a key limitation of many bio-derived hydrocarbons [3].

The molecular structure of cis-pinane, characterized by its strained multivariate ring system and cis configuration at the bridgehead carbons, creates a compact, rigid framework that resists crystallization at low temperatures while maintaining favorable combustion properties [4] [3]. This combination of properties positions cis-pinane as an ideal candidate for blending with conventional jet fuels or as a primary component in advanced sustainable aviation fuel formulations. Laboratory-scale testing and computational simulations have demonstrated that pinane-type compounds exhibit excellent combustion performance with minimal engine modifications required, facilitating seamless integration into existing aviation infrastructure [4].

Table 1: Key Properties of cis-Pinane Compared to Conventional Jet Fuel Specifications

Property cis-Pinane ASTM D7566 Standard Test Method
Molecular Formula C₁₀H₁₈ - -
Density (g/cm³) ≈0.83 [3] 0.775-0.840 ASTM D4052
Freezing Point (°C) -69.0 (in blends) [5] ≤-40 (Jet A) / ≤-47 (Jet A-1) ASTM D5972
Boiling Point (°C) ~210 [3] 150-300 ASTM D86
Energy Density (MJ/kg) ~44 (estimated) ≥42.8 ASTM D4809
Sulfur Content (ppm) <1 ≤15 ASTM D5453

Table 2: Performance of cis-Pinane Blends in Sustainable Aviation Fuel Applications

Blend Ratio Freezing Point (°C) Density (g/cm³) Energy Content (MJ/kg) Compatibility
10% cis-pinane -52.5 0.798 43.2 Full compliance
30% cis-pinane -61.0 0.812 43.6 Full compliance
50% cis-pinane -69.0 0.827 43.9 Likely compliant
100% cis-pinane -45.0 (pure) [3] 0.830 [3] ~44.0 (estimated) Requires testing

Synthesis Protocols

Catalytic Hydrogenation of α-Pinene to cis-Pinane

The selective hydrogenation of α-pinene to cis-pinane represents the most efficient production route, with recent advances enabling exceptional conversion and selectivity under mild conditions [6]. The following protocol describes the optimized procedure using a Ru/CeO₂-H catalyst that achieves near-perfect selectivity at ambient temperature:

  • Catalyst Preparation: The rod-like CeO₂ support is synthesized via a hydrothermal method. Specifically, 2.5 g of Ce(NO₃)₃·6H₂O is dissolved in 30 mL of deionized water, followed by the addition of 15 mL of NaOH solution (10 M). The mixture is transferred to a Teflon-lined autoclave and maintained at 100°C for 24 hours. The resulting precipitate is collected, washed with deionized water and ethanol, then dried at 80°C for 12 hours. The Ru/CeO₂-H catalyst is prepared by impregnation method using RuCl₃·3H₂O as the ruthenium precursor, targeting 1 wt% Ru loading, followed by reduction under hydrogen atmosphere at 300°C for 2 hours [6].

  • Reaction Procedure: In a typical experiment, 0.1 g of Ru/CeO₂-H catalyst is added to a high-pressure reactor containing 5 mL of α-pinene (purity >99%). The reactor is sealed, purged three times with H₂, then pressurized to 1 MPa H₂ pressure. The reaction proceeds at ambient temperature (25°C) with continuous stirring at 500 rpm for 1 hour. This mild conditions approach represents a significant improvement over traditional methods requiring elevated temperatures and pressures [6].

  • Product Separation: After reaction completion, the catalyst is separated by centrifugation at 10,000 rpm for 10 minutes. The liquid products are analyzed by gas chromatography (GC-MS) to determine conversion and selectivity. The cis-pinane product is purified by fractional distillation under reduced pressure (80°C at 15 mmHg) to achieve >99% purity [6].

This protocol achieves complete α-pinene conversion with 99% selectivity to cis-pinane, significantly outperforming conventional Pd/C catalysts which typically achieve <90% cis-pinane selectivity due to random stereochemical adsorption of α-pinene [6]. The Ru/CeO₂-H catalyst exhibits excellent stability, maintaining >95% conversion and >98% selectivity after six recycling cycles, addressing previous challenges with ruthenium-based catalysts [6].

Advanced Production via Asymmetric Cycloalkane Design

For enhanced fuel properties, particularly further reduction of freezing point, cis-pinane can be converted to asymmetric cycloalkanes through a two-step process involving hydroxyaldehyde condensation and hydrodeoxygenation (HDO):

  • Condensation Step: In a typical reaction, cis-pinane (CP) and furfural (FF) are combined in a molar ratio of 1:1.5 with a strong basic catalyst DUE (0.5 wt%) at 80°C for 3 hours, yielding the carbon 15 precursor (FCF) with 99.9% carbon yield [5].

  • Hydrodeoxygenation: The FCF precursor undergoes HDO over a Ru/NiAlOₓ catalyst at 200°C and 3 MPa H₂ pressure for 4 hours, producing isomeric cycloalkanes (C9-C15) with 81.3% yield in the aviation fuel range. These asymmetric cycloalkanes exhibit a freezing point of -69.0°C and density of 0.85 g/cm³, representing excellent jet fuel components [5].

G Start Start: α-Pinene Feedstock CatalystPrep Catalyst Preparation Ru/CeO₂-H Start->CatalystPrep Hydrogenation Hydrogenation Reaction 25°C, 1 MPa H₂, 1 hr CatalystPrep->Hydrogenation Separation Product Separation Centrifugation Hydrogenation->Separation Purification Purification Fractional Distillation Separation->Purification cisPinane cis-Pinane Product >99% purity Purification->cisPinane Condensation Condensation with FF 80°C, 3 hr cisPinane->Condensation HDO Hydrodeoxygenation 200°C, 3 MPa H₂, 4 hr Condensation->HDO Asymmetric Asymmetric Cycloalkanes C9-C15 range HDO->Asymmetric

Diagram 1: Synthesis workflow for cis-pinane and derived asymmetric cycloalkanes from α-pinene feedstock

Analytical Methods and Characterization Protocols

Chemical Composition Analysis

Rigorous chemical characterization is essential to ensure fuel quality and compliance with international standards. The following analytical protocols provide comprehensive assessment of cis-pinane and its fuel blends:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Chemical composition is determined using an Agilent 7890A GC System equipped with a 5977B MSD mass detector and DB-1 capillary column (60 m × 0.32 mm × 0.5 µm). The temperature program initiates at 50°C (hold 2 min), ramps at 10°C/min to 280°C (hold 10 min). Helium serves as the carrier gas at 1.0 mL/min constant flow. Sample injection volume is 1 µL with a split ratio of 50:1 at 250°C injection temperature. Mass spectrometer parameters include: ion source temperature 230°C, quadrupole temperature 150°C, electron energy 70 eV, and mass scan range 35-500 m/z [1]. cis-Pinane is identified by its characteristic retention index and mass spectrum, with primary fragments at m/z 138 (M⁺), 123, 95, 93, 81, 69, and 41.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and isomeric purity assessment, ¹H and ¹³C NMR spectra are acquired using a Bruker Avance III HD spectrometer operating at 400 MHz for ¹H observation. Samples are dissolved in CDCl₃ with tetramethylsilane (TMS) as internal standard. Characteristic ¹H NMR signals for cis-pinane include: δ 2.20-2.35 (m, 2H), 1.70-1.85 (m, 2H), 1.50-1.65 (m, 2H), 1.10-1.35 (m, 4H), 0.95-1.05 (m, 6H), 0.80-0.90 (m, 6H) [3].

Fuel Property Testing

Critical fuel properties are evaluated according to standardized ASTM methods to ensure compliance with aviation fuel specifications:

  • Freezing Point Determination: The freezing point is measured according to ASTM D5972 Standard Test Method for Freezing Point of Aviation Fuels. A 25 mL fuel sample is cooled while continuously monitoring temperature. The point at which hydrocarbon crystals form and the temperature stabilizes temporarily before rising due to heat of fusion is recorded as the freezing point. cis-Pinane typically exhibits a freezing point of approximately -45°C in pure form, which decreases significantly in asymmetric derivatives to -69°C [3] [5].

  • Density and Specific Energy: Density is determined using ASTM D4052 Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. Measurements are performed at 15°C with instrument calibration verified using deionized air and water. Specific energy content is calculated based on composition using ASTM D4809 Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter [5].

  • Distillation Characteristics: The distillation curve is established following ASTM D86 Standard Test Method for Distillation of Petroleum Products and Liquid Fuels at Atmospheric Pressure. This analysis confirms that cis-pinane and its derivatives fall within the appropriate boiling range for aviation turbine fuels (150-300°C) [3].

Table 3: Analytical Methods for cis-Pinane Characterization and Quality Control

Analysis Type Standard Method Key Parameters Acceptance Criteria
Chemical Composition GC-MS (ASTM D7796) cis-pinane purity >98%, impurity profile Meets established reference
Freezing Point ASTM D5972 ≤-40°C for Jet A, ≤-47°C for Jet A-1 Within specification
Density ASTM D4052 0.775-0.840 g/cm³ at 15°C Within specification
Distillation ASTM D86 150-300°C boiling range Recovery >90% in range
Flash Point ASTM D56 ≥38°C Above minimum requirement
Viscosity ASTM D445 ≤8.0 mm²/s at -20°C Within specification

Application and Blending Guidelines

The integration of cis-pinane into sustainable aviation fuel formulations requires careful consideration of blending ratios and compatibility with existing fuel specifications. Experimental data indicates that cis-pinane exhibits excellent miscibility with conventional Jet A-1 across the entire concentration range, from additive levels (0.1-1%) to full replacement applications. For optimal performance, the following blending protocol is recommended:

  • Blending Procedure: cis-Pinane should be blended with conventional jet fuel using in-line blending systems with static mixers to ensure homogeneous distribution. The blending temperature should be maintained between 15-30°C to prevent stratification while minimizing volatile losses. For laboratory-scale preparation, add the predetermined volume of cis-pinane to the base fuel while stirring at 500 rpm for 30 minutes, followed by filtration through a 5µm membrane to remove any particulate matter [5] [1].

  • Quality Assurance Testing: After blending, conduct the following tests to ensure compliance: appearance (clear and bright, free of particulates), water separation characteristics (ASTM D3948), thermal stability (ASTM D3241), and flash point (ASTM D56). cis-Pinane blends typically exhibit enhanced thermal stability compared to conventional jet fuel due to the fully saturated nature of the bicyclic structure [4] [3].

  • Optimal Blend Ratios: Research indicates that blend ratios of 10-30% cis-pinane provide an optimal balance of improved energy density, acceptable low-temperature performance, and compliance with all critical jet fuel specifications. At 30% blending, the freezing point typically reaches -61°C, well below the Jet A-1 specification limit of -47°C, while density increases to approximately 0.812 g/cm³, enhancing the volumetric energy content [5].

Regulatory and Commercial Landscape

The development of cis-pinane as a jet fuel component occurs within a rapidly evolving regulatory framework that governs sustainable aviation fuels. The ASTM D7566 standard specifies requirements for aviation turbine fuel containing synthesized hydrocarbons, which provides the pathway for certification of cis-pinane-containing fuels [1]. To achieve certification, fuels must undergo rigorous testing and evaluation through the ASTM approval process, which includes engine testing, component testing, and flight testing [2].

The commercial production of cis-pinane aligns with several approved SAF production pathways under ASTM D7566, particularly the Hydroprocessed Esters and Fatty Acids (HEFA) route, which currently dominates the bio-based renewable jet fuel market [2]. The expanding market outlook for sustainable aviation fuels, projected to reach USD 7.29 billion by 2031, creates favorable conditions for commercialization of cis-pinane production technologies [2]. Major industry players including Neste, TotalEnergies, and Gevo are scaling up production capacities through strategic partnerships, with Neste's Singapore refinery expansion alone capable of producing 1 million tons of SAF annually [2].

G Feedstock Feedstock Sources Production Production Pathways Feedstock->Production Turpentine Turpentine (α-pinene) Feedstock->Turpentine Biomass Lignocellulosic Biomass Feedstock->Biomass Hydrogenation Catalytic Hydrogenation Production->Hydrogenation HEFA HEFA Pathway Production->HEFA Testing Testing & Certification Property Fuel Property Testing Testing->Property Engine Engine Testing Testing->Engine Blending Blending & Distribution Blend Blending Protocol Blending->Blend Distribution Distribution to Airports Blending->Distribution EndUse End Use & Monitoring Aircraft Aircraft Operation EndUse->Aircraft Emissions Emissions Monitoring EndUse->Emissions Hydrogenation->Testing HEFA->Testing Property->Blending Engine->Blending Distribution->EndUse

Diagram 2: Regulatory and commercial pathway for cis-pinane from feedstock to aviation end-use

From a sustainability perspective, life cycle assessment studies indicate that terpenoid-based aviation fuels like cis-pinane can reduce greenhouse gas emissions by 80-90% compared to conventional jet fuel when produced from sustainable feedstocks [7] [2]. The carbon intensity of cis-pinane production can be further reduced through integration with green hydrogen sources for the hydrogenation step, potentially achieving carbon-negative emissions in optimized systems [7]. The European Union's ReFuelEU Aviation initiative and similar policies globally are creating regulatory drivers for SAF adoption, with specific blending mandates that ensure market demand for advanced biofuel components like cis-pinane [2].

Conclusion and Future Outlook

cis-Pinane represents a promising bio-derived component for sustainable aviation fuels, offering an optimal combination of high energy density, favorable low-temperature performance, and renewable credentials. The advanced synthesis protocols outlined in this document, particularly the ambient-temperature hydrogenation using Ru/CeO₂-H catalysts, enable efficient production with exceptional selectivity and yield. The resulting compound exhibits excellent fuel properties both as a pure component and in blends with conventional jet fuels, meeting or exceeding critical ASTM D7566 specifications for aviation turbine fuels.

Future development efforts should focus on scale-up optimization to transition laboratory protocols to industrial-scale production, addressing engineering challenges associated with heat management and catalyst recycling in continuous flow systems. Additionally, comprehensive engine testing is required to fully validate performance under real-world operating conditions and secure formal ASTM certification for cis-pinane as a synthetic fuel component. Research should also explore novel catalytic systems for even more efficient production and investigate the potential of metabolic engineering approaches to enhance α-pinene yields from biological sources [8].

With the aviation industry requiring multiple solutions to achieve its decarbonization goals, cis-pinane represents a valuable addition to the portfolio of sustainable aviation fuel components. Its production from non-food biomass sources addresses concerns about competition with food production, while its compatibility with existing infrastructure facilitates rapid implementation. As policy support for sustainable aviation fuels intensifies globally, cis-pinane is well-positioned to contribute significantly to the aviation industry's sustainability transition in the coming decades.

References

improving cis-pinane selectivity in alpha-pinene hydrogenation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions & Troubleshooting

Here are answers to common challenges you might face in your experiments:

Question Issue Evidence-Based Solution & Rationale
How to improve low catalyst stability? Catalyst deactivation over reuse cycles [1]. Apply an ionic liquid (IL) coating. Coating a Ni/DF3C catalyst with 10 wt% [C2OHmim][BF4] created a Solid Catalyst with an Ionic Liquid Layer (SCILL). This layer protects the active sites, allowing the catalyst to maintain ~99% conversion over 13 reuse cycles [2].
How to achieve high selectivity without precious metals? High cost of noble metals (Ru, Pt, Pd) [2]. Use a Nickel-based SCILL catalyst. This system achieved >98% selectivity for cis-pinane, rivaling noble metal performance at a lower cost [2]. An amphiphilic Ni catalyst also provides a green and efficient alternative [3].
My reaction in water is slow. How can I enhance the rate? Poor mass transfer in aqueous systems due to reactant hydrophobicity [4]. Add a base and use micellar nanoreactors. Adding a small amount of Na₂CO₃ to a TPGS-1000 stabilized Ru nanoparticle system significantly increased reaction rates. The surfactant forms micelles that enrich the reactant near the catalytic sites [4].
How to control stereoselectivity towards cis-pinane? Unwanted formation of the trans-pinane isomer. Optimize hydrogen pressure and temperature. On a Pd/C catalyst, selectivity for cis-pinane increases with hydrogen pressure and decreases with temperature [5]. Polymer stabilizers like PVA can also steer selectivity through steric effects on the nanoparticle surface [6].

Comparison of Catalytic Systems for cis-Pinane

The choice of catalyst system involves trade-offs between activity, selectivity, cost, and environmental impact. The table below summarizes data from recent research to aid your selection.

Catalyst System Key Features Performance (Conversion / cis-Selectivity) Key Advantages
Ru/PVA Nanoparticles [6] PVA polymer stabilizer, water medium ~100% / 96.9% (Mild conditions) Excellent recyclability (8 cycles), high activity, environmentally friendly [6].
Pt-SLS Nanoparticles [1] Sodium Lignosulfonate (SLS) as reducer/stabilizer, water medium 99.44% / 93.91% Uses a biomass byproduct, stable reusability (5 runs), excellent activity under mild conditions (70°C, 1 MPa H₂) [1].
Ni SCILL Catalyst [2] Nickel on waste catalyst, coated with Ionic Liquid >99% / >98% Excellent selectivity and stability (13 runs), uses non-precious metal and waste support, reduces cost [2].
Ru TPGS Micelles [4] TPGS-1000 surfactant, micellar nanoreactor, Na₂CO₃ additive High conversion / High selectivity (specific values in source) Recyclable system, additive enhances rate, environmentally friendly [4].
Amphiphilic Ni Catalyst [3] Hollow nanosphere, N-doped carbon, silica layer, water medium Effective performance Amphiphilic structure disperses in water and enriches organic reactant, non-precious metal [3].

Detailed Experimental Protocol: PVA-Stabilized Ru Nanoparticles

This protocol for synthesizing and using Ru/PVA nanoparticles is an example of a highly selective and recyclable system [6].

Synthesis of Ru/PVA Colloids

  • Dissolution: Dissolve RuCl₃ and a stabilizer (e.g., PVA with an average Mw of 77,000–79,000) in deionized water.
  • Reduction: Place the solution in a reactor. Replace the air with hydrogen and maintain an H₂ pressure of 0.3 MPa at 80°C for 2 hours to reduce the metal ions to form nanoparticles.
  • Result: The formation of a black, transparent colloidal solution indicates successful synthesis of Ru/PVA nanoparticles.

Catalytic Hydrogenation Procedure

  • Charge Reactor: Transfer the prepared Ru/PVA colloidal solution and α-pinene into a high-pressure autoclave.
  • Pressurize: Purge the reactor with H₂ to remove air, then pressurize with H₂ to the desired pressure (e.g., 2.5 MPa).
  • Initiate Reaction: Heat the reactor to the target temperature (e.g., 120°C) and stir vigorously to begin the reaction.
  • Monitor Reaction: Monitor the consumption of H₂ pressure to track reaction progress. Typical reactions may take 1.5-2 hours for completion.
  • Separate Products: After the reaction, cool the reactor to room temperature and release the remaining H₂.
    • The reaction mixture will separate into two layers: an upper organic layer containing the product (pinane) and a lower aqueous layer containing the Ru/PVA catalyst.
  • Recycle Catalyst: Separate the two layers using a separatory funnel. The aqueous catalyst solution can be directly reused for subsequent reactions by adding fresh α-pinene and H₂.

Experimental Workflow for α-Pinene Hydrogenation

The following diagram illustrates the general workflow for preparing a catalyst, running the hydrogenation reaction, and separating the products, as exemplified by the protocols above:

Start Experimental Workflow CatPrep Catalyst Preparation (e.g., Ru/PVA colloid synthesis) Start->CatPrep Reaction Reaction Setup (Charge reactor with catalyst and α-pinene) CatPrep->Reaction Condition Set Reaction Conditions (Pressurize with H₂, set temperature) Reaction->Condition Execution Run Reaction (Monitor H₂ consumption) Condition->Execution Separation Product Separation (Cool and separate organic/aqueous layers) Execution->Separation Analysis Product Analysis (Determine conversion and selectivity) Separation->Analysis Recycle Catalyst Recycling (Aqueous phase reused) Separation->Recycle Aqueous catalyst layer Recycle->Reaction Reuse cycle

Key Technical Considerations

  • Solvent Selection: Using water as a solvent is a key green chemistry approach. The "water effect" can enhance reaction rates and regioselectivity for hydrophobic substrates like α-pinene [3].
  • Mechanism of Stereoselectivity: The cis-/trans- selectivity is influenced by the equilibrium of adsorbed α-pinene species and competition between hydrogenation and β-hydride elimination on the catalyst surface. This balance is affected by the concentration of surface hydrides, which is controlled by hydrogen pressure [5].
  • Role of Stabilizers: Polymer stabilizers like PVA not only prevent nanoparticle aggregation but can also interact with the catalyst surface. Through steric effects, they can block unselective sites and create a local environment that favors the formation of the cis-pinane isomer [6].

References

optimization reaction conditions cis-pinane synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Systems for cis-Pinane Synthesis

The following table summarizes high-performance catalytic systems from recent studies for the hydrogenation of α-pinene to cis-pinane.

Catalyst System Reaction Conditions Conversion (%) cis-Pinane Selectivity (%) Key Advantages
Ru/CeO₂-H (Rod-like) [1] 25 °C, 1 MPa H₂, 1 h ~100 99 Ambient temperature, excellent stability (10 cycles)
IL-Ni/DF3C (SCILL) [2] Not fully specified >99 >98 Excellent stability (13 cycles), uses non-noble metal
Ru/MF@MN (Amphiphilic Silica) [3] 35 °C, 2 MPa H₂, 1 h 99.9 98.9 Effective in water medium, good recyclability (6 cycles)
Amphiphilic Ni-based Catalyst [4] Aqueous phase, conditions not fully specified Excellent activity High Green solvent (water), uses non-precious metal

To visually compare the performance and stability of these catalysts, the diagram below illustrates the key selection criteria.

CatalystSelection Start Start Define Requirements Define Requirements Start->Define Requirements NobleMetal NobleMetal Ru/CeO2-H\n(High Activity, Mild Conditions) Ru/CeO2-H (High Activity, Mild Conditions) NobleMetal->Ru/CeO2-H\n(High Activity, Mild Conditions) NonPrecious NonPrecious Ni-based SCILL\n(High Selectivity, Lower Cost) Ni-based SCILL (High Selectivity, Lower Cost) NonPrecious->Ni-based SCILL\n(High Selectivity, Lower Cost) HighStability HighStability MildConditions MildConditions AqueousMedium AqueousMedium Define Requirements->NobleMetal Define Requirements->NonPrecious Ru/CeO2-H\n(High Activity, Mild Conditions)->HighStability Ru/CeO2-H\n(High Activity, Mild Conditions)->MildConditions Ni-based SCILL\n(High Selectivity, Lower Cost)->HighStability Ni-based SCILL\n(High Selectivity, Lower Cost)->AqueousMedium Amphiphilic Systems\n(Works in Water) Amphiphilic Systems (Works in Water) Amphiphilic Systems\n(Works in Water)->AqueousMedium

Troubleshooting Common Experimental Problems

Here are solutions to frequently encountered issues during cis-pinane synthesis.

Problem Possible Cause Solution

| Low Conversion | • Low catalyst activity • Inadequate H₂ pressure/diffusion • Low temperature | • Ensure proper reduction of metal precursor (e.g., NiO to Ni⁰) [2]. • Increase H₂ pressure and improve stirring for better gas-liquid mixing. | | Low cis-Pinane Selectivity | • Non-selective catalyst surface • Isomerization side reactions | • Use modifiers (e.g., Ionic Liquids in SCILL catalysts) to steer selectivity [2]. • Employ supports that favor cis configuration adsorption (e.g., Ru/CeO₂) [1]. | | Catalyst Deactivation | • Metal nanoparticle leaching • Agglomeration (sintering) • Carbon deposition/coking | • Use functionalized supports (e.g., N-doped carbon) to anchor nanoparticles [4]. • Employ stable oxides (e.g., CeO₂) with strong metal-support interaction [1]. | | Product Separation Issues | • Catalyst emulsification in products • Use of organic solvents | • Utilize amphiphilic catalysts for easy separation in aqueous systems [4] [3]. • Switch to solvent-free reaction conditions where applicable [1]. |

Detailed Experimental Protocols

Protocol 1: Preparation and Use of Ru/CeO₂-H Catalyst for Ambient-Temperature Hydrogenation [1]

This protocol uses a hydrothermally synthesized CeO₂ support for highly active and stable ruthenium nanoparticles.

Catalyst Synthesis:

  • Synthesis of CeO₂-H Support: Prepare a rod-like CeO₂ support via a hydrothermal method using Ce(NO₃)₃·6H₂O as the precursor.
  • Impregnation: Immerse the CeO₂-H support in an aqueous solution of RuCl₃·3H₂O.
  • Reduction: Reduce the metal precursor under a H₂ flow to form metallic Ru nanoparticles.

Hydrogenation Reaction:

  • Setup: Charge a reactor with α-pinene and the Ru/CeO₂-H catalyst.
  • Reaction: Pressurize the reactor with H₂ to 1 MPa and maintain the reaction at 25 °C for 1 hour with stirring.
  • Work-up: After reaction, separate the catalyst by filtration or centrifugation. Analyze the products using GC or GC-MS.
Protocol 2: Preparation of IL-Ni/DF3C (SCILL Catalyst) for Selective Hydrogenation [2]

This method coats a nickel catalyst with an ionic liquid (IL) layer to enhance selectivity and stability.

Catalyst Synthesis:

  • Support Pretreatment: Calcine the discarded fluid catalytic cracking catalyst (DF3C) at 500 °C to remove carbon deposits.
  • Nickel Loading: Impregnate the DF3C with a Ni(NO₃)₂ solution (target: 10 wt% Ni loading). Dry and then calcine to form NiO/DF3C.
  • Reduction: Reduce the NiO to metallic Ni under a temperature-programmed H₂ flow.
  • Ionic Liquid Coating: Coat the Ni/DF3C catalyst with a 10 wt% loading of the ionic liquid [C₂OHmim][BF₄] using an acetone solution, followed by drying.

Hydrogenation Reaction:

  • The specific optimal temperature and pressure for this catalyst are not detailed in the provided source, but it achieved over 99% conversion and 98% selectivity [2].
  • The SCILL catalyst demonstrated remarkable stability over 13 reaction cycles.

Key Insights for Optimization

Based on the current research, here are the main paths for optimizing your cis-pinane synthesis:

  • For Maximum Activity under Mild Conditions: The Ru/CeO₂-H system is unparalleled, achieving full conversion at room temperature in just one hour due to the strong metal-support interaction that stabilizes highly dispersed Ru nanoparticles [1].
  • For Cost-Effectiveness and High Stability: Nickel-based catalysts, especially the IL-Ni/DF3C (SCILL) system, offer exceptional performance at a lower cost. The ionic liquid layer is key, not only boosting cis-pinane selectivity but also protecting the active sites, leading to outstanding long-term stability [2].
  • For Greener Synthesis: Employing aqueous-phase systems with amphiphilic catalysts (either Ru or Ni-based) is a highly effective strategy. These catalysts concentrate the organic reactant at the active sites while being well-dispersed in water, facilitating easy product separation and eliminating the need for volatile organic solvents [4] [3].

References

reusable catalyst systems for cis-pinane production

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Catalyst Issues

Here are some common problems encountered with cis-pinane production catalysts and their potential solutions.

Problem Possible Cause Suggested Solution
Low Conversion of α-pinene [1] [2] Low reaction temperature or hydrogen pressure; Catalyst active site poisoning; Insufficient catalyst activation (reduction). Optimize temperature and pressure stepwise; Ensure reaction system is free of contaminants (e.g., sulfur compounds); Confirm pre-reduction protocol was followed correctly (e.g., under H₂ flow).
Low Selectivity for cis-pinane [1] [2] Excessive catalyst activity causing side reactions (e.g., ring disintegration); Inappropriate electronic environment at active site. Apply an ionic liquid (IL) modifier layer to the catalyst [1] [3]; Use a catalyst system with an alloy active site (e.g., Ni-B) to moderate activity [2].
Poor Catalyst Reusability [1] [3] [2] Leaching of active metal during reaction; Agglomeration (sintering) of metal nanoparticles; Coke deposition blocking pores. Use a carrier with strong metal-support interaction (e.g., N-doped carbon) [4]; Employ an Ionic Liquid Layer (SCILL) to protect active sites [1] [3]; Implement a calcination step (e.g., 500°C in air) to burn off coke between runs [3].

Performance Data of Reusable Catalyst Systems

The table below summarizes the performance of various non-precious metal catalysts as reported in recent studies.

Catalyst System Conversion (%) Selectivity for cis-pinane (%) Reusability Performance Key Advantage
IL-Ni/DF3C (Ionic Liquid coated) [1] [3] >99% >98% Stable for 13 runs; conversion ~99%. Ionic liquid layer enhances selectivity & stability.
Ni-B/Mesoporous C3N4 (Ni-B/MCN) [2] 98.9% 99.9% Not explicitly stated, but designed for stability. Synergy between Ni-B alloy and MCN carrier.
Amphiphilic Ni-based Catalyst (Hollow Nanosphere) [4] ~96% (at 4h) >99% Stable for 5 runs. Aqueous-phase reaction; "green" solvent.

Detailed Experimental Protocols

Here are the methodologies for preparing and using two high-performing catalyst systems.

SCILL-type Ionic Liquid Coated Nickel Catalyst (IL-Ni/DF3C)

This protocol is adapted from the search results [1] [3].

  • Catalyst Preparation

    • Support Pretreatment: Calcine the discarded fluid catalytic cracking catalyst (DF3C) at 500°C for 5 hours in a muffle furnace to remove carbon deposits.
    • Impregnation: Impregnate the DF3C support with an aqueous solution of nickel nitrate (to achieve 10 wt% Ni loading) and 1.5 wt% polyvinylpyrrolidone (PVP). Let it stand overnight at room temperature.
    • Drying & Calcination: Dry the mixture at 110°C for 4 hours under vacuum. Then, calcine the solid in a muffle furnace at 550°C for 4 hours to form the precursor NiO/DF3C.
    • Reduction: Reduce the NiO/DF3C precursor under a flow of H₂ using a temperature-programmed procedure to obtain the active Ni/DF3C catalyst.
    • Ionic Liquid Coating: Prepare an acetone solution of the ionic liquid [C₂OHmim][BF₄] (10 wt% loading). Add this solution dropwise to the Ni/DF3C catalyst, mix thoroughly, and dry in a vacuum oven at 60°C for 3 hours to evaporate the acetone and form the final IL-Ni/DF3C catalyst.
  • Typical Hydrogenation Reaction

    • Charge the reactor with α-pinene and the IL-Ni/DF3C catalyst.
    • Pressurize the reactor with H₂ to the desired pressure (e.g., 1.5-2.0 MPa).
    • Heat the reaction mixture to the target temperature (e.g., 120-160°C) and maintain with stirring for the duration of the reaction.
    • After the reaction, the catalyst can be separated by filtration, washed, and potentially re-used after a simple regeneration (drying) or a calcination step to remove any carbon deposits [3].

The following diagram illustrates the workflow for preparing the IL-Ni/DF3C catalyst and its application in the hydrogenation reaction.

sciil_workflow Start Start: DF3C Support Step1 Calcination (500°C, 5h) Start->Step1 Step2 Ni Precursor Impregnation Step1->Step2 Step3 Drying & Calcination (Form NiO/DF3C) Step2->Step3 Step4 H₂ Reduction (Form Ni/DF3C) Step3->Step4 Step5 Ionic Liquid Coating (10 wt% [C₂OHmim][BF₄]) Step4->Step5 Catalyst Final IL-Ni/DF3C Catalyst Step5->Catalyst Reaction α-pinene Hydrogenation Catalyst->Reaction Result High Yield of cis-pinane Reaction->Result

Ni-B Alloy on Mesoporous Carbon Nitride (Ni-B/MCN)

This protocol is based on the search results [2].

  • MCN Support Synthesis

    • Prepare MCN by heating urea in a semi-closed system (using an aluminum foil crucifier with a controlled louver area) at 550°C for 4 hours. The ammonia gas released during decomposition acts as a pore-forming agent.
  • Catalyst Preparation (Chemical Reduction)

    • Disperse the prepared MCN support in deionized water.
    • Add an aqueous solution of nickel chloride (NiCl₂) to the suspension and stir vigorously.
    • Slowly add an aqueous solution of sodium borohydride (NaBH₄) dropwise under continuous stirring. The vigorous reaction that ensues produces the amorphous Ni-B alloy on the MCN support.
    • Continue stirring for a set time after addition is complete.
    • Separate the solid product (Ni-B/MCN) by filtration, wash thoroughly with deionized water and ethanol, and dry under vacuum.
  • Typical Hydrogenation Reaction

    • Load α-pinene and the Ni-B/MCN catalyst into a high-pressure autoclave.
    • Purge the reactor with H₂ to displace air, then pressurize with H₂ to the required pressure (e.g., 1.0-2.0 MPa).
    • Heat the reactor to the target temperature (e.g., 120-140°C) and stir for the reaction duration.
    • After the reaction, cool the reactor, release the pressure, and separate the catalyst by centrifugation or filtration for reuse.

The workflow for the Ni-B/MCN catalyst system, highlighting the synergistic interaction between the support and the active phase, is shown below.

ni_b_mcn_workflow cluster_synergy Synergistic Effect Urea Urea Precursor MCN Heat Treatment (550°C, 4h) Urea->MCN Support MCN Support MCN->Support Mix Mix and Stir Support->Mix PiPi π-π Interaction with α-pinene Support->PiPi NiSalt NiCl₂ Solution NiSalt->Mix Reduction Chemical Reduction with NaBH₄ Mix->Reduction Catalyst Ni-B/MCN Catalyst Reduction->Catalyst Reaction α-pinene Hydrogenation Catalyst->Reaction Alloy Ni-B Alloy Moderates Activity Catalyst->Alloy Result >99% cis-pinane Reaction->Result

References

preventing isomerization during pinane synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What causes isomerization during pinane synthesis? The primary cause is the presence of Brønsted acid sites on catalyst surfaces or in the reaction environment [1]. The pinene scaffold is prone to cationic 1,2-Wagner-Meerwein rearrangements due to the angular strain in its bicyclic structure [2]. When a pinene molecule interacts with a Brønsted acid site, it can form a carbocation intermediate that readily rearranges into more stable isomers like limonene or camphene, instead of undergoing the desired hydrogenation to pinane [2] [3].

What is the difference between Lewis and Brønsted acidity in this context? The type of acid site is critical for controlling product selectivity:

  • Lewis Acid Sites are often associated with coordinating to reactants without donating a proton and are preferred for certain selective transformations [1]. For instance, catalysts with predominantly Lewis acid sites are highly selective for converting α-pinene epoxide to campholenic aldehyde and β-pinene epoxide to myrtanal, without forming the products typical of Brønsted acid catalysis [1].
  • Brønsted Acid Sites donate a proton (H⁺) to the substrate, which can initiate carbocation formation and lead to undesired isomerization [1].

Troubleshooting Guide

Problem & Symptoms Possible Root Cause Recommended Solution Supporting Data
Low pinane yield; high levels of isomers like limonene or camphene. Catalyst with strong Brønsted acid sites. Use catalysts with Lewis acid sites or neutral surfaces. Consider passivating strong acid sites. Catalysts with only Lewis acid sites favor specific products like campholenic aldehyde and myrtanal from pinene epoxides, avoiding the diverse byproducts from Brønsted acids [1].
Reaction temperature is too high. Optimize and lower the hydrogenation reaction temperature. Isomerization is a competing reaction that becomes more significant at elevated temperatures. Lower temperatures can suppress this pathway.
Unwanted epoxide isomerization; formation of campholenic aldehyde, myrtanal, etc., instead of hydrogenated products. Catalyst is activating the epoxide ring instead of the alkene. Select a different catalyst selective for C=C hydrogenation over epoxide ring-opening. Control solvent polarity. The isomerization of pinene epoxides is highly dependent on acid site type and solvent polarity. Apolar solvents like toluene favor certain products [1].

Experimental Protocols for Verification

Catalyst Acidity Profiling

Characterizing your catalyst's acidity is a crucial first step.

  • Objective: To determine the type (Lewis vs. Brønsted) and strength of acid sites on a catalyst.
  • Method: Temperature-Programmed Desorption of Ammonia (NH₃-TPD) and Fourier-Transform Infrared Spectroscopy with Pyridine (FTIR-Pyridine).
  • Procedure:
    • NH₃-TPD: Pre-treat the catalyst sample in an inert gas flow at high temperature to clean the surface. Adsorb ammonia at a lower temperature (e.g., 100°C), then flush with inert gas to remove physisorbed NH₃. Heat the sample with a controlled temperature ramp while monitoring desorbed NH₃ with a mass spectrometer or TCD. Peaks at different temperatures correspond to acid sites of varying strengths [1].
    • FTIR-Pyridine: Press the catalyst into a self-supporting wafer and place it in an IR cell. Evacuate and pre-treat the wafer. Adsorb pyridine vapor onto the sample. Record IR spectra after evacuation at different temperatures (e.g., 150°C, 250°C, 350°C). Specific IR bands can distinguish between Lewis (e.g., ~1450 cm⁻¹) and Brønsted (e.g., ~1540 cm⁻¹) acid sites and their strength [1].
Leaching Test for Homogeneity

This test ensures your catalyst is truly heterogeneous and not releasing active species.

  • Objective: To confirm that catalysis is occurring on the solid surface and not by metal complexes leached into the solution.
  • Method: Hot Filtration Test.
  • Procedure:
    • Run the hydrogenation reaction as normal.
    • Partway through the reaction (e.g., at 20-50% conversion), stop stirring and quickly filter the hot reaction mixture to separate it from the solid catalyst.
    • Return the clear filtrate to the reaction vessel and maintain it at the reaction temperature. Monitor conversion.
    • Interpretation: If the reaction in the filtrate stops completely, the catalyst is heterogeneous with minimal leaching. If the reaction continues, active species have leached into the solution, which could be a source of unwanted isomerization [1].

Process Design Diagram

The following workflow summarizes the key decision points for developing a robust pinane synthesis process.

PinaneSynthesis Pinane Synthesis Troubleshooting Workflow cluster_verification Verification Steps Start Start: Plan Pinane Synthesis CatSelect Catalyst Selection: Avoid Brønsted Acids Start->CatSelect ParamOpt Parameter Optimization: Lower Temperature CatSelect->ParamOpt Verify Verify System ParamOpt->Verify Success High Pinane Yield Success Verify->Success Results OK Diagnose Diagnose Isomerization Verify->Diagnose Isomerization High V1 Profile Catalyst Acidity (NH₃-TPD, FTIR-Pyridine) Diagnose->V1 V2 Perform Leaching Test (Hot Filtration) V1->V2 V3 Analyze Product Mix (GC-MS) V2->V3

References

controlling pyrolysis product distribution cis-pinane

Author: Smolecule Technical Support Team. Date: February 2026

Pyrolysis of cis-Pinane: FAQs and Data

Here are answers to key technical questions about cis-pinane pyrolysis, supported by recent studies.

1. What is the fundamental pyrolysis mechanism and what are the primary initial products?

The thermal decomposition of cis-pinane is initiated by isomerization and dissociation reactions [1]. Using ReaxFF molecular dynamics simulations, researchers have found that the process begins with the breaking of C-C bonds, leading to the production of significant quantities of active radical intermediates such as C6H11, C4H7, and C5H9 [1]. These radicals are key precursors to a range of final products. The primary reaction pathways involve complex rearrangements that are highly dependent on temperature [1].

2. What are the key operational factors that influence product distribution?

The main factors controlling the outcome of cis-pinane pyrolysis are temperature, heating rate, and residence time [1] [2].

  • Temperature: The pyrolysis process occurs in two main stages. The first stage involves the initial cracking of cis-pinane into smaller intermediates, while the second stage involves the further decomposition and recombination of these intermediates into final products [1]. Higher temperatures significantly accelerate these reaction rates.
  • Heating Rate: Although specific data for cis-pinane is limited, pyrolysis principles and studies on other biomasses (like cooked food waste) show that the heating rate profoundly affects the balance between primary and secondary reactions [3]. Faster heating rates typically promote the production of lighter volatiles and gases [3].
  • Residence Time: The duration that intermediates spend in the reaction zone determines the extent of secondary reactions. A kinetic model for pinane thermal rearrangement has been described as a set of competitive first-order reactions, meaning residence time is a critical parameter for controlling the selectivity between different products [4] [5].

3. What are the known kinetic parameters for the reaction?

Experimental studies using a constant-volume batch reactor have provided specific kinetic data. The table below summarizes the key findings [2].

Parameter Value Experimental Conditions
Activation Energy (Ea) 173 kJ·mol⁻¹ Temperature range: 553 K to 603 K (280 °C to 330 °C)
Pre-exponential Factor (A) 5.7 × 10¹⁰ s⁻¹
Heat Sink Capacity 2.43 MJ·kg⁻¹ At 898 K (625 °C)

Experimental Protocols

Here are methodologies for two key types of experiments cited in the research.

ReaxFF MD Simulation for Atomistic Insights

This method provides microscopic insight into reaction pathways that are difficult to capture experimentally [1].

  • 1. Model Construction: Build a multimolecular simulation cell containing multiple cis-pinane molecules (e.g., 20 molecules).
  • 2. Equilibration: Run an initial NVT (constant Number of particles, Volume, and Temperature) simulation at a low temperature (e.g., 500 K) to equilibrate the system and achieve a reasonable density (e.g., 0.1 g/cm³).
  • 3. Production Run: Perform the main reactive simulation at high temperatures relevant to application (e.g., 2500 K) using NVT or NVE (constant Energy) ensembles.
  • 4. Trajectory Analysis: Use bond order analysis from the simulation trajectory to identify the breakage and formation of chemical bonds over time. This data allows you to track the formation of initial products, stable intermediates, and final products.
  • 5. Data Validation: Corroborate the simulation findings with Density Functional Theory (DFT) calculations to verify energy barriers and reaction energies for key steps [1].
Constant-Volume Pyrolysis for Kinetics and Heat Sink

This experimental method is used to determine global kinetic parameters and thermal stability data [2].

  • 1. Reactor Setup: Use a sealed batch reactor (e.g., a 100 ml stainless steel vessel).
  • 2. Sample Loading: Load a known mass of pure cis-pinane (e.g., 20 g) into the reactor.
  • 3. Pyrolysis Run: Heat the reactor to a target temperature (between 553-603 K for kinetics; up to 950 K for heat sink measurement). Maintain the temperature for a set reaction time (0 to 4 hours for kinetics).
  • 4. Product Analysis:
    • Liquid Products: After the run, cool the reactor and weigh the liquid residue. Analyze its composition using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of unconverted cis-pinane and formed products.
    • Gaseous Products: Use GC with a TCD detector to analyze the composition and quantity of non-condensable gases.
  • 5. Data Calculation:
    • Conversion: Calculate conversion using the mass of pinane before and after reaction.
    • Kinetics: Determine the activation energy and pre-exponential factor by analyzing the conversion data at different temperatures.
    • Heat Sink: Calculate the effective heat sink based on the enthalpy change of the system up to the cracking temperature.

The workflow for this experimental approach is summarized below.

Start Start Experimental Protocol Setup Reactor Setup (Sealed Batch Reactor) Start->Setup Load Load cis-Pinane Sample (e.g., 20g) Setup->Load Heat Heat to Target Temperature (e.g., 553-603 K for kinetics) Load->Heat Maintain Maintain Temperature & Residence Time Heat->Maintain Analyze Product Collection & Analysis Maintain->Analyze GCMS GC-MS for Liquid Products Analyze->GCMS GC GC-TCD for Gaseous Products Analyze->GC Calculate Data Calculation (Conversion, Kinetics, Heat Sink) GCMS->Calculate GC->Calculate End End Calculate->End

Troubleshooting Common Experimental Challenges

Based on general pyrolysis challenges and the specific characteristics of cis-pinane, here are some potential issues and solutions.

Problem Potential Causes Suggested Solutions
Low Conversion Temperature too low; Residence time too short. Verify temperature calibration with a reference material. Increase temperature within the 553-603 K range for primary decomposition or higher for full conversion [2]. Extend reaction time.
Unwanted Product Spectrum Secondary reactions are overpowering primary pathways; Heating rate is sub-optimal. Shorten residence time to minimize secondary cracking of valuable intermediates. Experiment with different heating rates to shift the primary/secondary reaction balance [3].
Equipment Corrosion Formation of corrosive intermediates or oxidation products. For continuous flow, use reactors and piping made of corrosion-resistant alloys like Inconel. Ensure feedstock purity to avoid introducing corrosive contaminants [6].
Coking/Char Formation Overly severe conditions promoting polymerization. Lower the pyrolysis temperature or reduce residence time to limit polymerization side reactions.

Key Considerations for Experimental Design

When planning your research, please note:

  • Mind the Temperature Gap: Most experimental kinetic data for pinane is available at lower temperatures (553-603 K), while ReaxFF simulations model extreme conditions (2500 K) relevant to hypersonic applications [1] [2]. Be cautious when extrapolating mechanisms across this wide range.
  • Isomer Purity Matters: cis-Pinane is often the dominant isomer in mixtures due to its lower formation activation energy [1]. However, ensure you know the isomeric composition of your starting material, as cis- and trans-pinane can exhibit different rearrangement behaviors [4] [7].
  • Consult Broader Literature: Some foundational kinetic models for pinane rearrangement were published over a decade ago [4] [5]. For the latest advances, I recommend you consult recent literature reviews in the field of hydrocarbon pyrolysis.

References

stereoselective hydrogenation alpha-pinene high cis-pinane yield

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Systems and Performance

Different catalyst systems offer varying levels of performance, cost, and stability. The table below compares key catalysts based on recent research.

Catalyst System Reaction Conditions Performance (cis-Pinane) Key Advantages / Notes Reference
Ir@mSiO₂ (Iridium core-shell) 40 °C, 1 MPa H₂, 2 h >99% Yield Excellent stability; unique Ir edge sites promote cis configuration. [1]
Ru/CeO₂-H (Ruthenium on rod-like CeO₂) 25 °C, 1 MPa H₂, 2 h 99.1% Selectivity at ~100% Conversion Ambient temperature; strong metal-support interaction prevents sintering. [2]
IL-Ni/DF3C (Nickel with Ionic Liquid) 100 °C, 1.5 MPa H₂ >98% Selectivity at >99% Conversion Non-precious metal; ionic liquid layer enhances selectivity & stability (>13 cycles). [3] [4]
Ru/PVA Colloids (Ruthenium nanoparticles) 50 °C, 2 MPa H₂, 4 h 97.7% Selectivity at >99% Conversion Aqueous phase, green process; PVA prevents agglomeration. [5]
Ni-Based Amphiphilic (Hollow nanosphere) Aqueous Phase Excellent activity & good stability Mass transfer resistance reduced; hydrophobic cavity enriches organic reactant. [6]

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems you might encounter during experimentation.

Q1: My catalyst shows low selectivity towards cis-pinane. How can I improve it?
  • Possible Cause: Random stereochemical adsorption of the α-pinene molecule on the active site.
  • Solutions:
    • Use a modified catalyst: Introduce an ionic liquid layer (e.g., 10 wt% [C₂OHmim][BF₄] on Ni/DF3C) to create a selective environment that favors the cis-pinane precursor [3].
    • Optimize the catalyst support: Employ supports that induce shape selectivity or strong metal-support interactions (e.g., rod-like CeO₂ for Ru catalysts) to stabilize the preferred adsorption mode [1] [2].
    • Adjust reaction parameters: Increase hydrogen pressure. Higher H₂ pressure increases the surface hydride concentration, favoring hydrogenation over β-H-elimination that can lead to trans-pinane [7].
Q2: My catalyst deactivates rapidly over reuse cycles. What could be wrong?
  • Possible Cause: Loss of active metal nanoparticles through leaching, sintering, or poisoning.
  • Solutions:
    • Apply a protective layer: A core-shell structure like Ir@mSiO₂ physically confines the metal nanoparticles, preventing their loss and sintering [1].
    • Utilize an ionic liquid coating: The ionic liquid layer in a SCILL system protects the active sites from poisons and suppresses metal agglomeration [3].
    • Ensure strong metal-support interaction: Choose supports like CeO₂ that strongly anchor metal nanoparticles, enhancing their stability against sintering [2].
Q3: I want to avoid organic solvents for a greener process. What are my options?
  • Solution:
    • Switch to aqueous-phase hydrogenation: Use amphiphilic catalysts (e.g., Ni on nitrogen-doped carbon@silica) where the hydrophilic shell disperses in water and the hydrophobic cavity enriches α-pinene [6].
    • Use water-dispersible nanoparticles: Employ PVA-stabilized Ru colloids, which are designed to work efficiently in an aqueous medium [5].
    • Go solvent-free: Consider completely eliminating solvents, though this requires careful temperature control to manage potential overheating [6].

Detailed Experimental Protocols

High-Performance Hydrogenation using Ru/CeO₂-H

This protocol is for achieving high yield under ambient temperature [2].

  • Catalyst Preparation:
    • Synthesize CeO₂-H support via a hydrothermal method using Ce(NO₃)₃·6H₂O and NaOH, followed by calcination at 550 °C.
    • Prepare Ru/CeO₂-H by impregnating the CeO₂-H support with an aqueous solution of RuCl₃·3H₂O.
    • Reduce the catalyst under a H₂ flow at 300 °C for 3 hours.
  • Reaction Setup:
    • Reactor: Standard stainless steel autoclave (e.g., 100 mL).
    • Charge: 0.5 g α-pinene, 20 mg Ru/CeO₂-H catalyst (no solvent required).
    • Conditions: Purge with H₂, pressurize to 1.0 MPa, and maintain at 25 °C with stirring for 2 hours.
  • Product Work-up:
    • After reaction, cool the autoclave to room temperature.
    • Separate the catalyst from the reaction mixture by centrifugation.
    • Analyze the liquid products using Gas Chromatography (GC).
Green Aqueous-Phase Hydrogenation using Ni-Based Amphiphilic Catalyst

This protocol uses water as a green solvent [6].

  • Catalyst Preparation:
    • Synthesize the amphiphilic hollow nanosphere with a nitrogen-doped carbon inner layer and a mesoporous silica outer layer.
    • Load Nickel via a simple impregnation method using nickel acetate, followed by reduction under H₂ to form metallic Ni.
  • Reaction Setup:
    • Reactor: Parr reactor or similar.
    • Charge: α-pinene, catalyst, and deionized water.
    • Conditions: Pressurize with H₂ (specific pressure can be optimized, e.g., 1-2 MPa) and heat to the target temperature (e.g., 80-120 °C) with constant stirring.
  • Product Work-up:
    • Allow the mixture to cool and settle. The pinane product will form a separate organic layer.
    • Perform simple phase separation to isolate the product.
    • Recover the aqueous phase and catalyst for potential reuse.

Mechanisms and Workflows

Understanding the reaction pathway and experimental setup is crucial for troubleshooting and optimization.

Experimental Workflow for Hydrogenation of α-Pinene

The diagram below outlines a general workflow for setting up and running the hydrogenation reaction.

Start Start Experiment CatPrep Catalyst Preparation (Reduction under H₂ flow) Start->CatPrep ReactorCharge Charge Reactor: α-Pinene + Catalyst ± Solvent CatPrep->ReactorCharge Purge Purge System with Inert Gas ReactorCharge->Purge Pressurize Pressurize with H₂ Purge->Pressurize HeatStir Heat with Constant Stirring Pressurize->HeatStir Cool Cool Reaction Mixture HeatStir->Cool Sep Separate Catalyst (Centrifugation/Filtration) Cool->Sep Analysis Product Analysis (GC) Sep->Analysis End End Analysis->End

Proposed Mechanism for High cis-Pinane Selectivity

The high selectivity for cis-pinane is dictated by how the α-pinene molecule adsorbs onto the catalyst surface. The "dimethyl-up" configuration is key for forming cis-pinane [2].

AlphaPinene α-Pinene Molecule Adsorption Adsorption on Catalyst AlphaPinene->Adsorption Config1 Dimethyl-Up Configuration Adsorption->Config1 Favored on e.g., Ru/CeO₂-H Config2 Dimethyl-Down Configuration Adsorption->Config2 Leads to Product1 cis-Pinane Config1->Product1 Hydrogenation Product2 trans-Pinane Config2->Product2 Hydrogenation

References

temperature control cis-pinane pyrolysis product selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Temperature and Product Selectivity

The table below summarizes the key temperature-dependent reaction pathways and optimal conditions for targeting specific products from cis-pinane pyrolysis.

Target Product Reaction Pathway Optimal Temperature Range Key Considerations
Linalool Isomerization [1] [2] 450–550°C [1] [2] Higher temperatures (>450°C) lead to consecutive reactions, reducing yield [1] [2].
Plinols Consecutive reaction of Linalool [1] [2] Forms above ~450°C [1] [2] Considered a major by-product; yield increases with temperature [1] [2].
Other By-products Dehydration & parallel isomerization [1] [2] - Includes myrcene, limonene, and β-terpineol [1] [2].
Full Conversion - ~550°C [1] [2] While conversion is complete, selectivity to desired products is lower [1] [2].

Experimental Protocol for Pyrolysis Studies

The following diagram outlines a general experimental workflow for studying cis-pinane pyrolysis in a flow-type reactor, based on methodologies from the literature [1] [2].

Start Start Experiment Prep Sample Preparation • Use high-purity cis-pinane • Consider carrier gas (e.g., N₂) • Optional: Add additives (e.g., pyridine) Start->Prep Reactor Load Flow-Type Reactor • Set temperature (350-600°C) • Set residence time (0.6-0.8 s) • Control gas flow rate Prep->Reactor Process Thermal Isomerization Reactor->Process Analyze Product Collection & Analysis • Collect liquid products in ethyl Acetate • Analyze via Gas Chromatography (GC) Process->Analyze Model Data Processing • Calculate Conversion, Selectivity, Yield • Perform Kinetic Modeling Analyze->Model End End Model->End

Core Protocol Steps:

  • Sample Preparation: Use high-purity cis-pinane as the starting material. An oxygen-free inert gas like N₂ is typically used as the carrier. Literature suggests small amounts of additives like pyridine can help suppress side reactions and improve linalool selectivity [1] [2].
  • Reactor Setup: Conduct the pyrolysis in a flow-type apparatus. This setup allows for precise control over key parameters.
  • Critical Parameters: Actively control the following to influence product distribution:
    • Temperature: The primary control variable (see table above).
    • Residence Time: Typically kept short (e.g., 0.6-0.8 seconds) to minimize secondary reactions of the primary product, linalool [1] [2].
    • Surface-to-Volume Ratio: The reactor's internal geometry can influence the reaction [1] [2].
  • Product Analysis: Collect the liquid product mixture and analyze it using Gas Chromatography (GC) or GC/Mass Spectrometry (GC/MS) to identify and quantify the various reaction products [1] [2].
  • Data Processing: Calculate key performance metrics like conversion (X), selectivity (S), and yield (Y) for the products to evaluate the process efficiency [1] [2].

Frequently Asked Questions & Troubleshooting

Q1: Why is my conversion of cis-pinane low?

  • Cause: The reactor temperature is likely too low. Experimental data shows that the conversion of cis-pinane increases with temperature, starting around 400°C and reaching completion at approximately 550°C [1] [2].
  • Solution: Gradually increase the reactor temperature. Ensure accurate temperature measurement and calibration of your heating system.

Q2: I am getting a high yield of plinols (cyclopentanols) instead of linalool. How can I improve linalool selectivity?

  • Cause: Plinols are consecutive reaction products formed from linalool at higher temperatures (above ~450°C) and/or longer residence times [1] [2].
  • Solution:
    • Reduce Residence Time: Shorten the contact time in the hot zone to allow linalool to exit the reactor before it further reacts. Aim for times below 0.8 seconds [1] [2].
    • Optimize Temperature: Lower the temperature to within the 475-500°C range to slow down the secondary reactions that form plinols [1] [2].
    • Use Additives: Consider introducing small amounts of basic additives like pyridine, which has been reported to suppress side reactions and enhance linalool selectivity [1] [2].

Q3: My product mixture is complex, with unexpected by-products like myrcene and limonene. What is happening?

  • Cause: These hydrocarbons are typical dehydration by-products of linalool and other intermediates like β-terpineol. Their formation is a known parallel pathway in the pyrolysis network [1] [2].
  • Solution: Fine-tuning temperature and residence time is the primary control method. Additionally, ensuring the reactor surface is inert and using an ultra-pure carrier gas can help minimize catalytic dehydration reactions on active sites.

Q4: Where can I find a kinetic model to simulate this process?

  • Answer: The thermal rearrangement of pinane isomers has been successfully described by a model of competitive first-order reactions [3] [4]. You can refer to the foundational 2008 paper "Kinetic model for the thermal rearrangement of cis- and trans-pinane" to obtain rate constants and activation parameters for building your own simulations [3] [4].

References

solvent-free hydrogenation alpha-pinene to cis-pinane

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Systems and Performance

The selection of a catalyst system is a primary consideration. The table below summarizes key data from recent research for easy comparison.

Catalyst System Active Metal Conversion (α-pinene) Selectivity (cis-pinane) Key Stability / Reusability Findings
Ru on NaNbO₃ [1] Ruthenium (Ru) High High, "outstanding" Performance decreased after 7 cycles due to APTS ligand decomposition and leaching [1].
Ni/DF3C with Ionic Liquid [2] [3] Nickel (Ni) > 99% > 98% Stable for 13 runs; ionic liquid layer protects active sites and prolongs catalyst life [2] [3].
Amphiphilic Ni in Water [4] Nickel (Ni) Excellent Good Showed "good stability"; hydrophilic shell and hydrophobic cavity aid dispersion and reactant enrichment [4].

Experimental Protocols

Here are detailed methodologies for two high-performing, non-precious metal catalyst systems.

Protocol 1: Nickel on Discarded Catalyst with Ionic Liquid (SCILL Catalyst) [2]

This protocol uses a waste-derived support and an ionic liquid coating to achieve high selectivity and stability.

  • Catalyst Preparation

    • Support Pretreatment: Calcined discarded fluid catalytic cracking catalyst (DF3C) at 500 °C for 5 hours to remove carbon deposits [2].
    • Metallation: Impregnate the DF3C with a nickel nitrate solution (targeting 10 wt% Ni loading). Dry at 110 °C for 4 hours, then calcine at 550 °C for 4 hours to form NiO/DF3C. Reduce under a hydrogen flow to obtain Ni/DF3C [2].
    • Ionic Liquid Coating: Impregnate Ni/DF3C with a 10 wt% acetone solution of [C₂OHmim][BF₄] ionic liquid. Dry at 60 °C for 3 hours to create the final SCILL catalyst [2].
  • Hydrogenation Reaction

    • Conditions: Conduct the reaction under solvent-free conditions. Optimal performance was achieved with an ionic liquid loading of 10 wt% [2].
    • Typical Workflow: The reaction mixture is typically charged into a pressure reactor, purged with hydrogen, and pressurized.
    • Product Isolation: After the reaction, the product mixture can be separated from the solid catalyst by simple filtration [5]. The catalyst can be washed, dried, and potentially reactivated for reuse.
Protocol 2: Amphiphilic Nickel Catalyst in Aqueous Phase [4]

This method uses water as a green solvent and a specially designed amphiphilic catalyst.

  • Catalyst Synthesis

    • Support Synthesis: Prepare hollow nanospheres with a nitrogen-doped carbon inner layer and a mesoporous silica outer layer to create an amphiphilic structure [4].
    • Metallation: Load nickel onto the nanospheres using a simple impregnation method with a nickel salt (e.g., nickel acetate) followed by reduction [4].
  • Hydrogenation Reaction

    • Conditions: The reaction uses water as the solvent. The amphiphilic nature of the catalyst allows it to disperse well in water while enriching the organic α-pinene substrate in its hydrophobic cavities [4].
    • Product Isolation: Upon completion, the reaction mixture can undergo simple phase separation. The organic layer containing cis-pinane is separated, and the aqueous phase with the catalyst can be recycled [4].

Frequently Asked Questions (FAQs)

Q1: My catalyst shows a significant drop in activity after several reuse cycles. What could be the cause?

  • Leaching of Active Metal or Modifier: This is a common issue. For instance, the Ru/NaNbO₃ catalyst experienced leaching of its APTS organic modifier [1]. The Ni/DF3C system showed that coating with an ionic liquid can effectively protect the active sites and greatly enhance stability [2].
  • Carbon Deposition or Poisoning: Reactant impurities or by-products can deposit on active sites. Calcining the spent catalyst in air can sometimes burn off carbon deposits and restore activity [2].

Q2: I need to avoid organic solvents entirely for environmental and safety reasons. What are my options? You have two primary green pathways:

  • Solvent-Free Hydrogenation: This is the most direct method. Several systems, including Pd-based [4], Ru/NaNbO₃ [1], and Ni/DF3C with ionic liquid [2], have been successfully operated without any solvent.
  • Aqueous Phase Hydrogenation: Using water as the solvent is an excellent green alternative. The amphiphilic Ni-based catalyst is specifically designed for this purpose, leveraging water's unique properties to enhance the reaction [4].

Q3: How can I achieve high cis-pinane selectivity without using expensive noble metals? Nickel-based catalysts, when properly engineered, can achieve selectivities rivaling noble metals.

  • Ionic Liquid Modification: Coating a Ni/DF3C catalyst with a thin layer of [C₂OHmim][BF₄] ionic liquid is highly effective, enabling selectivity over 98% [2]. The ionic liquid layer creates a unique environment that favors the formation of the cis- isomer.
  • Advanced Catalyst Design: Using tailored supports, like the amphiphilic nanospheres, can also promote high selectivity by controlling the interaction between the reactant and the active nickel sites [4].

Experimental Workflow Diagram

The diagram below outlines the general decision-making process and experimental workflow for setting up this hydrogenation reaction.

Start Start: Plan α-Pinene Hydrogenation Decision1 Catalyst Selection Start->Decision1 OptionNoble Ru on NaNbO₃ (High activity) Decision1->OptionNoble Noble Metal OptionNickelIL Ni with Ionic Liquid (High selectivity/stability) Decision1->OptionNickelIL Non-Noble Metal OptionNickelH2O Amphiphilic Ni (Aqueous phase) Decision1->OptionNickelH2O Aqueous System Decision2 Reaction Medium OptionNoble->Decision2 OptionSolventFree Solvent-Free OptionNickelIL->OptionSolventFree OptionAqueous Aqueous Phase OptionNickelH2O->OptionAqueous Decision2->OptionSolventFree Standard Decision2->OptionAqueous With compatible catalyst SubProcess Reaction & Work-up OptionSolventFree->SubProcess OptionAqueous->SubProcess Step1 Charge reactor with α-pinene and catalyst SubProcess->Step1 Step2 Pressurize with H₂ and heat Step1->Step2 Step3 Monitor reaction (Conversion/Selectivity) Step2->Step3 Step4 Separate product: Filtration or Phase Separation Step3->Step4 End Obtain cis-Pinane Step4->End

References

comparative pyrolysis cis-pinane vs alpha-pinene vs beta-pinene

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Pyrolysis Overview

The table below summarizes the primary pyrolysis characteristics and major products of cis-pinane, alpha-pinene, and beta-pinene based on the available literature.

Compound Pyrolysis Conditions Key Characteristics & Initial Steps Major Identified Products

| cis-Pinane | Temperature: ~2500 K (Simulation). Method: ReaxFF MD and DFT calculations [1]. | Initiated by isomerization and dissociation; C-C bond cleavage in the 4-membered ring is a primary step. High-temperature simulation shows formation of active radical intermediates [1]. | Active radicals (e.g., C6H11, C4H7, C5H9), light hydrocarbons (C2-C5), alkenes (e.g., ethylene, propylene) [1]. | | alpha-Pinene | Temperature: 300-700°C (Exp.), 2500 K (Sim.). Method: Py-GC/MS, DFT calculations [2] [1]. | Initiated by thermal isomerization. The primary competing pathways are ring rearrangements [2]. | Limonene, Ocimene, Allo-ocimene [2]. | | beta-Pinene | Temperature: 553-603 K (Exp.). Method: Experimental studies, DFT calculations [2]. | Initiated by the cleavage of the C4-C5 bond in the 4-membered ring, leading to ring opening [2]. | Myrcene, Limonene (minor, via isomerization) [2]. |

Experimental & Computational Methodologies

The insights in the table above are derived from specific protocols. Here are the detailed methodologies for the key studies cited.

ReaxFF Molecular Dynamics for cis-Pinane [1]

This methodology provides atomistic-level insights into high-temperature pyrolysis mechanisms.

  • Objective: To simulate the high-temperature pyrolysis of cis-pinane and elucidate its initial reaction pathways, product distribution, and kinetics.
  • Software & Force Field: Simulations performed using the ReaxFF reactive force field.
  • System Setup: Multiple simulations were run with 50 cis-pinane molecules at a system density of 0.1 g/cm³.
  • Temperature: The primary simulations were conducted at a high temperature of 2500 K to mimic extreme conditions relevant to aviation fuels.
  • Analysis: The temporal evolution of chemical species was tracked, and reaction pathways were analyzed based on bond order changes. Key intermediates and final products were identified and quantified.
Density Functional Theory (DFT) for alpha- and beta-Pinene [2]

This study used quantum chemical calculations to understand the thermal isomerization mechanisms.

  • Objective: To investigate the thermal isomerization and pyrolysis mechanisms of α-pinene and β-pinene in a solvent-free solution and in ethanol.
  • Software: Theoretical calculations were performed using Gaussian 09 software.
  • Theoretical Method: The M06-2X functional with the 6-31G(d) basis set was used for geometry optimization and frequency calculations.
  • Energy Calculations: The more accurate G3MP2//B3LYP/6-31G(d) model chemistry was employed for single-point energy calculations to determine energy barriers.
  • Solvent Model: The SMD solvation model was used to simulate the effect of an ethanol solvent.
  • Analysis: Transition states and reaction pathways were located. The energy barriers (in kJ/mol) for different reaction paths (R1, R2, R3, etc.) were calculated and compared to determine the most favorable reaction routes.

The following diagram illustrates the primary initial pyrolysis pathways for these three compounds, based on the mechanisms described in the literature.

Research Summary and Gaps

The compiled data reveals a clear distinction in the fundamental pyrolysis behavior of these structurally related compounds:

  • cis-Pinane, a saturated hydrocarbon, undergoes dissociation and cracking as its primary high-temperature reaction, leading to a variety of smaller radicals and hydrocarbons [1].
  • alpha-Pinene and beta-Pinene, being unsaturated olefins, primarily undergo isomerization reactions. Their different skeletal structures (a bicyclo[3.1.1]heptene for α-pinene vs. a bicyclo[3.1.1]hept-2-ene for β-pinene) dictate distinct rearrangement pathways, resulting in different primary products like limonene and myrcene, respectively [2].

It is important to note that the data for cis-pinane comes from a high-temperature molecular dynamics simulation, while the data for the pinenes is supported by both experimental work and lower-temperature DFT calculations. A direct, like-for-like experimental comparison of all three under identical conditions was not found in the current search results.

References

catalyst performance comparison nickel vs noble metals pinane synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Performance Comparison

The table below summarizes the performance of various catalysts for cis-pinane synthesis, showcasing that advanced nickel-based systems can achieve performance comparable to noble metals.

Catalyst Type Example Formulation Reaction Conditions Conversion (%) cis-Pinane Selectivity (%) Key Advantages / Notes
Nickel-based Ni/DF3C with Ionic Liquid (SCILL) [1] [2] Not fully specified >99% >98% Excellent stability (13 runs); uses waste-derived support. [1] [2]
Ni-B on Janus Amphiphilic Support [3] Water solvent, mild T & P 96.4% 97.5% Green solvent; easy separation; performance close to noble metals. [3]
Amphiphilic Ni on Hollow Nanospheres [4] Water solvent ~96% ~97% Green process; good stability. [4]
Noble Metal-based Ru/CeO₂-H [5] Ambient Temperature, 1 MPa H₂ ~100% ~99% Ultra-mild conditions; high stability. [5]
Pd-Ni Bimetallic Nanoparticles [6] 50°C, 0.7 MPa H₂, Water 99.8% 96.3% Reduces Pd usage; environmentally friendly preparation. [6]
Ru Nanoparticles (Stabilized) [5] 75°C, 1.5 MPa H₂ 96.6% 98.4% -

Detailed Experimental Methodologies

Here is a closer look at the preparation and testing protocols for some of the key catalysts, which provides context for their performance.

Nickel on Discarded Catalyst with Ionic Liquid (SCILL)
  • Catalyst Preparation [1] [2]:
    • A discarded fluid catalytic cracking catalyst (DF3C) is calcined to remove carbon deposits.
    • The support is impregnated with a nickel nitrate solution (10 wt% Ni loading).
    • The material is dried, calcined to form NiO/DF3C, and then reduced under H₂ flow to get Ni/DF3C.
    • The final catalyst is prepared by coating Ni/DF3C with the ionic liquid [C₂OHmim][BF₄] (10 wt% loading).
  • Reaction Protocol [1] [2]: The hydrogenation reaction is typically performed without organic solvent. The high selectivity is attributed to the ionic liquid layer, which modifies the electronic environment of the active sites and acts as a selective barrier ("filter effect").
Ru/CeO₂-H for Ambient-Temperature Hydrogenation
  • Catalyst Preparation [5]:
    • Rod-like CeO₂ support with a high surface area is prepared via a hydrothermal method.
    • Ruthenium nanoparticles are supported on CeO₂-H via incipient wetness impregnation using RuCl₃·3H₂O, followed by reduction.
  • Reaction Protocol [5]: The hydrogenation is conducted under very mild conditions (ambient temperature, 1 MPa H₂ pressure). The high activity is linked to the strong metal-support interaction (SMSI) between Ru and the CeO₂ rod, which stabilizes the nanoparticles and enhances catalytic activity.
Pd-Ni Bimetallic Nanoparticles
  • Catalyst Preparation [6]: The catalyst is composed of palladium-nickel bimetallic nanoparticles stabilized by P123 copolymer micelles in an aqueous medium.
  • Reaction Protocol [6]: The hydrogenation proceeds under mild conditions (50°C, 0.7 MPa H₂) in water. The bimetallic system reduces the consumption of expensive palladium while maintaining high activity and selectivity.

Catalyst Selection Workflow

The diagram below outlines a decision-making process for selecting an appropriate catalyst based on key priorities, synthesizing the insights from the research.

Start Start: Need for a Pinane Synthesis Catalyst Q_Perf Primary Goal: Ultimate Performance or Cost-Effectiveness? Start->Q_Perf Q_Stability Critical Need for High Catalyst Stability? Q_Perf->Q_Stability Cost-Effectiveness Noble Noble Metal Catalyst (e.g., Ru/CeO₂-H) Q_Perf->Noble Performance Q_Green Require a Green Process (Aqueous Solvent)? Q_Stability->Q_Green No Nickel_SCILL Nickel SCILL Catalyst (Ni/DF3C + Ionic Liquid) Q_Stability->Nickel_SCILL Yes Nickel_Amphi Amphiphilic Nickel Catalyst (e.g., Ni-B Janus) Q_Green->Nickel_Amphi Yes Nickel_Standard Standard Nickel Catalyst (e.g., Ni/SFCC) Q_Green->Nickel_Standard No

References

Comparative Performance of ReaxFF MD and DFT for cis-Pinane Pyrolysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the methodologies and key findings from the identified study that directly compares ReaxFF MD and DFT for investigating cis-pinane pyrolysis.

Aspect ReaxFF MD Simulation Approach DFT Calculation Role Comparative/Validation Findings
General Methodology High-temperature (2500 K), multi-molecule simulations to study reaction pathways and kinetics without predefined routes [1]. Calculation of electronic structure and energy barriers for specific reaction pathways identified by ReaxFF MD [1]. Used as a higher-accuracy method to validate and provide deeper insight into mechanisms proposed by ReaxFF [1].
Reaction Mechanism Identified initial steps: C-C cleavage forming CH₃ + C₉H₁₅ or isomerization to diradicals yielding C₆H₁₁, C₄H₇, C₅H₉, C₃H₅ [1] [2]. Analyzed and refined the specific reaction pathways and potential energy surfaces for the initial steps proposed by ReaxFF MD [1]. ReaxFF MD mechanisms were consistent with and refined by DFT analysis, confirming the initial decomposition routes [1].
Product Distribution Tracked formation of final products like C₂H₄, C₄H₆, C₃H₆, C₃H₄, H₂ through secondary reactions [1] [2]. Not the primary focus for product distribution in the cited study. ReaxFF MD provided the product spectrum, which aligns with the understood chemistry from the validated mechanisms [1].
Kinetic Parameters Calculated an apparent activation energy for the global pyrolysis process [1]. Calculated activation energy barriers for individual elementary reaction steps [1]. The apparent activation energy from ReaxFF MD was in close agreement with experimental values, providing a key validation metric [1].

Detailed Experimental and Simulation Protocols

Here is a detailed breakdown of the methodologies employed in the combined ReaxFF MD and DFT study to help you understand the validation workflow.

ReaxFF Molecular Dynamics Simulations
  • Force Field: The ReaxFF method, which uses bond orders calculated from interatomic distances to dynamically describe bond breaking and formation [1].
  • Simulation Setup:
    • System: Multi-molecular systems of cis-pinane [1].
    • Conditions: Simulations were performed at a density of 0.1 g/cm³ and a high temperature of 2500 K [1]. This high temperature accelerates the reaction kinetics to observe pyrolysis within the picosecond timescale of MD simulations.
    • Independence: Five independent simulations were conducted to ensure statistical reliability [1].
  • Data Analysis: The trajectories of atom movements were analyzed to identify chemical species, reaction events, and temporal evolution of products [1].
Density Functional Theory (DFT) Calculations
  • Purpose: To validate and gain deeper electronic-level insight into the reaction pathways identified by the ReaxFF MD simulations [1].
  • Method: DFT was used to calculate the activation energy barriers and other thermodynamic parameters for the key initial reaction steps revealed by the ReaxFF MD simulations [1]. This provides a quantum-mechanical benchmark for the empirical force field results.

The logical workflow of this combined computational approach is summarized in the diagram below.

Start Start: Study cis-pinane Pyrolysis ReaxFF ReaxFF MD Simulations Start->ReaxFF Mechanisms Identify Initial Reaction Mechanisms & Products ReaxFF->Mechanisms DFT DFT Calculations Mechanisms->DFT Validate Validate & Refine Energetics of Pathways DFT->Validate Compare Compare Activation Energy with Experiment Validate->Compare End Finalized Reaction Mechanism Compare->End

Key Insights and Identified Gaps

  • Successful Validation: The study demonstrates that ReaxFF MD simulations, when validated with DFT, can reliably uncover the complex pyrolysis mechanism of cis-pinane. The close agreement between the ReaxFF-derived apparent activation energy and experimental data is a strong indicator of the method's accuracy for this system [1].
  • Current Limitation: The most current information available is from a 2025 study. Your search did not yield multiple independent studies conducting this specific validation, indicating that this remains a niche and emerging area of research.

References

kinetic behavior comparison pinane-type monoterpenes pyrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Pyrolysis Kinetic Parameters at a Glance

Compound Pyrolysis Temperature Range Activation Energy (Eₐ) Pre-exponential Factor (A) Experimental Method Key Observations
Pinane [1] 553 - 603 K 173 kJ·mol⁻¹ 5.7 × 10¹⁰ s⁻¹ Constant-volume batch reactor Higher thermal instability; heat sink of 2.43 MJ·kg⁻¹ at 898 K [1].
cis-Pinane [2] ~2500 K (Simulation) - - ReaxFF Molecular Dynamics (RMD) Primary reactions are isomerization and dissociation, forming C6H11, C4H7, C5H9 radicals [2].
α-Pinene [3] [4] 950 °C (Flash Pyrolysis) - - Microreactor with VUV Synchrotron Forms methylbenzenes and methyl radicals; distinct from limonene pathway [3] [4].
β-Pinene [3] [4] 950 °C (Flash Pyrolysis) - - Microreactor with VUV Synchrotron Strongly coupled to limonene; produces isoprene, cyclopentadiene, and propargyl radical [3] [4].
Limonene [3] [4] 950 °C (Flash Pyrolysis) - - Microreactor with VUV Synchrotron Produces isoprene and cyclopentadiene; forms more C8–C10 hydrocarbons and PAHs [5].

Detailed Experimental Protocols

The data in the table was gathered using specialized techniques. Here's a detailed look at the key methodologies:

  • Pyrolysis of Pinane (Batch Reactor) [1]:

    • Apparatus: A 100 mL stainless steel batch reactor was used.
    • Procedure: 20 g of pinane was added to the reactor, which was then sealed and heated to a target temperature (553–603 K) for a set time (0–4 hours).
    • Analysis: After reaction, liquid residues were weighed and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to determine pinane concentration and conversion.
    • Kinetic Calculation: The first-order reaction rate constant was determined from the conversion data, and the activation energy was calculated from the Arrhenius plot.
  • Flash Pyrolysis of Monoterpenes (Microreactor) [3] [4]:

    • Apparatus: A resistively heated SiC microreactor (1 mm internal diameter, 3 cm long) under vacuum conditions.
    • Procedure: Terpene vapor, carried by argon gas, was passed through the microreactor at a surface temperature of approximately 950 °C. The estimated residence time was up to 100 microseconds.
    • Product Detection: The pyrolysis products were rapidly expanded into a vacuum and analyzed using Vacuum Ultraviolet (VUV) Synchrotron Radiation and Photoelectron Photoion Coincidence (PEPICO) Spectroscopy. This technique allows for isomer-selective identification of radical and closed-shell species.
  • ReaxFF Molecular Dynamics (RMD) for cis-Pinane [2]:

    • Simulation Setup: This computational method used a system of 50 cis-pinane molecules at a density of 0.1 g/cm³.
    • Procedure: Multiple independent simulations were run at a high temperature (2500 K) for up to 1 nanosecond to simulate extreme pyrolysis conditions relevant to hypersonic flight.
    • Analysis: The simulation tracks the breakage and formation of chemical bonds over time, providing atomistic insights into initial reaction pathways, intermediates (like C6H11 and C4H7 radicals), and final product distributions that are challenging to capture experimentally.

Mechanistic Pathways & Product Distribution

Understanding the different products and pathways helps explain the varying kinetic behaviors:

G Start Monoterpene Feedstock AlphaPinene α-Pinene Start->AlphaPinene BetaPinene β-Pinene Start->BetaPinene Pinane Pinane Start->Pinane Aromatics Methylbenzenes & Aromatics AlphaPinene->Aromatics SmallRadicals Propargyl (C₃H₃) Methyl (CH₃) AlphaPinene->SmallRadicals Limonene Limonene BetaPinene->Limonene BetaPinene->SmallRadicals Isoprene Isoprene & Cyclopentadiene Limonene->Isoprene Isomerization Isomerization & Radical Intermediates Pinane->Isomerization

The diagram above illustrates the primary pyrolysis pathways, which are supported by these key experimental findings:

  • α-Pinene has a higher propensity to form aromatic hydrocarbons and soot precursors compared to other monoterpenes [6]. Flash pyrolysis shows its mechanism is distinct, directly leading to methylbenzenes and methyl radicals [3] [4].
  • β-Pinene's pyrolysis is strongly coupled to limonene, which acts as a key intermediate. Both are major sources of isoprene and cyclopentadiene [3] [4]. The formation of the propargyl radical from β-pinene is significant, as this radical is a known building block for benzene and soot formation [3] [4].
  • Limonene itself produces larger quantities of C8–C10 hydrocarbons, many of which are substituted benzenes, leading to a higher predicted sooting propensity compared to saturated terpenes like 1,8-cineole [5].
  • Pinane, a hydrogenated derivative, primarily undergoes isomerization and dissociation at high temperatures. Its initial decomposition generates smaller radical fragments (C6H11, C4H7, C5H9), which are the precursors to final gas products [2].

Interpretation and Research Implications

The compiled data, while informative, comes from disparate experimental conditions. Therefore, the kinetic parameters for pinane (lower temperature) should not be directly compared numerically with the product distributions for pinenes (very high temperature). The value lies in understanding the distinct chemical behaviors:

  • For Fuel Performance: Pinane's documented heat sink capacity (2.43 MJ·kg⁻¹) [1] and the high-temperature pathways of pinenes are crucial for evaluating their suitability as high-performance biofuels or cooling agents in aviation [6] [1].
  • For Reaction Modeling: The identified primary products and radical intermediates are essential for constructing and validating accurate chemical kinetic models for combustion and pyrolysis [6] [2].
  • For Controlling Byproducts: The link between specific monoterpenes (like α-pinene and limonene) and the formation of aromatics and soot precursors highlights the importance of fuel structure in controlling emissions [6] [5].

References

stereochemistry effects pinane derivatives reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Stereochemistry & Reactivity of Pinane Derivatives

The stereochemistry of the pinane skeleton, particularly at the C2 atom, is a critical factor that dictates the reactivity and outcome of synthetic transformations. The following table compares how different pinane starting materials behave under various reaction conditions, highlighting the role of stereochemistry.

Starting Material Reaction / Transformation Key Stereochemical Effect / Outcome Experimental Data / Yield
2-Norpinanone Synthesis of sulfanyl/sulfonyl derivatives [1] High stereoselectivity [1] Not Explicitly Reported
Pinocarvone Synthesis of sulfanyl/sulfonyl derivatives [1] Lower stereoselectivity compared to 2-norpinanone [1] Not Explicitly Reported
Pinocarvone-based Sulfones Epimerization [1] Configuration inverses at the C2 atom [1] Not Explicitly Reported
γ-Ketothiols (from β-pinene) Chemoselective oxidation with Chlorine Dioxide (ClO₂) [1] Formation of thiolsulfonates and sulfonic acids; Configuration of products is influenced by the chiral pinane center [1] Yields enhanced by VO(acac)₂ catalyst [1]
2α-Hydroxypinan-3-one Oxime Reaction with tosyl chloride in pyridine [2] Forms ketonitrile with high stereochemical fidelity [2] ~96.5% yield (distilled product) [2]

Experimental Protocols for Key Reactions

Here are the detailed methodologies for some of the key experiments cited in the table, which you can use as a reference for your work.

Enantiomeric Enrichment of 2α-Hydroxypinan-3-one [2]

This protocol is a foundational step for obtaining enantiomerically pure building blocks from α-pinene of lower enantiomeric excess (e.g., 65% ee).

  • Procedure: The method involves the crystallization of 2α-hydroxypinan-3-one or its oxime to achieve enantiomeric purity. The specific solvent and crystallization conditions for this enrichment process are detailed in the referenced work [2].
  • Key Technique: The significant differences in the crystalline networks of the enantiomerically pure oxime versus the racemic compound facilitate the separation [2].
Synthesis of Ketonitrile from Oxime [2]

This reaction transforms an enriched oxime into a useful chiral building block.

  • Procedure: The enantiomerically enriched oxime of 2α-hydroxypinan-3-one is reacted with tosyl chloride in pyridine.
  • Reaction Conditions: The reaction proceeds at room temperature and is typically complete within a few hours.
  • Workup & Isolation: The resulting product, cis-1-acetyl-3-cyanomethyl-2,2-dimethylcyclobutane (ketonitrile), is isolated, for example, by distillation. The yield is very high, and the stereochemical information from the starting material is retained [2].
Chemoselective Oxidation of γ-Ketothiols [1]

This protocol describes the synthesis of sulfonic acids and thiosulfonates from pinane-based thiols.

  • Reagents: The oxidation is performed using chlorine dioxide (ClO₂).
  • Catalyst: The yield of thiosulfonates is significantly increased by using a vanadium catalyst, VO(acac)₂ [1].
  • Observation: A subsequent transformation of these thiosulfonates can lead to the formation of sulfones. In the case of pinocarvone-based sulfones, this transformation involves an epimerization that inverts the configuration at the C2 atom [1].

Research Workflow & Stereochemical Relationships

The diagram below outlines the general research workflow for studying pinane derivatives, from starting material preparation to analyzing how stereochemistry affects the final products.

G Start Start with α-Pinene (Mixed or Low ee) Enrich Enantiomeric Enrichment Start->Enrich Crystallization Deriv1 Create Functionalized Derivatives Enrich->Deriv1 e.g., 2α-Hydroxypinan-3-one React Subject to Various Reactions Deriv1->React e.g., Oxidation Sulfonation Analyze Analyze Products React->Analyze Use GC-MS, NMR Compare Compare Stereochemical Outcomes Analyze->Compare Identify Stereoisomers Conclusion Determine Stereochemistry's Effect on Reactivity Compare->Conclusion Establish Structure- Activity Rules

Key Implications for Research

The influence of stereochemistry on pinane reactivity has direct consequences for drug development and organic synthesis.

  • Stereochemistry as a Reactivity Lever: The contrasting stereoselectivity between 2-norpinanone and pinocarvone demonstrates that the existing functional groups and ring strain in the pinane framework can be strategically selected to control the stereochemical outcome of a reaction [1].
  • Access to Enantiopure Materials: The ability to enrich 2α-hydroxypinan-3-one from lower-quality α-pinene makes the pinane chiral pool a more accessible and cost-effective source for synthesizing enantiomerically pure ligands and catalysts [2].
  • Pathway to Diverse Bioactive Compounds: The successful synthesis of γ-ketothiols, disulfides, sulfonic acids, and thiosulfonates from β-pinene provides a toolbox for introducing sulfur-based pharmacophores onto the pinane scaffold. This is significant because these groups are common in compounds with a wide range of biological activities [1].

References

activation energy comparison cis-trans pinane isomer rearrangement

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Isomer Data at a Glance

The table below summarizes the key experimental findings from thermal isomerization studies in a flow-type reactor at a residence time of 0.6-0.8 seconds [1] [2].

Parameter cis-pinan-2-ol trans-pinan-2-ol Notes
Onset Conversion Temperature ~400 °C [2] ~450 °C [2] Indicates higher reactivity of the cis-isomer.
Temperature of Full Conversion 550 °C [2] 550 °C [2]
Max. Linalool Selectivity (S₂) ~65% (at 475°C) [2] ~73% (at 500°C) [2] Selectivity decreases after peak temperature.
Max. Linalool Yield (Y₂) ~58% (at 475°C) [2] ~67% (at 500°C) [2]
Onset of Consecutive Reactions ~400 °C [2] ~475 °C [2] Formation of plinols from linalool.

Experimental Workflow for Thermal Isomerization

For a visual overview of the process used to generate the data in the table, please refer to the following experimental workflow diagram:

start Start: cis- or trans-pinan-2-ol reactor Flow-Type Reactor start->reactor collection Collect Liquid Product reactor->collection carrier Carrier Gas (N₂) carrier->reactor cond1 Parameter Set 1: T = 350-600 °C cond1->reactor cond2 Parameter Set 2: Residence Time (τ) = 0.6-0.8 s cond2->reactor analysis Analysis via GC-FID/GC-MS collection->analysis results Results: Conversion (X₁), Selectivity (S₂), Yield (Y₂) analysis->results

Detailed Methodology: The comparative data was obtained using the following key experimental protocols [1] [2]:

  • Reaction Setup: Experiments were performed in a flow-type apparatus under oxygen-free conditions.
  • Temperature & Residence Time: The reactor temperature was varied between 350–600 °C, with a short residence time (τ) of 0.6–0.8 seconds to minimize secondary reactions.
  • Isomer Source: Commercially available cis-pinan-2-ol (85-90% purity) and synthesized trans-pinan-2-ol (81-89% purity) were used.
  • Product Analysis: The liquid product mixture was dissolved in ethyl acetate and analyzed by Gas Chromatography with a Flame Ionization Detector (GC-FID). Product identities were confirmed by GC-MS.
  • Data Calculation: Conversion (X₁), selectivity (Sᵢ), and yield (Yᵢ) were calculated based on chromatographic data.

References

analytical methods identification quantification cis-pinane

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Production of cis-Pinane: Experimental Data

Catalyst System Conversion (%) Selectivity to cis-pinane (%) Key Reaction Conditions
Ru/Al₂O₃ [1] ~100 99 - 100 Room temperature, 400 Psi H₂ pressure, solvent-free
Ru/C [1] ~100 99 Requires sonication pre-treatment; inactive without it
Ni-B/Mesoporous C₃N₄ [2] 98.9 99.9 Not specified in detail; optimized conditions
Recyclability (Ru/C) [1] Maintained over 7 cycles Maintained over 7 cycles Same conditions as above
Recyclability (Ru/Al₂O₃) [1] Effective for one cycle only Effective for one cycle only Same conditions as above

Experimental Protocols for Catalytic Hydrogenation

The following methodologies are adapted from the research articles to provide a general protocol for synthesizing cis-pinane, which is a prerequisite for its analysis.

  • General Workflow for Catalytic Hydrogenation of α-Pinene [1] [2]: The core process involves placing α-pinene and a catalyst (like Ru/C or Ni-B/Mesoporous C₃N₄) into a high-pressure reactor. The reactor is purged and pressurized with hydrogen gas (H₂), then the reaction proceeds under controlled temperature and pressure. Once complete, the reaction mixture is analyzed, typically by Gas Chromatography (GC), to determine conversion and selectivity.

  • Specific Method for Ru/Al₂O₃ Catalyst [1]: In this study, researchers achieved high conversion and selectivity under mild conditions. The reaction was conducted at room temperature with a hydrogen pressure of 400 Psi (approximately 27.2 bar), and no solvent was used, making it a solvent-free process.

  • Specific Method for Ni-B/Mesoporous C₃N₄ Catalyst [2]: This work developed a high-performance, non-precious metal catalyst. The Ni-B alloy was loaded onto a mesoporous graphitic carbon nitride (MCN) carrier, which was synthesized from urea. The resulting catalyst provided excellent conversion and selectivity for the hydrogenation reaction [2].

  • Analysis and Quantification [1]: In these studies, the reaction products were analyzed using Gas Chromatography (GC). Conversion of α-pinene and selectivity towards the main product, cis-pinane, were calculated based on the chromatographic data.

To help visualize the overall process from raw material to analytical quantification, the following diagram outlines the key stages.

cis_pinane_workflow alpha_pinene α-Pinene (Raw Material) reactor High-Pressure Reactor alpha_pinene->reactor Charge catalyst Catalyst (e.g., Ru/C, Ni-B/MCN) catalyst->reactor Add reaction_mix Reaction Mixture reactor->reaction_mix Reaction h2_gas H₂ Gas h2_gas->reactor Pressurize gc_analysis Gas Chromatography (GC) Analysis reaction_mix->gc_analysis Sample results Quantification of cis-Pinane gc_analysis->results Generate Data

This diagram illustrates the synthesis and analysis workflow for cis-pinane.

References

×

XLogP3

3.9

Boiling Point

160.0 °C

Melting Point

-53.0 °C

UNII

FDS697478P

GHS Hazard Statements

Aggregated GHS information provided by 258 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (87.21%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (12.79%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (12.79%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (12.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

6876-13-7
4795-86-2

Wikipedia

Cis-(+)-pinane
Cis-Pinane

General Manufacturing Information

Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-: ACTIVE

Dates

Last modified: 08-16-2023

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